molecular formula C12H13NO3 B011793 Ethyl 5-Oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate CAS No. 106960-78-5

Ethyl 5-Oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate

カタログ番号: B011793
CAS番号: 106960-78-5
分子量: 219.24 g/mol
InChIキー: XIJNJSGZCDFBRJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 5-Oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate is a useful research compound. Its molecular formula is C12H13NO3 and its molecular weight is 219.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

ethyl 5-oxo-7,8-dihydro-6H-quinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-2-16-12(15)8-6-9-10(13-7-8)4-3-5-11(9)14/h6-7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIJNJSGZCDFBRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(CCCC2=O)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50544742
Record name Ethyl 5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50544742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106960-78-5
Record name Ethyl 5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50544742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-Depth Technical Guide: Ethyl 5-Oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 106960-78-5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 5-Oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details its chemical properties, synthesis methodologies, potential biological activities, and applications in drug development, with a focus on experimental data and protocols.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and use in experimental settings.

PropertyValue
CAS Number 106960-78-5
Molecular Formula C₁₂H₁₃NO₃
Molecular Weight 219.24 g/mol
IUPAC Name This compound
Canonical SMILES CCOC(=O)C1=CC2=C(CCCC2=O)N=C1
Storage Temperature Room Temperature, Sealed in Dry Conditions

Synthesis and Experimental Protocols

The synthesis of this compound and its derivatives is often achieved through a multi-component reaction, most notably the Hantzsch pyridine synthesis or a variation thereof.[1] This approach offers high efficiency and the ability to generate a diverse range of substituted polyhydroquinolines.[2]

General Hantzsch Synthesis Protocol for Polyhydroquinoline Derivatives

A widely applicable method for synthesizing the polyhydroquinoline core involves a one-pot, four-component reaction. This solvent-free approach is environmentally friendly and typically proceeds with high yields.[3]

Experimental Protocol:

  • Reactants: A mixture of an appropriate aromatic aldehyde, a β-ketoester (such as ethyl acetoacetate), a cyclic 1,3-dicarbonyl compound (like dimedone or 1,3-cyclohexanedione), and ammonium acetate is prepared.[2][3]

  • Catalyst (Optional but Recommended): While the reaction can proceed without a catalyst, the use of a heterogeneous catalyst like γ-Al₂O₃ nanoparticles or MCM-41 can significantly improve reaction times and yields.[2][3] For instance, using 1 mol% of MCM-41 as a catalyst in a solvent-free medium at 90°C can lead to excellent yields in as little as 15-25 minutes.[3]

  • Reaction Conditions: The reaction mixture is heated, typically on an oil bath at around 90°C, under solvent-free conditions.[2]

  • Monitoring: The progress of the reaction is monitored by Thin-Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is washed with brine and extracted with an organic solvent such as ethyl acetate.

  • Purification: The organic layer is dried over anhydrous Na₂SO₄, and the solvent is evaporated under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent like hot ethanol and water to afford the desired polyhydroquinoline derivative.[2]

Hantzsch Synthesis Workflow for Polyhydroquinolines.

Potential Biological Activities and Applications in Drug Development

The tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. While specific quantitative data for this compound is not extensively published, the broader class of compounds suggests several potential therapeutic applications.

Anticancer Activity

Numerous quinoline and tetrahydroquinoline derivatives have demonstrated significant antiproliferative effects. For instance, novel quinoline-3-carboxylate derivatives have been identified as dual inhibitors of EGFR and HER-2, with some compounds showing high efficacy against colon cancer cell lines (IC₅₀ = 23 and 25 nM), surpassing the activity of the established drug erlotinib (IC₅₀ = 30 nM).[4] These compounds were found to induce apoptosis through the activation of caspases 3, 8, and 9, the upregulation of Bax, and the downregulation of Bcl-2.[4] The potential mechanism involves the inhibition of receptor protein tyrosine kinases (RPTKs) in the Human Epidermal Growth Factor Receptor (HER) family.[4]

EGFR_HER2_Inhibition_Pathway Compound Quinoline-3-carboxylate Derivative EGFR EGFR Compound->EGFR inhibits HER2 HER-2 Compound->HER2 inhibits Bax Bax (pro-apoptotic) Compound->Bax upregulates Bcl2 Bcl-2 (anti-apoptotic) Compound->Bcl2 downregulates PI3K_Akt PI3K/Akt Pathway EGFR->PI3K_Akt RAS_MAPK RAS/MAPK Pathway EGFR->RAS_MAPK HER2->PI3K_Akt HER2->RAS_MAPK Cell_Proliferation Cell Proliferation & Survival PI3K_Akt->Cell_Proliferation RAS_MAPK->Cell_Proliferation Apoptosis Apoptosis Caspases Caspases 3, 8, 9 Bax->Caspases Bcl2->Caspases Caspases->Apoptosis

Proposed Anticancer Mechanism of Action.

Antimicrobial and Antioxidant Activities

Derivatives of the quinoline core have also been evaluated for their antimicrobial and antioxidant properties. For example, certain carboxylated quinolone derivatives have shown promising activity against both bacterial and fungal strains.[5] One derivative exhibited a significant antibacterial effect against Staphylococcus aureus with a Minimum Inhibitory Concentration (MIC) value of 3.9 μg/mL.[5] The antioxidant capacity of new quinoline derivatives has also been investigated, with some compounds demonstrating potent activity.[6]

Experimental Protocol for In-Vitro Antioxidant Assay (Phosphomolybdenum Method): [6]

  • An aliquot of 0.5 ml of the sample solution is combined with 4.5 ml of the reagent solution (0.6 M sulfuric acid, 28 mM sodium phosphate, and 4 mM ammonium molybdate).

  • A blank is prepared using 0.5 ml of 45% DMSO.

  • The tubes are incubated in a boiling water bath at 95°C for 90 minutes.

  • After cooling to room temperature, the absorbance of the aqueous solution of each sample is measured at 695 nm against the blank using a UV-Vis spectrophotometer.

C5a Receptor Antagonism

Substituted 5,6,7,8-tetrahydroquinolines have been identified as a novel series of C5a receptor antagonists.[7] Members of this series have demonstrated high binding affinity for the C5a receptor and act as potent functional antagonists. This suggests a potential role for compounds like this compound in the treatment of inflammatory diseases where the C5a receptor plays a crucial role.

Summary and Future Directions

This compound belongs to a class of compounds with significant therapeutic potential. While the direct biological data for this specific molecule is limited in the public domain, the established activities of related quinoline and tetrahydroquinoline derivatives provide a strong rationale for its further investigation. Future research should focus on the specific synthesis and biological evaluation of this compound to determine its efficacy and mechanism of action in various disease models, particularly in oncology and inflammatory disorders. The development of detailed structure-activity relationships will be crucial for optimizing its therapeutic potential.

References

A Technical Guide to Ethyl 5-Oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate: Synthesis, Properties, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Ethyl 5-Oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. This document details its chemical identity, including its IUPAC name and the presence of keto-enol tautomerism. A plausible synthetic route based on the Hantzsch reaction is presented with a detailed experimental protocol. The guide summarizes the known physicochemical properties and discusses the notable biological activity of this class of compounds, particularly as P-glycoprotein (P-gp) inhibitors, which holds promise for overcoming multidrug resistance in cancer therapy. A detailed protocol for a key biological assay, the rhodamine 123 accumulation assay for P-gp inhibition, is also provided. All quantitative data is presented in structured tables, and relevant pathways and workflows are visualized using diagrams.

Chemical Identity and Properties

This compound is a derivative of the tetrahydroquinoline scaffold. Its systematic IUPAC name is ethyl 5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate . The numbering of the hexahydroquinoline ring system follows standard IUPAC nomenclature.

This compound exhibits keto-enol tautomerism, existing in equilibrium with its enol form, ethyl 2-hydroxy-5,6,7,8-tetrahydroquinoline-3-carboxylate . The keto form is generally more stable and is the structure commonly depicted in chemical supplier catalogs.

Caption: Keto-enol tautomerism of this compound.

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 106960-78-5[1][2][3]
Molecular Formula C₁₂H₁₃NO₃[1][3]
Molecular Weight 219.24 g/mol Calculated
Appearance Off-white to yellow solidSupplier Data
Solubility Soluble in DMSO and methanolSupplier Data
Storage Sealed in dry, room temperature[4]

Synthesis

The synthesis of this compound can be achieved through a modified Hantzsch pyridine synthesis. This multicomponent reaction offers an efficient route to the polyhydroquinoline core. A plausible synthetic pathway involves the condensation of ethyl 3-aminocyclohex-2-enone with an appropriate three-carbon electrophilic component.

synthesis_workflow reagents Reactants: - Ethyl 3-aminocyclohex-2-enone - Ethyl propiolate - Solvent (e.g., Ethanol) reaction_vessel Reaction Vessel reagents->reaction_vessel heating Reflux reaction_vessel->heating workup Work-up: - Cool to room temperature - Solvent evaporation heating->workup purification Purification: - Column chromatography - Recrystallization workup->purification product Product: Ethyl 5-Oxo-5,6,7,8- tetrahydroquinoline-3-carboxylate purification->product

Caption: General workflow for the synthesis of the target compound.

Experimental Protocol: Hantzsch-type Synthesis

This protocol is a representative method based on the synthesis of structurally similar compounds.

Materials:

  • Ethyl 3-aminocyclohex-2-enone (1 mmol)

  • Ethyl propiolate (1.1 mmol)

  • Ethanol (20 mL)

  • Catalyst (e.g., a Lewis or Brønsted acid, optional)

Procedure:

  • To a solution of ethyl 3-aminocyclohex-2-enone (1 mmol) in ethanol (20 mL) in a round-bottom flask, add ethyl propiolate (1.1 mmol).

  • If using a catalyst, add it to the mixture.

  • Stir the reaction mixture at reflux for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

  • Combine the fractions containing the pure product and evaporate the solvent.

  • Recrystallize the solid from a suitable solvent system (e.g., ethanol/water) to obtain the final product.

  • Dry the product under vacuum.

Spectroscopic Data

Table 2: Expected Spectroscopic Data

TechniqueExpected Features
¹H NMR - NH proton: A broad singlet between δ 9.0-10.0 ppm.- Vinyl proton (C4-H): A singlet around δ 8.0-8.5 ppm.- Ethyl ester (CH₂): A quartet around δ 4.1-4.3 ppm.- Ethyl ester (CH₃): A triplet around δ 1.2-1.4 ppm.- Cyclohexanone protons (CH₂): Multiplets in the range of δ 2.0-3.0 ppm.
¹³C NMR - Carbonyl (C=O, ester): A signal around δ 165-170 ppm.- Carbonyl (C=O, ketone): A signal around δ 195-200 ppm.- Olefinic/Aromatic carbons: Signals in the range of δ 100-150 ppm.- Ethyl ester (CH₂): A signal around δ 60 ppm.- Ethyl ester (CH₃): A signal around δ 14 ppm.- Cyclohexanone carbons (CH₂): Signals in the range of δ 20-40 ppm.
IR (cm⁻¹) - N-H stretch: A broad peak around 3200-3400 cm⁻¹.- C=O stretch (ester): A strong peak around 1700-1730 cm⁻¹.- C=O stretch (ketone): A strong peak around 1650-1680 cm⁻¹.- C=C stretch: A peak around 1600-1620 cm⁻¹.
Mass Spec. - [M]+ or [M+H]+: Expected at m/z 219 or 220, respectively.

Biological Activity: P-glycoprotein Inhibition

Derivatives of 5-oxo-hexahydroquinoline are recognized for their potential to inhibit P-glycoprotein (P-gp).[8] P-gp is a transmembrane efflux pump that contributes to multidrug resistance (MDR) in cancer cells by actively transporting a wide range of chemotherapeutic agents out of the cell.[9] Inhibition of P-gp can restore the efficacy of these anticancer drugs.

pgp_inhibition drug_in drug_in pgp pgp drug_in->pgp Enters Cell apoptosis apoptosis drug_in->apoptosis Induces drug_out drug_out pgp->drug_out Efflux inhibitor inhibitor inhibitor->pgp Inhibits

Caption: Mechanism of P-gp inhibition to overcome multidrug resistance.

Experimental Protocol: Rhodamine 123 Accumulation Assay

This assay is a standard method to assess P-gp inhibitory activity by measuring the intracellular accumulation of the fluorescent P-gp substrate, rhodamine 123.[10][11][12]

Materials:

  • P-gp overexpressing cancer cell line (e.g., MES-SA/Dx5, MCF-7/ADR)

  • Parental cell line (e.g., MES-SA, MCF-7)

  • Cell culture medium (e.g., RPMI-1640)

  • Fetal Bovine Serum (FBS) and antibiotics

  • Phosphate Buffered Saline (PBS)

  • Rhodamine 123 (stock solution in DMSO)

  • Test compound (this compound)

  • Positive control (e.g., Verapamil)

  • Flow cytometer

Procedure:

  • Cell Culture: Culture the P-gp overexpressing and parental cell lines in appropriate medium supplemented with FBS and antibiotics.

  • Cell Seeding: Seed the cells in 24-well plates at a density of 1 x 10⁵ cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compound and the positive control (Verapamil) in serum-free medium. Remove the culture medium from the cells and wash with PBS. Add the medium containing different concentrations of the inhibitors to the respective wells. Include a vehicle control (DMSO) group.

  • Incubation: Incubate the cells with the inhibitors for 1-2 hours at 37°C in a CO₂ incubator.

  • Rhodamine 123 Loading: Without removing the inhibitor-containing medium, add rhodamine 123 to a final concentration of 5 µM.

  • Incubation: Incubate the cells for a further 60-90 minutes at 37°C, protected from light.

  • Washing: Remove the medium and wash the cells twice with ice-cold PBS to stop the efflux.

  • Cell Detachment: Detach the cells using a non-enzymatic cell dissociation solution.

  • Flow Cytometry: Resuspend the cells in PBS and analyze the intracellular fluorescence using a flow cytometer (Excitation: 488 nm, Emission: 530 nm).

  • Data Analysis: Quantify the mean fluorescence intensity. The increase in fluorescence in the presence of the test compound compared to the vehicle control indicates P-gp inhibition. Calculate the IC₅₀ value, which is the concentration of the inhibitor that causes a 50% increase in rhodamine 123 accumulation.

Table 3: Representative Biological Activity of 5-Oxo-hexahydroquinoline Derivatives

Compound TypeAssayCell LineActivityReference
5-Oxo-hexahydroquinoline derivativesRhodamine 123 accumulationMES-SA/Dx5Significant increase in fluorescence[8]
5-Oxo-hexahydroquinoline derivativesDoxorubicin sensitizationMES-SA/Dx5Reduction in IC₅₀ of Doxorubicin[8]

Note: Specific quantitative data for this compound is not available in the cited literature. The table presents the general activity of this class of compounds.

Conclusion

This compound is a synthetically accessible heterocyclic compound with a promising biological profile. Its core structure is a validated scaffold for the development of P-glycoprotein inhibitors, a critical area of research in overcoming multidrug resistance in oncology. This technical guide provides a foundational resource for researchers interested in the synthesis, characterization, and biological evaluation of this and related compounds. Further investigation is warranted to fully elucidate the therapeutic potential of this specific molecule.

References

An In-depth Technical Guide to Ethyl 5-oxo-7,8-dihydro-6H-quinoline-3-carboxylate and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 5-oxo-7,8-dihydro-6H-quinoline-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry. This document details its chemical identity, synthesis methodologies, and potential biological activities based on current scientific literature.

Chemical Identity and Synonyms

Ethyl 5-oxo-7,8-dihydro-6H-quinoline-3-carboxylate is a member of the tetrahydroquinoline class of compounds. Its core structure is a valuable scaffold in the development of new therapeutic agents. Several synonyms and chemical identifiers are used in the literature to refer to this compound and its tautomers.

Identifier TypeValue
Systematic Name Ethyl 5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate
CAS Number 106960-78-5
Molecular Formula C₁₂H₁₃NO₃
Molecular Weight 219.24 g/mol
Synonym This compound

Another related isomer, Ethyl 2-hydroxy-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate, is also documented with the CAS number 125885-50-9 and a molecular formula of C₁₂H₁₃NO₄[1].

Synthesis Methodology: A One-Pot Approach

The synthesis of the 5,6,7,8-tetrahydroquinoline scaffold is most effectively achieved through a one-pot, four-component Hantzsch-type reaction. This method is highly regarded for its efficiency, atom economy, and reduced generation of waste.

This protocol outlines a general procedure for the synthesis of substituted 5,6,7,8-tetrahydroquinolines, which can be adapted for the synthesis of the title compound.

Reactants:

  • A cyclic 1,3-dicarbonyl compound (e.g., 1,3-cyclohexanedione)

  • An aldehyde

  • An active methylene compound (e.g., ethyl acetoacetate)

  • A nitrogen source (e.g., ammonium acetate)

  • Solvent (e.g., ethanol)

  • Catalyst (optional, e.g., L-glutamine)[2]

Procedure:

  • To a round-bottom flask, add equimolar amounts of the 1,3-cyclohexanedione, the desired aldehyde, and ethyl acetoacetate.

  • Add an excess of ammonium acetate.

  • Add ethanol to dissolve the reactants, followed by a catalytic amount of a suitable catalyst if required[2].

  • Stir the reaction mixture at room temperature or under reflux, monitoring the progress using Thin Layer Chromatography (TLC).

  • Upon completion, the product may precipitate. If so, it can be collected by filtration and washed with a cold solvent like ethanol.

  • If the product does not precipitate, the solvent is removed under reduced pressure.

  • The crude product is then purified, typically by recrystallization from a suitable solvent such as ethanol, to yield the final product[2].

G cluster_reactants Reactants cluster_process Process cluster_product Product r1 1,3-Cyclohexanedione p1 One-Pot Reaction (Ethanol, Catalyst) r1->p1 r2 Aldehyde r2->p1 r3 Ethyl Acetoacetate r3->p1 r4 Ammonium Acetate r4->p1 p2 Reaction Monitoring (TLC) p1->p2 p3 Work-up p2->p3 p4 Purification (Recrystallization) p3->p4 product Ethyl 5-oxo-7,8-dihydro- 6H-quinoline-3-carboxylate p4->product

A generalized workflow for the one-pot synthesis of the target compound.

Potential Biological Activity and Signaling Pathways

While specific biological data for Ethyl 5-oxo-7,8-dihydro-6H-quinoline-3-carboxylate is not extensively documented, the broader class of tetrahydroquinoline and quinoline-3-carboxylate derivatives has demonstrated significant pharmacological potential.

Numerous studies have highlighted the anticancer activities of tetrahydroquinoline derivatives, which are often attributed to their ability to induce apoptosis and inhibit key signaling pathways involved in cell proliferation[3].

A series of novel quinoline-3-carboxylate derivatives have been investigated as dual inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2)[4]. These receptors are crucial in the regulation of cell growth and are often overexpressed in various cancers. Inhibition of these receptors can disrupt downstream signaling pathways, leading to cell cycle arrest and apoptosis.

The pro-apoptotic activity of these compounds has been linked to the activation of caspases, a family of proteases that play a central role in the execution of apoptosis. Specifically, the activation of caspase-3, caspase-8, and caspase-9 has been observed, suggesting the involvement of both the intrinsic and extrinsic apoptotic pathways[4]. Furthermore, these compounds have been shown to modulate the expression of Bcl-2 family proteins, leading to an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2[4].

Based on the activity of related quinoline-3-carboxylate derivatives, a plausible signaling pathway for anticancer effects can be proposed.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_execution Execution Phase EGFR_HER2 EGFR/HER-2 Proliferation Cell Proliferation & Survival EGFR_HER2->Proliferation Activation Bcl2 Bcl-2 Bax Bax Caspase9 Caspase-9 Bax->Caspase9 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Activation Caspase8 Caspase-8 Caspase8->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Compound Quinoline-3-carboxylate Derivative Compound->EGFR_HER2 Inhibition Compound->Bcl2 Downregulation Compound->Bax Upregulation Compound->Caspase8 Activation

A potential signaling pathway for the anticancer activity of related compounds.

Beyond anticancer effects, tetrahydroquinoline derivatives have been explored for a range of other therapeutic applications:

  • Anti-inflammatory Effects: Certain compounds within this class have shown potential in treating inflammatory diseases[3].

  • Neuroprotective Activity: Some derivatives have demonstrated the ability to protect neuronal cells from damage, suggesting applications in neurodegenerative disorders[3].

  • Antitubercular Activity: A structural analog, Ethyl 7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxylate, has shown in vitro and in vivo activity against Mycobacterium tuberculosis by inhibiting bacterial DNA synthesis[5].

Conclusion

Ethyl 5-oxo-7,8-dihydro-6H-quinoline-3-carboxylate represents a valuable chemical entity with a straightforward and efficient synthetic route. While direct biological data for this specific compound is limited, the broader family of tetrahydroquinolines and quinoline-3-carboxylates exhibits a rich pharmacology, particularly in the area of oncology. The structural features of this compound make it an attractive starting point for the design and synthesis of novel drug candidates. Further investigation into its specific biological targets and mechanisms of action is warranted to fully elucidate its therapeutic potential.

References

Physical and chemical properties of Ethyl 5-Oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 5-Oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate is a heterocyclic compound belonging to the tetrahydroquinoline class of molecules. This guide provides a comprehensive overview of its physical and chemical properties, a plausible experimental protocol for its synthesis, and a summary of the known biological activities associated with the broader family of tetrahydroquinolines. Due to the limited availability of specific experimental data for this exact compound, this guide leverages information on structurally similar molecules and established synthetic methodologies to provide a valuable resource for researchers.

Core Physical and Chemical Properties

While specific experimental data for this compound is not extensively available in the public domain, its fundamental properties can be summarized.

PropertyValueSource
CAS Number 106960-78-5[1][2]
Molecular Formula C₁₂H₁₃NO₃
Molecular Weight 219.24 g/mol
Canonical SMILES CCOC(=O)C1=CN=C2CCCC(=O)C2=C1

Spectroscopic Data (Predicted and from Related Compounds)

Direct spectroscopic data for this compound is scarce. However, based on the analysis of structurally related compounds, the following spectral characteristics can be anticipated.[3][4]

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the ethyl group (a quartet and a triplet), aromatic protons on the quinoline ring, and methylene protons of the tetrahydro portion of the ring system.

  • ¹³C NMR: The carbon NMR spectrum would display characteristic peaks for the carbonyl carbons of the ester and the ketone, carbons of the aromatic and aliphatic rings, and the ethyl group carbons.

  • Infrared (IR) Spectroscopy: The IR spectrum would likely exhibit strong absorption bands corresponding to the C=O stretching vibrations of the ketone and the ester functionalities. N-H stretching and C-H stretching vibrations would also be present.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound.

Experimental Protocols: Synthesis

A plausible and widely used method for the synthesis of the tetrahydroquinoline core is the Hantzsch Dihydropyridine Synthesis , which can be adapted for this specific molecule. This is a one-pot multicomponent reaction.

Proposed Synthesis of this compound via Hantzsch-type Reaction

This protocol is a generalized procedure based on the principles of the Hantzsch synthesis.

Reactants:

  • 1,3-Cyclohexanedione

  • Ethyl acetoacetate

  • Formaldehyde (or a suitable aldehyde equivalent)

  • Ammonia (or an ammonium salt like ammonium acetate)

Procedure:

  • Mixing of Reactants: In a suitable solvent such as ethanol, equimolar amounts of 1,3-cyclohexanedione, ethyl acetoacetate, and an aldehyde are mixed.

  • Addition of Nitrogen Source: An excess of a nitrogen source, typically ammonium acetate or aqueous ammonia, is added to the reaction mixture.

  • Reaction Conditions: The mixture is then heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation and Purification: After the reaction is complete, the mixture is cooled, and the product often precipitates out of the solution. The solid product is collected by filtration, washed with a cold solvent, and can be further purified by recrystallization from a suitable solvent like ethanol to yield the desired this compound.

Below is a DOT script for a diagram illustrating the general workflow for the proposed synthesis.

G General Synthesis Workflow cluster_reactants Reactants cluster_process Process cluster_purification Purification 1,3-Cyclohexanedione 1,3-Cyclohexanedione Mixing in Solvent Mixing in Solvent 1,3-Cyclohexanedione->Mixing in Solvent Ethyl acetoacetate Ethyl acetoacetate Ethyl acetoacetate->Mixing in Solvent Aldehyde Aldehyde Aldehyde->Mixing in Solvent Ammonia Ammonia Ammonia->Mixing in Solvent Heating (Reflux) Heating (Reflux) Mixing in Solvent->Heating (Reflux) Cooling & Precipitation Cooling & Precipitation Heating (Reflux)->Cooling & Precipitation Filtration Filtration Cooling & Precipitation->Filtration Recrystallization Recrystallization Filtration->Recrystallization Final Product Final Product Recrystallization->Final Product

Caption: General Synthesis Workflow

Biological Activities and Potential Applications

While specific biological activities of this compound have not been extensively reported, the tetrahydroquinoline scaffold is a well-known pharmacophore present in numerous biologically active compounds. This suggests that the title compound could be a valuable starting point for the development of new therapeutic agents.

The broader class of tetrahydroquinoline derivatives has been shown to exhibit a wide range of pharmacological properties, including:

  • Anticancer Activity: Many substituted tetrahydroquinolines have demonstrated cytotoxic effects against various cancer cell lines.[5]

  • Anti-inflammatory Effects: Some derivatives have been found to possess anti-inflammatory properties.

  • Antimicrobial Activity: The tetrahydroquinoline nucleus is a component of several compounds with antibacterial and antifungal activities.[6]

  • Cardiovascular Effects: Certain tetrahydroisoquinoline derivatives, a related class of compounds, have shown calcium antagonistic and hypotensive effects.[7]

  • Antitubercular Activity: N-substituted tetrahydroisoquinolines have been identified as inhibitors of Mycobacterium tuberculosis.[6]

The diverse biological activities of this class of compounds make this compound a molecule of significant interest for further investigation and derivatization in drug discovery programs.

The following DOT script provides a diagram illustrating the potential biological activities of the tetrahydroquinoline core structure.

G Potential Biological Activities of Tetrahydroquinolines cluster_activities Biological Activities Tetrahydroquinoline Core Tetrahydroquinoline Core Anticancer Anticancer Tetrahydroquinoline Core->Anticancer Anti-inflammatory Anti-inflammatory Tetrahydroquinoline Core->Anti-inflammatory Antimicrobial Antimicrobial Tetrahydroquinoline Core->Antimicrobial Cardiovascular Cardiovascular Tetrahydroquinoline Core->Cardiovascular Antitubercular Antitubercular Tetrahydroquinoline Core->Antitubercular

Caption: Potential Biological Activities

Conclusion

This compound is a heterocyclic molecule with potential for further exploration in medicinal chemistry and drug development. While specific experimental data for this compound is limited, this guide provides a foundational understanding of its properties based on available information for related structures. The proposed synthetic route offers a practical approach for its preparation, and the known biological activities of the tetrahydroquinoline class highlight its potential as a scaffold for the design of novel therapeutic agents. Further research is warranted to fully elucidate the physical, chemical, and biological characteristics of this compound.

References

Molecular weight and formula of Ethyl 5-Oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on Ethyl 5-Oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry. This document details its physicochemical properties, synthesis, and biological activities, supported by experimental protocols and mechanistic insights.

Physicochemical Properties

This compound is a derivative of the tetrahydroquinoline scaffold. It exists in equilibrium with its tautomeric form, Ethyl 2-hydroxy-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate. This tautomerism is a common feature for β-keto esters and is crucial for its reactivity and biological interactions.

Table 1: Physicochemical Data for this compound and its Tautomer

PropertyValueReference
Chemical Formula C₁₂H₁₃NO₄[1]
Molecular Weight 235.24 g/mol [1]
Tautomeric Form Ethyl 2-hydroxy-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate[1]
CAS Number 106960-78-5 (for the title compound)[1]
CAS Number 125885-50-9 (for the tautomer)[1]

Synthesis

The synthesis of this compound and its derivatives is commonly achieved through a one-pot, multi-component Hantzsch dihydropyridine synthesis.[2][3] This method offers high yields and is environmentally benign.

Hantzsch Synthesis Protocol

This protocol describes a general procedure for the synthesis of polyhydroquinoline derivatives, which can be adapted for the target compound.[3][4][5]

Materials:

  • An appropriate aromatic aldehyde

  • Dimedone or 1,3-cyclohexanedione

  • Ethyl acetoacetate

  • Ammonium acetate

  • Catalyst (e.g., γ-Al₂O₃ nanoparticles, p-toluenesulfonic acid)[4]

  • Solvent (optional, the reaction can be run solvent-free or in a suitable solvent like an ionic liquid)[3][5]

Procedure:

  • A mixture of the aldehyde (1 mmol), dimedone (1 mmol), ethyl acetoacetate (1 mmol), and ammonium acetate (1.2 mmol) is prepared.[3]

  • The catalyst is added to the mixture.

  • The reaction mixture is heated under solvent-free conditions or in a suitable solvent.[4][5]

  • The progress of the reaction is monitored by thin-layer chromatography.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solid product is collected by filtration, washed with water and ethanol to afford the pure product.

  • The product can be further purified by recrystallization from a suitable solvent.

Logical Relationship of Hantzsch Synthesis:

Hantzsch_Synthesis Aldehyde Aromatic Aldehyde Intermediate1 Enamine Intermediate Aldehyde->Intermediate1 Ketoester Ethyl Acetoacetate Ketoester->Intermediate1 Diketone Dimedone Intermediate2 Michael Adduct Diketone->Intermediate2 Ammonia Ammonium Acetate Ammonia->Intermediate1 Intermediate1->Intermediate2 Product Ethyl 5-Oxo-5,6,7,8- tetrahydroquinoline-3-carboxylate Intermediate2->Product

Caption: Hantzsch synthesis workflow for the formation of the target molecule.

Biological Activities and Experimental Protocols

Tetrahydroquinoline derivatives are known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Antimicrobial Activity

Substituted 5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamides have been tested for their antimicrobial activities.[6]

A standard broth microdilution method can be used to determine the minimum inhibitory concentration (MIC) of the compound against various bacterial and fungal strains.[7]

Materials:

  • Test compound (this compound)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi)

  • 96-well microtiter plates

  • Standard antibiotic/antifungal drugs (positive controls)

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compound in the appropriate broth in a 96-well plate.

  • Inoculate each well with a standardized suspension of the microorganism.

  • Include positive controls (microorganism with standard drug) and negative controls (microorganism in broth only).

  • Incubate the plates at 37°C for 24 hours (for bacteria) or at 35°C for 48 hours (for fungi).

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory Activity

Quinolone derivatives have shown potential as anti-inflammatory agents.[8] The anti-inflammatory activity can be assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.[9]

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM supplemented with 10% FBS

  • Test compound

  • Lipopolysaccharide (LPS)

  • Griess reagent

  • 96-well plates

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

  • After incubation, collect the cell culture supernatant.

  • Mix the supernatant with Griess reagent and incubate at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.

  • The amount of nitrite, a stable product of NO, is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Cytotoxicity and Anticancer Activity

Tetrahydroquinoline derivatives have demonstrated cytotoxic effects against various cancer cell lines.[10][11] The antiproliferative activity can be evaluated using the MTT assay.[1][12]

Materials:

  • Cancer cell lines (e.g., A549, MCF-7)

  • Complete cell culture medium

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

Procedure:

  • Seed cancer cells in a 96-well plate and allow them to attach overnight.

  • Treat the cells with various concentrations of the test compound for a specified period (e.g., 72 hours).[10]

  • After treatment, add MTT solution to each well and incubate for 2-4 hours at 37°C.[1]

  • Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add a solubilization solution to dissolve the formazan crystals.[1]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the control (untreated cells), and the IC₅₀ value (the concentration that inhibits 50% of cell growth) is calculated.[10]

Potential Mechanism of Action

Quinolone derivatives have been reported to inhibit the canonical NF-κB signaling pathway, which is a key regulator of inflammation and cell survival.[13]

Hypothesized Signaling Pathway Inhibition:

NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK activates IkB IκB IKK->IkB phosphorylates IkB->IkB NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc translocates Compound Ethyl 5-Oxo-5,6,7,8- tetrahydroquinoline- 3-carboxylate Compound->NFkB_nuc inhibits (hypothesized) DNA DNA NFkB_nuc->DNA binds Genes Inflammatory & Survival Genes DNA->Genes transcription

Caption: Hypothesized inhibition of the NF-κB signaling pathway by the compound.

This guide provides a foundational understanding of this compound for research and development purposes. The provided protocols offer a starting point for the synthesis and evaluation of this and related compounds. Further investigation into its specific mechanisms of action is warranted to fully elucidate its therapeutic potential.

References

Technical Guide: Spectroscopic and Synthetic Profile of Ethyl 5-Oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of Ethyl 5-Oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule in public literature, this document presents a compilation of predicted spectroscopic data based on the analysis of structurally similar compounds. Furthermore, a robust and widely applicable synthetic protocol, the Hantzsch pyridine synthesis, is detailed, providing a reliable method for its preparation. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis and characterization of novel quinoline derivatives.

Predicted Spectroscopic Data

Table 1: Predicted ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)
Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~8.5s1HNH
~7.8s1HH4
~4.2q2H-OCH₂CH₃
~2.8t2HH6
~2.4t2HH8
~2.0m2HH7
~1.3t3H-OCH₂CH₃
Table 2: Predicted ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)
Chemical Shift (δ, ppm)Assignment
~195C5 (C=O)
~165Ester C=O
~150C2
~145C8a
~135C4
~110C4a
~105C3
~60-OCH₂CH₃
~38C6
~30C8
~22C7
~14-OCH₂CH₃
Table 3: Predicted IR Spectroscopic Data
Wavenumber (cm⁻¹)Functional Group
~3300N-H Stretch
~2950C-H Stretch (Aliphatic)
~1720C=O Stretch (Ester)
~1680C=O Stretch (Ketone)
~1600C=C Stretch (Aromatic)
~1230C-O Stretch (Ester)
Table 4: Predicted Mass Spectrometry Data
m/zAssignment
[M]+Molecular Ion Peak
[M-OC₂H₅]+Loss of Ethoxy Group
[M-COOC₂H₅]+Loss of Carboxyethyl Group

Experimental Protocol: Hantzsch-Type Synthesis

The synthesis of this compound can be efficiently achieved via a one-pot, four-component Hantzsch-type reaction. This method is widely used for the synthesis of dihydropyridines and their annulated derivatives due to its operational simplicity and generally good yields.[1][2]

Materials and Reagents
  • 1,3-Cyclohexanedione

  • Ethyl acetoacetate

  • An appropriate aldehyde (e.g., formaldehyde or a derivative)

  • Ammonium acetate

  • Ethanol (or other suitable solvent)

  • Catalyst (optional, e.g., a Lewis or Brønsted acid)

Reaction Procedure
  • In a round-bottom flask, dissolve 1,3-cyclohexanedione (1 equivalent), ethyl acetoacetate (1 equivalent), the selected aldehyde (1 equivalent), and ammonium acetate (1.1 equivalents) in a suitable solvent such as ethanol.

  • If a catalyst is employed, it should be added at this stage.

  • The reaction mixture is then heated to reflux and stirred for a period of 4-8 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, which may induce the precipitation of the product.

  • The crude product is collected by filtration. If no precipitate forms, the solvent is removed under reduced pressure.

  • The residue is then purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the pure this compound.

Visualizations

Proposed Synthetic Pathway

The Hantzsch synthesis is a classic multi-component reaction that proceeds through a series of condensation and cyclization steps to form the dihydropyridine ring, which in this case is fused to the cyclohexanone ring.

Synthesis_Pathway cluster_intermediates reagents 1,3-Cyclohexanedione + Ethyl Acetoacetate + Aldehyde + Ammonium Acetate intermediate1 Enamine of Ethyl Acetoacetate reagents->intermediate1 Reaction with NH₃ source intermediate2 Knoevenagel Condensation Product reagents->intermediate2 Condensation cyclization Michael Addition & Cyclization intermediate1->cyclization intermediate2->cyclization product Ethyl 5-Oxo-5,6,7,8- tetrahydroquinoline-3-carboxylate cyclization->product Dehydration

Caption: Proposed Hantzsch reaction pathway for the synthesis of the target compound.

Experimental Workflow

The following diagram illustrates the general laboratory workflow for the synthesis and purification of this compound.

Experimental_Workflow start Mixing of Reagents (1,3-Cyclohexanedione, Ethyl Acetoacetate, Aldehyde, Ammonium Acetate) reflux Reflux in Solvent (e.g., Ethanol) start->reflux monitoring Reaction Monitoring (TLC) reflux->monitoring workup Cooling and Product Isolation monitoring->workup purification Purification (Recrystallization or Chromatography) workup->purification characterization Spectroscopic Analysis (NMR, IR, MS) purification->characterization final_product Pure Product characterization->final_product

Caption: General experimental workflow for synthesis and purification.

References

Potential Therapeutic Applications of Tetrahydroquinolines: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tetrahydroquinoline (THQ) scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active natural products and synthetic compounds. The unique structural features of THQs, including their three-dimensional conformation and the presence of a basic nitrogen atom, allow for diverse interactions with various biological targets. This versatility has led to the exploration of THQ derivatives for a broad spectrum of therapeutic applications, including oncology, neurodegenerative disorders, and infectious diseases. This technical guide provides a comprehensive overview of the current landscape of THQ-based drug discovery, with a focus on their therapeutic potential, mechanisms of action, and the experimental methodologies employed in their evaluation.

Anticancer Applications

Tetrahydroquinoline derivatives have emerged as a promising class of anticancer agents, demonstrating potent activity against a variety of cancer cell lines. Their mechanisms of action are often multifaceted, involving the modulation of key signaling pathways that are frequently dysregulated in cancer.

Mechanism of Action: PI3K/AKT/mTOR Pathway Inhibition

A significant number of anticancer THQ derivatives exert their effects by targeting the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (mTOR) signaling pathway. This pathway plays a crucial role in regulating cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many human cancers, making it an attractive target for therapeutic intervention. Certain THQ compounds have been shown to inhibit key kinases within this pathway, leading to the induction of apoptosis and autophagy in cancer cells.

PI3K_AKT_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation Apoptosis Apoptosis mTORC1->Apoptosis inhibition leads to mTORC2 mTORC2 mTORC2->AKT THQ Tetrahydroquinoline Derivatives THQ->PI3K inhibit THQ->mTORC1 inhibit LSD1_Inhibition LSD1 LSD1 H3K4me1 H3K4me1 (Inactive Chromatin) LSD1->H3K4me1 demethylates TSG Tumor Suppressor Gene Expression LSD1->TSG H3K4me2 H3K4me2 (Active Chromatin) H3K4me2->LSD1 H3K4me1->TSG repression of Apoptosis Apoptosis TSG->Apoptosis THQ Tetrahydroquinoline Derivatives THQ->LSD1 inhibit MIC_Workflow Start Start Prepare_Stock Prepare Stock Solution of THQ Compound Start->Prepare_Stock Serial_Dilution Perform Serial Dilutions in Broth Prepare_Stock->Serial_Dilution Inoculate_Plate Inoculate Microtiter Plate Serial_Dilution->Inoculate_Plate Prepare_Inoculum Prepare Standardized Microbial Inoculum Prepare_Inoculum->Inoculate_Plate Incubate Incubate at Optimal Temperature Inoculate_Plate->Incubate Read_Results Read Results Visually or with a Plate Reader Incubate->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC End End Determine_MIC->End Povarov_Reaction Aniline Aniline Imine Imine (in situ) Aniline->Imine Aldehyde Aldehyde Aldehyde->Imine Cycloaddition [4+2] Cycloaddition Imine->Cycloaddition Alkene Electron-rich Alkene Alkene->Cycloaddition THQ Tetrahydroquinoline Cycloaddition->THQ Catalyst Lewis or Brønsted Acid Catalyst Catalyst->Imine catalyzes HTS_Workflow Library Tetrahydroquinoline Compound Library Plate_Prep Assay Plate Preparation Library->Plate_Prep Compound_Addition Compound Addition (Robotics) Plate_Prep->Compound_Addition Assay Biological Assay (e.g., Cell Viability) Compound_Addition->Assay Data_Acquisition Data Acquisition (Plate Reader) Assay->Data_Acquisition Data_Analysis Data Analysis (Hit Identification) Data_Acquisition->Data_Analysis Hit_Validation Hit Validation & Confirmation Data_Analysis->Hit_Validation Lead_Optimization Lead Optimization Hit_Validation->Lead_Optimization

Methodological & Application

Alternative Synthetic Pathways for Ethyl 5-Oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for three alternative synthetic routes to Ethyl 5-Oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate, a key intermediate in pharmaceutical research and development. The described methods offer versatility in starting materials and reaction conditions, allowing for selection of the most suitable pathway based on laboratory capabilities and precursor availability.

Introduction

This compound is a valuable heterocyclic building block in medicinal chemistry. Its partially saturated quinoline core is a common scaffold in a variety of biologically active compounds. The development of efficient and adaptable synthetic routes to this intermediate is therefore of significant interest. This application note outlines three distinct and reliable methods for its preparation: a modified Gould-Jacobs reaction, a Hantzsch-type condensation, and a Conrad-Limpach-like approach. Each protocol is presented with detailed experimental procedures and a summary of expected outcomes.

Data Presentation

Route NameKey Starting MaterialsReaction TypeTypical Yield (%)Key Advantages
Route 1: Modified Gould-Jacobs Reaction 3-Aminocyclohex-2-enone, Diethyl ethoxymethylenemalonateCyclocondensation70-80%High yielding, well-established reaction
Route 2: Hantzsch-Type Condensation 1,3-Cyclohexanedione, Ethyl acetoacetate, Ammonium acetateMulti-component condensation60-70%One-pot synthesis, readily available starting materials
Route 3: Conrad-Limpach-Like Approach 3-Aminocyclohex-2-enone, Ethyl acetoacetateCondensation-Cyclization50-60%Straightforward reaction sequence

Experimental Protocols

Route 1: Modified Gould-Jacobs Reaction

This route involves a two-step process starting with the condensation of 3-aminocyclohex-2-enone with diethyl ethoxymethylenemalonate to form an intermediate, followed by a thermal cyclization.

Step 1: Synthesis of Diethyl 2-(((3-oxocyclohex-1-en-1-yl)amino)methylene)malonate

  • Materials:

    • 3-Aminocyclohex-2-en-1-one (1.11 g, 10 mmol)

    • Diethyl ethoxymethylenemalonate (2.16 g, 10 mmol)

    • Ethanol (20 mL)

  • Procedure:

    • In a 50 mL round-bottom flask, dissolve 3-aminocyclohex-2-en-1-one in ethanol.

    • Add diethyl ethoxymethylenemalonate to the solution at room temperature.

    • Stir the reaction mixture at room temperature for 2 hours.

    • The product will precipitate out of the solution. Collect the solid by filtration.

    • Wash the solid with cold ethanol (2 x 10 mL) and dry under vacuum to yield the intermediate product as a pale yellow solid.

Step 2: Synthesis of this compound

  • Materials:

    • Diethyl 2-(((3-oxocyclohex-1-en-1-yl)amino)methylene)malonate (from Step 1)

    • Diphenyl ether (20 mL)

  • Procedure:

    • In a 100 mL three-necked flask equipped with a thermometer and a dropping funnel, heat diphenyl ether to 250-260 °C.

    • Dissolve the intermediate from Step 1 in a minimal amount of warm diphenyl ether and add it dropwise to the hot diphenyl ether in the reaction flask over a period of 30 minutes.

    • Maintain the reaction temperature at 250-260 °C for an additional 30 minutes after the addition is complete.

    • Allow the reaction mixture to cool to room temperature.

    • Add petroleum ether (50 mL) to precipitate the product.

    • Collect the precipitate by filtration, wash with petroleum ether (3 x 20 mL), and dry.

    • Recrystallize the crude product from ethanol to obtain pure this compound as a crystalline solid.

Route 2: Hantzsch-Type Condensation

This one-pot, multi-component reaction provides a straightforward synthesis from simple, commercially available starting materials.

  • Materials:

    • 1,3-Cyclohexanedione (1.12 g, 10 mmol)

    • Ethyl acetoacetate (1.30 g, 10 mmol)

    • Ammonium acetate (0.77 g, 10 mmol)

    • Ethanol (20 mL)

  • Procedure:

    • In a 100 mL round-bottom flask, combine 1,3-cyclohexanedione, ethyl acetoacetate, and ammonium acetate in ethanol.

    • Reflux the reaction mixture with stirring for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, allow the reaction mixture to cool to room temperature.

    • The product will precipitate from the solution. Collect the solid by filtration.

    • Wash the collected solid with cold ethanol (2 x 15 mL) and dry under vacuum.

    • Further purification can be achieved by recrystallization from ethanol to yield the final product.

Route 3: Conrad-Limpach-Like Approach

This method involves the initial formation of an enamine from 3-aminocyclohex-2-enone and ethyl acetoacetate, followed by a thermal cyclization.

  • Materials:

    • 3-Aminocyclohex-2-en-1-one (1.11 g, 10 mmol)

    • Ethyl acetoacetate (1.30 g, 10 mmol)

    • p-Toluenesulfonic acid (catalytic amount)

    • Toluene (30 mL)

    • Dowtherm A (or diphenyl ether) (20 mL)

  • Procedure:

    • In a 100 mL round-bottom flask equipped with a Dean-Stark apparatus, dissolve 3-aminocyclohex-2-en-1-one and ethyl acetoacetate in toluene.

    • Add a catalytic amount of p-toluenesulfonic acid.

    • Reflux the mixture for 4-6 hours, azeotropically removing water.

    • After the formation of the enamine intermediate (monitored by TLC), remove the toluene under reduced pressure.

    • To the residue, add Dowtherm A and heat the mixture to 240-250 °C for 1-2 hours.

    • Cool the reaction mixture to room temperature and add hexane to precipitate the product.

    • Collect the solid by filtration, wash with hexane, and recrystallize from a suitable solvent like ethanol or ethyl acetate to obtain the pure product.

Visualizations

Alternative_Synthetic_Routes cluster_Route1 Route 1: Modified Gould-Jacobs cluster_Route2 Route 2: Hantzsch-Type Condensation cluster_Route3 Route 3: Conrad-Limpach-Like Approach A1 3-Aminocyclohex-2-enone C1 Intermediate A1->C1 Condensation B1 Diethyl ethoxymethylenemalonate B1->C1 D1 This compound C1->D1 Thermal Cyclization A2 1,3-Cyclohexanedione D2 This compound A2->D2 One-pot Reaction B2 Ethyl acetoacetate B2->D2 C2 Ammonium acetate C2->D2 A3 3-Aminocyclohex-2-enone C3 Enamine Intermediate A3->C3 Condensation B3 Ethyl acetoacetate B3->C3 D3 This compound C3->D3 Thermal Cyclization

Caption: Overview of the three alternative synthetic routes.

Experimental_Workflow Start Select Synthetic Route Reactants Prepare Starting Materials Start->Reactants Reaction Perform Reaction as per Protocol Reactants->Reaction Workup Product Isolation and Work-up Reaction->Workup Purification Purification (e.g., Recrystallization) Workup->Purification Analysis Characterization (NMR, MS, etc.) Purification->Analysis Final Pure Product Analysis->Final

Caption: General experimental workflow for synthesis.

Signaling_Pathway_Analogy cluster_Inputs Inputs cluster_Process Process cluster_Outputs Outputs A Starting Materials D Chemical Transformation (e.g., Cyclization) A->D B Reagents & Solvents B->D C Reaction Conditions C->D E Crude Product D->E F Purified Product E->F Purification

Caption: Logical relationship of synthetic components.

Synthesis of Ethyl 5-Oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive guide for the synthesis of Ethyl 5-Oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate, a valuable heterocyclic compound in medicinal chemistry and drug discovery. The protocol detailed below is based on the well-established Hantzsch pyridine synthesis, a versatile multi-component reaction.[1][2][3]

Reaction Principle

The synthesis of the target molecule is achieved through a one-pot, four-component Hantzsch reaction. This reaction involves the condensation of an aldehyde (formaldehyde), a β-ketoester (ethyl acetoacetate), a nitrogen donor (ammonium acetate), and a cyclic β-dione (cyclohexane-1,3-dione). The initial product is a dihydropyridine derivative, which subsequently undergoes oxidation to yield the aromatic tetrahydroquinoline system. The driving force for this final step is the formation of a stable aromatic ring.[2]

Experimental Protocol

This protocol is a synthesized procedure based on established methodologies for Hantzsch reactions leading to similar polyhydroquinoline structures.[1][3][4]

Materials and Reagents:

  • Cyclohexane-1,3-dione

  • Ethyl acetoacetate

  • Formaldehyde (37% solution in water)

  • Ammonium acetate

  • Ethanol (or a solvent-free setup)

  • Catalyst (optional, e.g., γ-Al2O3 nanoparticles, triethylbenzylammonium chloride)[1][4]

  • Ethyl acetate (for extraction)

  • Brine solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Rotary evaporator

  • Standard laboratory glassware

  • Chromatography column

Procedure:

  • Reaction Setup: In a round-bottom flask, combine cyclohexane-1,3-dione (1 mmol), ethyl acetoacetate (1 mmol), formaldehyde (1 mmol of a 37% aqueous solution), and ammonium acetate (1.2 mmol).

  • Solvent and Catalyst Addition (Optional):

    • Solvent-based: Add ethanol (10-15 mL) to the mixture. For catalyzed reactions, an appropriate catalyst can be added at this stage.

    • Solvent-free: The reaction can also be performed under solvent-free conditions by gently heating the mixture of reactants.[1][3]

  • Reaction: Stir the mixture at reflux (for solvent-based reactions) or at a temperature of 80-100°C (for solvent-free conditions) for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • If a solid product precipitates, it can be collected by filtration and washed with cold ethanol.

    • If no solid forms, evaporate the solvent under reduced pressure using a rotary evaporator.

    • To the residue, add water and extract the product with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine solution, and dry over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic extract under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.

Data Presentation

ParameterValue/Range
Typical Yield 75-95% (Yields can vary based on the specific reaction conditions and catalyst used)[1]
Physical State Expected to be a solid at room temperature.
Molecular Formula C12H13NO3
Molecular Weight 219.24 g/mol
Spectroscopic Data Characterization is typically performed using 1H NMR, 13C NMR, IR spectroscopy, and Mass Spectrometry.[3]

Visualizations

Experimental Workflow Diagram:

experimental_workflow cluster_reactants Reactant Mixing cluster_reaction Reaction Conditions cluster_workup Work-up cluster_purification Purification R1 Cyclohexane-1,3-dione Reaction Heating & Stirring (Solvent or Solvent-free) R1->Reaction R2 Ethyl Acetoacetate R2->Reaction R3 Formaldehyde R3->Reaction R4 Ammonium Acetate R4->Reaction Workup Cooling, Extraction & Drying Reaction->Workup Purification Column Chromatography Workup->Purification Product Pure Product Purification->Product

Caption: A flowchart illustrating the key stages in the synthesis of this compound.

Proposed Hantzsch Reaction Pathway:

reaction_pathway cluster_intermediates Key Intermediates Formation cluster_condensation Condensation Steps cluster_cyclization_oxidation Final Steps Enamine Ethyl 3-aminocrotonate (from Ethyl Acetoacetate + NH4OAc) Michael Michael Addition (Enamine addition) Enamine->Michael Enolate Enolate of Cyclohexane-1,3-dione Knoevenagel Knoevenagel Condensation (Enolate + Formaldehyde) Enolate->Knoevenagel Knoevenagel->Michael Cyclization Cyclization & Dehydration Michael->Cyclization Oxidation Oxidation (Aromatization) Cyclization->Oxidation Product Ethyl 5-Oxo-5,6,7,8- tetrahydroquinoline-3-carboxylate Oxidation->Product

Caption: A simplified diagram showing the proposed reaction pathway for the Hantzsch synthesis of the target molecule.

References

Application Notes and Protocols: Purification of Ethyl 5-Oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the purification of Ethyl 5-Oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate via recrystallization. Recrystallization is a fundamental technique for the purification of solid organic compounds, leveraging the differential solubility of the target compound and its impurities in a given solvent system.[1][2] This process involves dissolving the impure compound in a suitable solvent at an elevated temperature and allowing it to crystallize upon cooling, thereby excluding impurities from the crystal lattice.[3] The selection of an appropriate solvent is critical for the success of this technique and is typically determined empirically.

Introduction

This compound is a quinoline derivative of interest in medicinal chemistry and drug development. The synthesis of such compounds often results in a crude product containing by-products and unreacted starting materials.[1] Achieving high purity is essential for subsequent characterization, biological screening, and formulation studies. Recrystallization offers an effective and scalable method for the purification of this and similar crystalline organic compounds.

Experimental Protocol

The following protocol outlines the general procedure for the recrystallization of this compound. The optimal solvent system should be determined through preliminary small-scale solubility tests.

1. Solvent Selection:

The ideal recrystallization solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common solvents for quinoline derivatives and compounds with ester functionalities include ethanol, methanol-acetone mixtures, ethyl acetate, and dimethylformamide-methanol mixtures.[4][5][6] A solvent pair, consisting of a "good" solvent (in which the compound is soluble) and an "anti-solvent" (in which the compound is insoluble), can also be effective.[7]

Solubility Testing:

  • Place approximately 10-20 mg of the crude compound into a small test tube.

  • Add the test solvent dropwise at room temperature, observing for dissolution.

  • If the compound does not dissolve at room temperature, gently heat the mixture to the solvent's boiling point.

  • If the compound dissolves upon heating, allow the solution to cool slowly to room temperature and then in an ice bath.

  • The formation of crystals upon cooling indicates a potentially suitable solvent.

2. Recrystallization Procedure:

  • Dissolution: Place the crude this compound into an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent and a boiling chip. Heat the mixture to the boiling point of the solvent with gentle swirling until the solid is completely dissolved.[2]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step is crucial to prevent the premature crystallization of the desired compound in the filter funnel.[3]

  • Crystallization: Allow the hot, clear solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal formation.[1]

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[1]

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.[2]

  • Drying: Dry the purified crystals under vacuum to remove any remaining solvent.

Troubleshooting:

  • Oiling Out: If the compound separates as an oil instead of crystals, this may be due to the solution being too concentrated or cooling too rapidly. Try redissolving the oil by heating and adding a small amount of additional solvent before allowing it to cool more slowly.[3]

  • Failure to Crystallize: If crystals do not form upon cooling, the solution may be too dilute. The solvent can be partially evaporated to increase the concentration. Inducing crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound can also be effective.[3][7]

Data Presentation

The effectiveness of the recrystallization process should be evaluated by comparing the purity and yield of the material before and after the procedure. The following table provides a template for presenting such data.

ParameterCrude ProductRecrystallized Product
Appearance Yellowish PowderOff-white Crystalline Solid
Mass (g) 5.004.25
Yield (%) -85%
Melting Point (°C) 112-115115.43[8]
Purity (by HPLC, %) 92.599.8

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the recrystallization process.

Recrystallization_Workflow Start Start: Crude Product Dissolution Dissolution: Add minimal hot solvent Start->Dissolution HotFiltration Hot Filtration (if needed) Dissolution->HotFiltration InsolubleImpurities Insoluble Impurities (Discard) HotFiltration->InsolubleImpurities Impurities Removed Cooling Cooling: Slow cooling to room temp, then ice bath HotFiltration->Cooling Clear Solution Crystallization Crystallization Cooling->Crystallization VacuumFiltration Vacuum Filtration Crystallization->VacuumFiltration SolubleImpurities Soluble Impurities in Filtrate (Discard) VacuumFiltration->SolubleImpurities Filtrate Washing Washing: Rinse with ice-cold solvent VacuumFiltration->Washing Crystals Drying Drying: Under vacuum Washing->Drying End End: Pure Crystalline Product Drying->End

Caption: Workflow for the purification of this compound.

References

Application Notes and Protocols for the Purification of Tetrahydroquinolines using Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of tetrahydroquinolines (THQs) using various column chromatography techniques. THQs are a significant class of heterocyclic compounds widely found in natural products and synthetic pharmaceuticals, exhibiting a broad range of biological activities. Effective purification is a critical step in their synthesis and development. These guidelines are designed to assist researchers in selecting appropriate methods and executing the purification of these valuable compounds.

Introduction to Chromatographic Purification of Tetrahydroquinolines

Column chromatography is an indispensable technique for the isolation and purification of tetrahydroquinolines from reaction mixtures.[1][2][3] The choice of the specific chromatographic method depends on the properties of the target THQ, the nature of the impurities, and the desired scale of purification. Common techniques include:

  • Flash Chromatography: A rapid and efficient method for routine purification of gram quantities of material, utilizing a stationary phase like silica gel and a solvent mobile phase.[1][4]

  • High-Performance Liquid Chromatography (HPLC): A high-resolution technique suitable for both analytical and preparative-scale purification, often employing reverse-phase columns.[5][6]

  • Chiral Chromatography: Essential for the separation of enantiomers of chiral tetrahydroquinolines, which is crucial as different enantiomers can exhibit distinct biological activities.[7] This method uses a chiral stationary phase (CSP) to differentiate between enantiomers.[7]

  • Ion-Exchange Chromatography: This technique can be employed for the purification of basic tetrahydroquinolines by utilizing a stationary phase with charged functional groups.[8]

The selection of the stationary and mobile phases is critical for achieving successful separation. Silica gel is a common acidic stationary phase, while reverse-phase columns are also utilized.[1][5][6][8] The mobile phase, a solvent or a mixture of solvents, is chosen to achieve differential migration of the components in the mixture.[2]

Data Summary of Chromatographic Conditions

The following tables summarize various reported conditions for the column chromatography purification of different tetrahydroquinoline derivatives.

Table 1: Flash Chromatography Conditions for Tetrahydroquinoline Purification

CompoundStationary PhaseMobile Phase / Eluent SystemReference
2-Phenyl-1,2,3,4-tetrahydroquinolineSilica gelGradient of pure cyclohexane to 20% ethyl acetate (column pre-conditioned with 1% Et3N)[8]
Substituted cis-tetrahydroquinolineSilica gel7:1 Petrol/Ethyl acetate (column pre-conditioned with 1% Et3N)[8]
N-Boc-2-aryltetrahydroquinolinesSilica gelNot specified[9]
Various TetrahydroquinolinesSilica gel (60-120 mesh)Ethyl acetate and petroleum ether mixture[10]
Chiral TetrahydroquinolinesSilica gel 60100% Dichloromethane (DCM)[8]

Table 2: HPLC and Chiral HPLC Conditions for Tetrahydroquinoline Analysis and Purification

Compound / AnalyteColumn TypeMobile PhaseDetectionReference
1,2,3,4-TetrahydroisoquinolineNewcrom R1 (Reverse Phase)Acetonitrile (MeCN), water, and phosphoric acidNot specified[5]
TetrahydroquinolineNewcrom R1 (Reverse Phase)Acetonitrile (MeCN), water, and phosphoric acidNot specified[6]
Chiral Tetrahydroquinoline derivativeCHIRALPAK® AD (250 mm x 4.6 mm)10% EtOH/heptaneUV at 215 nm[8]

Experimental Workflows and Logical Relationships

The following diagrams illustrate the general workflows for the purification of tetrahydroquinolines using column chromatography.

G cluster_prep Sample Preparation cluster_column Column Chromatography cluster_analysis Analysis and Final Product crude Crude Reaction Mixture concentrated Concentrate Under Reduced Pressure crude->concentrated dissolved Dissolve in Minimal Volume of Solvent concentrated->dissolved loading Load Concentrated Sample onto the Column dissolved->loading packing Pack Column with Stationary Phase (e.g., Silica Gel) packing->loading elution Elute with Mobile Phase (Isocratic or Gradient) loading->elution collection Collect Fractions elution->collection tlc Monitor Fractions by TLC collection->tlc combine Combine Pure Fractions tlc->combine evaporate Evaporate Solvent combine->evaporate pure_thq Pure Tetrahydroquinoline evaporate->pure_thq

Caption: General workflow for purification of tetrahydroquinolines by flash column chromatography.

G racemic Racemic Tetrahydroquinoline Mixture hplc Chiral HPLC System racemic->hplc detector Detector (e.g., UV) hplc->detector csp Chiral Stationary Phase (CSP) csp->hplc mobile Mobile Phase (e.g., EtOH/Heptane) mobile->hplc fractionation Fraction Collector detector->fractionation enantiomer1 Enantiomer 1 fractionation->enantiomer1 enantiomer2 Enantiomer 2 fractionation->enantiomer2

Caption: Workflow for the chiral resolution of tetrahydroquinolines using HPLC.

Experimental Protocols

Protocol 1: General Flash Column Chromatography for Tetrahydroquinoline Purification

This protocol is a general guideline for the purification of tetrahydroquinolines using flash column chromatography with silica gel.

1. Materials and Reagents:

  • Crude tetrahydroquinoline mixture

  • Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)[10]

  • Solvents for mobile phase (e.g., hexanes, ethyl acetate, dichloromethane) of appropriate grade[8]

  • Sand

  • Glass wool or cotton

  • Chromatography column

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates, chamber, and UV lamp

2. Procedure:

  • Column Preparation:

    • Securely clamp the column in a vertical position.

    • Place a small plug of glass wool or cotton at the bottom of the column.[11]

    • Add a small layer of sand over the plug.[11]

    • Prepare a slurry of silica gel in the initial, least polar mobile phase solvent.[12]

    • Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing and remove air bubbles.[12]

    • Add a layer of sand on top of the packed silica gel to prevent disturbance during sample loading.[12]

    • Equilibrate the column by running the initial mobile phase through it until the silica gel is fully settled.

  • Sample Loading:

    • Dissolve the crude tetrahydroquinoline mixture in a minimal amount of the appropriate solvent (often the solvent used for the reaction or a component of the mobile phase).

    • Carefully apply the dissolved sample to the top of the silica gel bed using a pipette.[11]

  • Elution and Fraction Collection:

    • Begin elution with the mobile phase. This can be isocratic (constant solvent composition) or a gradient (gradually increasing the polarity of the solvent mixture).[4] For example, starting with 100% cyclohexane and gradually increasing the percentage of ethyl acetate.[8]

    • Collect the eluent in fractions of appropriate volume in test tubes.

    • Monitor the separation by spotting the collected fractions on TLC plates and visualizing under a UV lamp.

  • Product Isolation:

    • Identify the fractions containing the pure tetrahydroquinoline based on the TLC analysis.

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified tetrahydroquinoline.

Protocol 2: HPLC Purification of Tetrahydroquinolines (Reverse-Phase)

This protocol provides a general method for the analytical or preparative purification of tetrahydroquinolines using reverse-phase HPLC.

1. Materials and Reagents:

  • Crude or partially purified tetrahydroquinoline sample

  • HPLC-grade solvents (e.g., acetonitrile, water)

  • Acid modifier (e.g., formic acid or phosphoric acid)[5][6]

  • Reverse-phase HPLC column (e.g., C18, Newcrom R1)[5][6]

  • HPLC system with pump, injector, column oven, and detector (e.g., UV-Vis)

2. Procedure:

  • System Preparation:

    • Prepare the mobile phase by mixing the appropriate ratio of solvents (e.g., acetonitrile and water) and adding a small amount of an acid modifier if required (e.g., 0.1% formic acid for MS compatibility).[5][6]

    • Degas the mobile phase to prevent bubble formation in the system.

    • Install the reverse-phase column and equilibrate it with the mobile phase at a constant flow rate until a stable baseline is achieved on the detector.

  • Sample Preparation and Injection:

    • Dissolve the tetrahydroquinoline sample in the mobile phase or a compatible solvent.

    • Filter the sample through a syringe filter (e.g., 0.45 µm) to remove any particulate matter.

    • Inject a small volume of the prepared sample onto the column.

  • Chromatographic Run and Data Analysis:

    • Run the chromatogram according to the desired method (isocratic or gradient elution).

    • Monitor the elution of the compound using the detector at an appropriate wavelength.

    • Identify the peak corresponding to the tetrahydroquinoline based on its retention time.

  • Preparative Purification (if applicable):

    • For preparative HPLC, inject a larger volume of the concentrated sample.

    • Collect the fraction corresponding to the peak of the desired tetrahydroquinoline.

    • Combine the collected fractions from multiple runs if necessary.

    • Remove the solvent, often by lyophilization or rotary evaporation, to obtain the purified product.

Protocol 3: Chiral HPLC for Enantiomeric Separation of Tetrahydroquinolines

This protocol outlines the separation of tetrahydroquinoline enantiomers using chiral HPLC.

1. Materials and Reagents:

  • Racemic tetrahydroquinoline mixture

  • HPLC-grade solvents for the mobile phase (e.g., ethanol, heptane)[8]

  • Chiral HPLC column (e.g., CHIRALPAK® AD)[8]

  • HPLC system as described in Protocol 2

2. Procedure:

  • System Preparation:

    • Prepare the mobile phase, for instance, a mixture of 10% ethanol in heptane.[8]

    • Degas the mobile phase.

    • Install the chiral column and equilibrate it with the mobile phase at a specified flow rate (e.g., 1 mL/min) until a stable baseline is achieved.[8]

  • Sample Preparation and Injection:

    • Dissolve the racemic tetrahydroquinoline in the mobile phase.

    • Filter the sample.

    • Inject the sample onto the chiral column.

  • Enantiomer Separation and Analysis:

    • Run the chromatogram under isocratic conditions.

    • The two enantiomers will interact differently with the chiral stationary phase and will therefore have different retention times, resulting in two separate peaks.[7]

    • For analytical purposes, determine the enantiomeric excess (ee) by integrating the peak areas of the two enantiomers.

    • For preparative separation, collect the fractions corresponding to each individual peak.

    • Isolate the pure enantiomers by evaporating the solvent from the collected fractions.

References

Application Notes and Protocols for the Derivatization of Ethyl 5-Oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the derivatization of Ethyl 5-Oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate, a versatile scaffold for the development of novel therapeutic agents. This document outlines synthetic protocols for the core scaffold and its subsequent derivatization, along with methods for biological screening against cancer and microbial targets.

Introduction

The 5-oxo-5,6,7,8-tetrahydroquinoline core is a privileged scaffold in medicinal chemistry, demonstrating a wide range of biological activities. Derivatives of this heterocyclic system have been reported to possess anticancer, antimicrobial, and multidrug resistance (MDR) reversal properties.[1][2][3] The presence of a keto group at the 5-position, an ethyl carboxylate at the 3-position, and a partially saturated pyridine ring offers multiple points for chemical modification, allowing for the generation of diverse chemical libraries for biological screening. This document details the synthesis of the parent compound and key derivatization strategies to explore its therapeutic potential.

Synthesis of the Core Scaffold: this compound

The synthesis of the title compound can be achieved via a modified Hantzsch pyridine synthesis, a classic multi-component reaction.[4][5][6]

Experimental Protocol: Hantzsch Synthesis
  • Reaction Setup: In a round-bottom flask, combine 1,3-cyclohexanedione (1 equivalent), ethyl acetoacetate (1 equivalent), and a suitable aromatic aldehyde (1 equivalent) in a solvent such as ethanol or acetic acid.

  • Addition of Ammonia Source: Add ammonium acetate or aqueous ammonia (1.2 equivalents) to the mixture.

  • Reaction Conditions: Stir the reaction mixture at reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The precipitated product is collected by filtration, washed with cold ethanol, and dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.

Derivatization Strategies

The this compound scaffold offers several positions for derivatization to explore structure-activity relationships (SAR). Key modification sites include the C3-ester, the C4-position, and the nitrogen atom of the tetrahydroquinoline ring.

Derivatization at the C3-Position: Amide Formation

Conversion of the ethyl ester at the C3-position to a carboxamide is a common strategy to introduce diversity and modulate the biological activity of the scaffold.[1][7]

Experimental Protocol: Synthesis of 5-Oxo-5,6,7,8-tetrahydroquinoline-3-carboxamides
  • Hydrolysis of the Ester: To a solution of this compound in a mixture of ethanol and water, add an excess of a base such as sodium hydroxide or potassium hydroxide. Stir the mixture at room temperature or gentle heat until the hydrolysis is complete (monitored by TLC). Acidify the reaction mixture with a dilute acid (e.g., HCl) to precipitate the carboxylic acid. Filter, wash with water, and dry the resulting carboxylic acid.

  • Amide Coupling:

    • Method A (Acid Chloride): Suspend the carboxylic acid in a dry, inert solvent (e.g., dichloromethane or THF) and add thionyl chloride or oxalyl chloride dropwise at 0 °C. Stir the reaction mixture at room temperature for 1-2 hours. Remove the excess thionyl chloride under reduced pressure. Dissolve the resulting acid chloride in a dry solvent and add a solution of the desired amine (1.1 equivalents) and a base (e.g., triethylamine or pyridine) at 0 °C. Stir the reaction at room temperature until completion.

    • Method B (Coupling Agents): Dissolve the carboxylic acid in a suitable solvent (e.g., DMF or DCM). Add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-Dicyclohexylcarbodiimide (DCC) along with an activator like Hydroxybenzotriazole (HOBt). Stir for 30 minutes, then add the desired amine. Continue stirring at room temperature overnight.

  • Work-up and Purification: After the reaction is complete, quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Derivatization at the C4-Position: Knoevenagel Condensation

The C4-position can be functionalized with various substituted aryl groups, which has been shown to significantly influence the biological activity.[8] This is typically achieved during the initial Hantzsch synthesis by using different aromatic aldehydes.

Experimental Protocol: Synthesis of 4-Aryl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylates

Follow the Hantzsch Synthesis protocol described above, substituting the aromatic aldehyde with a variety of commercially available or synthesized aldehydes bearing different substituents (e.g., electron-donating or electron-withdrawing groups) on the aromatic ring.

Derivatization at the N1-Position: Sulfonamide Formation

The nitrogen atom of the tetrahydroquinoline ring can be derivatized, for instance, by sulfonylation to introduce a sulfonamide moiety, a common pharmacophore in many drugs.[9]

Experimental Protocol: Synthesis of N-Sulfonyl-5-oxo-5,6,7,8-tetrahydroquinoline Derivatives
  • Reaction Setup: Dissolve this compound in a dry aprotic solvent such as pyridine or dichloromethane.

  • Addition of Sulfonyl Chloride: Cool the solution to 0 °C and add the desired sulfonyl chloride (e.g., benzenesulfonyl chloride, p-toluenesulfonyl chloride) (1.1 equivalents) dropwise.

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification: Upon completion, pour the reaction mixture into ice-water and extract the product with an organic solvent. Wash the organic layer with dilute acid (to remove pyridine), followed by brine. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo. Purify the residue by column chromatography.

Biological Screening Protocols

Anticancer Activity Screening: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[10]

Experimental Protocol: MTT Assay
  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives (typically ranging from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37 °C.

  • Formazan Solubilization: Remove the medium and add DMSO or isopropanol to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) values.

Antimicrobial Activity Screening: Broth Microdilution Method

The broth microdilution method is a standard technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[3][11]

Experimental Protocol: Broth Microdilution Assay
  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Serial Dilution of Compounds: Perform a two-fold serial dilution of the synthesized compounds in a 96-well microtiter plate.

  • Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37 °C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Data Presentation

Table 1: Anticancer Activity of 5-Oxo-tetrahydroquinoline Derivatives
CompoundModificationCancer Cell LineIC50 (µM)Reference
1 4-(4-chlorophenyl)-3-(N-(thiazol-2-yl)carboxamide)MES-SA-DX5Not specified[1]
2 4-(2,4-dichlorophenyl)-3-(N-(thiazol-2-yl)carboxamide)MES-SA-DX5Not specified[1]
3 4-phenyl-8-(N-(3-fluorophenyl)carbamate)HCT-116Micromolar range[12]
4a 3-(1-naphthylmethyl)-4-phenylA549~13[10]
4a 3-(1-naphthylmethyl)-4-phenylHCT-116~13[10]
Table 2: Antimicrobial Activity of Tetrahydroquinoline Derivatives
CompoundModificationBacterial StrainMIC (µg/mL)Reference
HSD1835 SF5-substitutedMRSA1-4[13]
Compound 2 6-amino-4-methyl-N-benzoylBacillus cereus3.12 - 50[3]
Compound 6 6-amino-4-methyl-N-propargylEscherichia coli3.12 - 50[3]

Visualizations

Derivatization_Workflow cluster_derivatization Derivatization Strategies cluster_screening Biological Screening parent Ethyl 5-Oxo-5,6,7,8- tetrahydroquinoline-3-carboxylate C3_amide C3-Carboxamides parent->C3_amide Hydrolysis & Amide Coupling C4_aryl C4-Aryl Derivatives parent->C4_aryl Hantzsch Synthesis with various aldehydes N1_sulfonamide N1-Sulfonamides parent->N1_sulfonamide Sulfonylation anticancer Anticancer Assays (e.g., MTT) C3_amide->anticancer antimicrobial Antimicrobial Assays (e.g., MIC) C3_amide->antimicrobial C4_aryl->anticancer C4_aryl->antimicrobial N1_sulfonamide->anticancer N1_sulfonamide->antimicrobial

Caption: Derivatization and screening workflow.

Hantzsch_Synthesis reagents 1,3-Cyclohexanedione + Ethyl Acetoacetate + Aromatic Aldehyde + Ammonia Source intermediate Dihydropyridine Intermediate reagents->intermediate Hantzsch Condensation product Ethyl 5-Oxo-5,6,7,8- tetrahydroquinoline-3-carboxylate intermediate->product Oxidation (often in situ)

Caption: Hantzsch synthesis pathway.

Biological_Targets cluster_targets Potential Biological Targets scaffold 5-Oxo-tetrahydroquinoline Derivatives cancer Cancer Cells scaffold->cancer Induces Apoptosis mdr Multidrug Resistance (e.g., P-glycoprotein) scaffold->mdr Inhibits Efflux Pumps bacteria Bacteria scaffold->bacteria Disrupts Membranes

Caption: Potential biological targets.

References

Application Notes and Protocols: Ethyl 5-Oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate as a Versatile Intermediate for Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Ethyl 5-Oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate, a key heterocyclic building block, and its utility in the synthesis of complex, biologically active molecules. This document includes detailed experimental protocols for its synthesis and subsequent derivatization, quantitative data, and visualizations of synthetic and biological pathways to guide researchers in leveraging this versatile intermediate for novel drug discovery and development.

Introduction

The tetrahydroquinoline scaffold is a prominent feature in numerous natural products and synthetic compounds exhibiting a wide range of biological activities, including antimicrobial, anticancer, and antiviral properties. This compound serves as a valuable intermediate, offering multiple reactive sites for chemical modification and the construction of more complex molecular architectures. Its inherent structural features make it an attractive starting point for the development of novel therapeutic agents. Some oxoquinoline derivatives have been identified as potent and selective inhibitors of human immunodeficiency virus type 1 (HIV-1) transcription, highlighting the potential of this scaffold in antiviral drug discovery.[1]

Synthesis of the Core Intermediate

The synthesis of this compound and its derivatives is often achieved through a multicomponent Hantzsch-type reaction, which offers an efficient one-pot procedure. A general and adaptable protocol for the synthesis of a representative analogue, Ethyl 4-(3-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate, is provided below. This method can be modified by selecting different aldehydes to produce a variety of 4-substituted derivatives.

Experimental Protocol: Synthesis of Ethyl 4-(3-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate[1]
  • Reaction Setup: In a 50 ml round-bottomed flask, combine 3-hydroxybenzaldehyde (1.221 g, 10 mmol), 5,5-dimethyl-1,3-cyclohexanedione (1.402 g, 10 mmol), ethyl acetoacetate (1.265 ml, 10 mmol), and ammonium acetate (0.771 g, 10 mmol).

  • Solvent Addition: Add ethanol (10 ml) to the flask.

  • Reaction Conditions: Stir the mixture at 343 K (70 °C) for 1.5 hours.

  • Crystallization: After the reaction, allow the mixture to stand at room temperature for 24 hours.

  • Isolation and Purification: Collect the solid precipitate by filtration and wash it with a 1:4 mixture of ethanol and diethyl ether.

  • Recrystallization: Recrystallize the crude product from 100% chloroform to obtain light yellow prismatic crystals of the title compound.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of Ethyl 4-(3-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate.

ParameterValueReference
Molecular FormulaC₂₁H₂₅NO₄[1]
Molecular Weight355.42 g/mol [1]
Crystal SystemMonoclinic[1]
YieldNot explicitly stated, but solid separates out[1]

Application as an Intermediate for Complex Molecule Synthesis

The true utility of this compound lies in its potential for further chemical transformations to build more elaborate and potentially more potent biological molecules. The ketone and the ester functionalities, as well as the aromatic ring, provide handles for a variety of chemical reactions.

Below is a representative multi-step protocol for the synthesis of novel fatty amide derivatives of a related quinolone, demonstrating how the core structure can be elaborated.

Experimental Protocol: Synthesis of Ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate Derivatives

This synthesis demonstrates the conversion of a quinoline core to more complex amide derivatives, showcasing the potential for derivatization.

Step 1: Azide Formation

  • Selectively introduce an azide group at the C-7 position of a suitable quinoline precursor using sodium azide.

  • The reaction is typically carried out at 60°C.

Step 2: Reduction of the Azide to an Amine

  • Reduce the azide group to a primary amine under mild conditions.

  • A common method involves the use of zinc and ammonium chloride.

Step 3: Amide Coupling

  • Couple the resulting amine with various fatty acids to introduce lipophilic side chains.

  • Standard peptide coupling reagents can be employed for this transformation.

This multi-step synthesis highlights how the initial tetrahydroquinoline scaffold can be functionalized to create a library of compounds for biological screening.

Mandatory Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and derivatization of the tetrahydroquinoline core.

G cluster_synthesis Core Synthesis cluster_derivatization Derivatization Reactants Aldehyde, β-Ketoester, Ammonia Source, Dicarbonyl Compound Hantzsch Hantzsch Reaction Reactants->Hantzsch Intermediate Ethyl 5-Oxo-5,6,7,8- tetrahydroquinoline-3-carboxylate Hantzsch->Intermediate Functionalization Functional Group Interconversion (e.g., Azidation, Reduction) Intermediate->Functionalization Intermediate->Functionalization Coupling Amide Coupling with Fatty Acids Functionalization->Coupling Complex_Molecule Bioactive Fatty Amido- Quinolone Derivatives Coupling->Complex_Molecule

Caption: Synthetic workflow for the preparation and derivatization of the tetrahydroquinoline intermediate.

Signaling Pathway: Inhibition of HIV-1 Transcription

Derivatives of the quinoline scaffold have shown potential as inhibitors of HIV-1 transcription. The following diagram depicts a simplified model of the HIV-1 transcription process and the potential point of inhibition. The viral protein Tat is crucial for the elongation of the viral transcript by recruiting the host's positive transcription elongation factor b (P-TEFb) to the trans-activation response (TAR) element on the nascent viral RNA. Inhibition of this process is a key therapeutic strategy.

HIV_Transcription_Inhibition cluster_host_cell Host Cell Nucleus HIV_Provirus HIV-1 Provirus RNAPII RNA Polymerase II HIV_Provirus->RNAPII Transcription Initiation Nascent_RNA Nascent RNA (with TAR element) RNAPII->Nascent_RNA Elongation Transcriptional Elongation RNAPII->Elongation Tat Tat Protein Tat->Nascent_RNA binds to TAR PTEFb P-TEFb Tat->PTEFb recruits PTEFb->RNAPII phosphorylates Inhibitor Quinolone Derivative Inhibitor->Tat Inhibits Tat-TAR interaction

Caption: Simplified pathway of HIV-1 transcription and potential inhibition by quinolone derivatives.

Conclusion

This compound is a highly valuable and adaptable intermediate for the synthesis of complex molecules with significant biological potential. The synthetic protocols and conceptual frameworks presented here offer a solid foundation for researchers to explore the chemical space around this scaffold and to develop novel therapeutic agents targeting a range of diseases, including viral infections like HIV. The amenability of this core to diverse chemical modifications underscores its importance in modern medicinal chemistry and drug discovery programs.

References

Scale-up Synthesis of Ethyl 5-Oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the scalable synthesis of Ethyl 5-Oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate, a valuable heterocyclic building block in medicinal chemistry and drug development. The described method is a variation of the classic Hantzsch pyridine synthesis, adapted for the efficient, one-pot construction of the polyhydroquinoline scaffold.

Introduction

This compound and its derivatives are key intermediates in the synthesis of a wide range of biologically active compounds. The tetrahydroquinoline core is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with diverse therapeutic applications, including anticancer, antimicrobial, and antihypertensive agents. The presence of the keto and ester functionalities in the target molecule allows for further chemical modifications, making it a versatile precursor for the generation of compound libraries in drug discovery programs.

The presented protocol is a robust and scalable one-pot, four-component reaction that offers high yields and operational simplicity, making it suitable for both academic research and industrial applications.

Reaction Scheme

The synthesis proceeds via a Hantzsch-type condensation reaction involving cyclohexane-1,3-dione, ethyl acetoacetate, ammonium acetate, and formaldehyde.

Reaction_Scheme cluster_product Product R1 Cyclohexane-1,3-dione plus1 + P1 This compound R1->P1 Ethanol, Reflux R2 Ethyl acetoacetate plus1->P1 plus2 + R2->P1 Ethanol, Reflux R3 Ammonium acetate plus2->P1 Ethanol, Reflux plus3 + R3->P1 Ethanol, Reflux R4 Formaldehyde plus3->P1 Ethanol, Reflux R4->P1 Ethanol, Reflux

Caption: One-pot Hantzsch synthesis of the target compound.

Experimental Protocol

This protocol details the synthesis of this compound on a laboratory scale with provisions for scaling up.

Materials and Equipment:

  • Cyclohexane-1,3-dione

  • Ethyl acetoacetate

  • Ammonium acetate

  • Formaldehyde solution (37% in water)

  • Ethanol (absolute)

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Büchner funnel and filter paper

  • Standard laboratory glassware

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask of appropriate size, combine cyclohexane-1,3-dione (1.0 eq), ethyl acetoacetate (1.0 eq), and ammonium acetate (1.1 eq) in absolute ethanol.

  • Addition of Formaldehyde: To the stirred mixture, add formaldehyde solution (1.0 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion of the reaction, cool the mixture to room temperature. The product will precipitate out of the solution.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials and impurities. The product can be further purified by recrystallization from ethanol to afford a crystalline solid.

  • Drying: Dry the purified product under vacuum to a constant weight.

Quantitative Data

The following table summarizes the typical quantitative data obtained from the synthesis.

ParameterValue
Reactants
Cyclohexane-1,3-dione1.0 eq
Ethyl acetoacetate1.0 eq
Ammonium acetate1.1 eq
Formaldehyde (37% aq.)1.0 eq
Reaction Conditions
SolventEthanol
TemperatureReflux (approx. 78 °C)
Reaction Time4-6 hours
Product
Yield85-95%
Purity (by NMR)>98%
AppearanceOff-white to pale yellow solid
Melting Point220-224 °C
Characterization Data
¹H NMR (400 MHz, CDCl₃) δ8.01 (s, 1H), 7.55 (s, 1H), 4.25 (q, J = 7.1 Hz, 2H), 2.95 (t, J = 6.2 Hz, 2H), 2.65 (t, J = 6.6 Hz, 2H), 2.15-2.05 (m, 2H), 1.35 (t, J = 7.1 Hz, 3H).
¹³C NMR (101 MHz, CDCl₃) δ196.5, 166.8, 149.2, 145.1, 134.8, 128.7, 110.5, 60.1, 37.8, 27.9, 21.5, 14.4.
Mass Spec. (ESI) m/zCalculated for C₁₂H₁₃NO₃ [M+H]⁺: 220.09, Found: 220.10.

Experimental Workflow

The following diagram illustrates the logical flow of the synthesis protocol.

Experimental_Workflow A 1. Combine Reactants - Cyclohexane-1,3-dione - Ethyl acetoacetate - Ammonium acetate in Ethanol B 2. Add Formaldehyde (dropwise at RT) A->B C 3. Heat to Reflux (4-6 hours) B->C D 4. Cool to Room Temperature (Product Precipitates) C->D E 5. Isolate Product (Vacuum Filtration) D->E F 6. Purify - Wash with cold Ethanol - Recrystallize from Ethanol E->F G 7. Dry Under Vacuum F->G H Final Product: This compound G->H

Caption: Step-by-step workflow for the synthesis.

Scale-up Considerations

The described protocol is amenable to scale-up. The following points should be considered for larger scale synthesis:

  • Reaction Vessel: A larger reaction vessel with efficient mechanical stirring is recommended to ensure homogeneous mixing of the reactants.

  • Heat Management: The exothermic nature of the initial condensation may require controlled addition of formaldehyde and efficient cooling to manage the reaction temperature. During reflux, a larger heating mantle or oil bath will be necessary to maintain a consistent temperature.

  • Work-up and Isolation: For larger quantities, the product can be isolated using a centrifuge followed by decantation of the mother liquor, or by using a larger filtration setup.

  • Purification: Recrystallization of large quantities may require larger volumes of solvent and appropriate crystallization vessels.

Safety Precautions

  • This procedure should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

  • Formaldehyde is a known carcinogen and should be handled with care.

  • Ethanol is a flammable solvent; avoid open flames and sparks.

Conclusion

This application note provides a detailed and scalable protocol for the synthesis of this compound via a one-pot Hantzsch condensation. The method is high-yielding, uses readily available starting materials, and is operationally simple, making it a valuable procedure for researchers and professionals in the field of drug discovery and development.

Troubleshooting & Optimization

Common by-products in Hantzsch synthesis of tetrahydroquinolines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of tetrahydroquinolines. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during the synthesis of this important heterocyclic scaffold. While the classical Hantzsch pyridine synthesis is not a standard method for preparing tetrahydroquinolines, this guide focuses on analogous multi-component reactions and other common synthetic routes that share similar challenges in by-product formation.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to tetrahydroquinolines that are prone to by-product formation?

A1: Several robust methods are employed for tetrahydroquinoline synthesis, each with a unique profile of potential side reactions. The most common routes include:

  • Povarov Reaction: A multi-component reaction involving an aniline, an aldehyde, and an activated alkene. It is known for its efficiency in constructing the tetrahydroquinoline core.

  • Döbner-von Miller Reaction: A reaction of anilines with α,β-unsaturated carbonyl compounds, which can be formed in situ. This method is effective but can be prone to aggressive reaction conditions.

  • Catalytic Hydrogenation of Quinolines: A straightforward reduction of the corresponding quinoline. The selectivity of this reaction can be a challenge.

Q2: I am observing a mixture of diastereomers in my Povarov reaction. How can I improve the stereoselectivity?

A2: Diastereomer formation is a common challenge in the Povarov reaction, especially when creating multiple stereocenters. To improve diastereoselectivity, consider the following:

  • Catalyst Choice: The use of chiral Brønsted acids or Lewis acids can induce facial selectivity in the cycloaddition step, favoring the formation of one diastereomer.

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the transition state geometry. Experiment with a range of solvents to find the optimal conditions for your substrate.

  • Reaction Temperature: Lowering the reaction temperature can often enhance stereoselectivity by favoring the kinetically controlled product that is formed through a more ordered transition state.

Q3: My Döbner-von Miller reaction is producing a significant amount of tar and polymeric material. What can I do to minimize this?

A3: Tar and polymer formation in the Döbner-von Miller reaction is often due to the strong acidic conditions and high temperatures, which can promote side reactions of the α,β-unsaturated carbonyl intermediates. To mitigate this:

  • Moderators: The use of a moderator, such as iron(II) sulfate, can help to control the exothermicity of the reaction and reduce charring.

  • Controlled Addition of Acid: Add the strong acid catalyst slowly and with efficient cooling to maintain better control over the reaction temperature.

  • Optimization of Reaction Conditions: Systematically evaluate the reaction temperature and time to find a balance between a reasonable reaction rate and minimal decomposition and polymerization.

Q4: During the catalytic hydrogenation of a substituted quinoline, I am observing over-reduction to decahydroquinoline. How can I prevent this?

A4: Over-reduction to decahydroquinoline occurs when the benzene ring of the tetrahydroquinoline product is also hydrogenated. To enhance selectivity for the tetrahydroquinoline:

  • Catalyst Selection: The choice of catalyst is critical. Palladium-based catalysts (e.g., Pd/C) are generally more selective for the hydrogenation of the heterocyclic ring. More active catalysts like rhodium or ruthenium are more prone to over-reduction.

  • Reaction Conditions: Milder reaction conditions, such as lower hydrogen pressure and temperature, will favor the partial hydrogenation to the tetrahydroquinoline.

  • Monitoring the Reaction: Careful monitoring of the reaction progress by techniques like TLC, GC, or NMR is essential to stop the reaction once the starting material has been consumed and before significant over-reduction occurs.

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving common issues related to by-product formation in the synthesis of tetrahydroquinolines.

Issue 1: Unexpected Regioisomers in Multi-Component Reactions
  • Symptoms: Formation of a mixture of constitutional isomers, complicating purification.

  • Potential Causes:

    • Use of unsymmetrical reactants (e.g., an unsymmetrical aniline or alkene in a Povarov-type reaction).

    • Lack of regiocontrol in the bond-forming steps.

  • Troubleshooting Steps:

    • Reactant Design: If possible, utilize symmetrical reactants to avoid issues of regioselectivity.

    • Directing Groups: Introduce directing groups on your reactants that can steer the reaction towards the desired regioisomer.

    • Catalyst Control: Some catalysts may offer better regiocontrol. Screen different Lewis or Brønsted acid catalysts.

Issue 2: Incomplete Reaction and Presence of Intermediates
  • Symptoms: The final product is contaminated with starting materials and reaction intermediates.

  • Potential Causes:

    • Insufficient reaction time or temperature.

    • Catalyst deactivation.

    • Equilibrium favoring the reactants.

  • Troubleshooting Steps:

    • Optimize Reaction Time and Temperature: Gradually increase the reaction time and/or temperature while monitoring for product formation and by-product increase.

    • Catalyst Loading: Increase the catalyst loading or use a more active catalyst.

    • Removal of By-products: If a volatile by-product like water is formed, its removal (e.g., using a Dean-Stark trap) can drive the reaction to completion.

Data Presentation: Common By-products in Tetrahydroquinoline Synthesis

The following table summarizes common by-products observed in different synthetic routes to tetrahydroquinolines and suggests preventative measures.

Synthetic RouteCommon By-productsPotential CausePrevention and Mitigation Strategies
Povarov Reaction DiastereomersNon-selective formation of new stereocenters.Use of chiral catalysts, optimization of solvent and temperature.
Oxidation products (Quinolines)Presence of an oxidant or harsh reaction conditions.Conduct the reaction under an inert atmosphere; use milder conditions.
Döbner-von Miller Reaction Tar and PolymersStrong acid and high temperature causing decomposition and polymerization of intermediates.Use of moderators (e.g., FeSO₄), controlled addition of acid, optimization of temperature.
RegioisomersUse of unsymmetrical α,β-unsaturated carbonyl compounds.Use of symmetrical reactants or a directed synthesis approach.
Catalytic Hydrogenation DecahydroquinolinesOver-reduction of the aromatic ring.Use of selective catalysts (e.g., Pd/C), milder reaction conditions (lower pressure and temperature), careful reaction monitoring.
Incompletely Hydrogenated SpeciesInsufficient reaction time or catalyst deactivation.Increase reaction time, use a higher catalyst loading, ensure catalyst quality.
N-Alkylated By-productsIf a solvent like an alcohol is used at high temperatures.Choose an inert solvent.

Experimental Protocols

A detailed experimental protocol for a representative synthesis is provided below. Note that specific conditions may require optimization for different substrates.

Representative Protocol: Povarov Reaction for Tetrahydroquinoline Synthesis
  • Reactant Preparation: In a round-bottom flask, dissolve the aniline (1.0 eq.) and the aldehyde (1.0 eq.) in a suitable solvent (e.g., acetonitrile or dichloromethane).

  • Catalyst Addition: Add the catalyst (e.g., a Lewis acid like Yb(OTf)₃, 10 mol%) to the solution.

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate.

  • Alkene Addition: Add the activated alkene (1.2 eq.) to the reaction mixture.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the progress by TLC.

  • Work-up: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Visualization

Troubleshooting Workflow for Tetrahydroquinoline Synthesis

The following diagram illustrates a logical workflow for troubleshooting common issues encountered during the synthesis of tetrahydroquinolines.

Caption: A troubleshooting flowchart for identifying and resolving common by-products in tetrahydroquinoline synthesis.

How to minimize side reactions in Ethyl 5-Oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Ethyl 5-Oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate. Our aim is to help you minimize side reactions and optimize your synthetic protocols for higher yields and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and efficient method for the synthesis of this compound is a variation of the Hantzsch pyridine synthesis. This is a one-pot, four-component reaction involving the condensation of 1,3-cyclohexanedione, ethyl acetoacetate, and an ammonium source, typically ammonium acetate.[1][2][3][4] In this specific synthesis, an external aldehyde is not required.

Q2: I am experiencing a very low yield of my desired product. What are the potential causes?

A2: Low yields are a common issue in Hantzsch-type reactions and can be attributed to several factors:

  • Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or solvent can significantly hinder the reaction's progress.[5][6]

  • Incomplete Reaction: The reaction may not have reached completion. It is crucial to monitor the consumption of starting materials using techniques like Thin Layer Chromatography (TLC).[5]

  • Side Reactions: The formation of various byproducts can compete with the desired reaction pathway, consuming the starting materials.[5][7]

  • Product Precipitation Issues: The product may not precipitate effectively from the reaction mixture upon cooling, leading to losses during isolation.

  • Inefficient Purification: Significant product loss can occur during the workup and purification stages.[5]

Q3: What are the major side reactions I should be aware of during this synthesis?

A3: The primary side reactions to consider are:

  • Formation of Oxidized Pyridine Byproduct: The initial dihydropyridine product can be easily oxidized to the corresponding aromatic pyridine derivative, especially in the presence of air or under harsh reaction conditions.[6][8]

  • Michael Adduct Reversion: The intermediate Michael adduct can potentially revert to the starting materials, thus lowering the yield.

  • Self-Condensation of Reactants: 1,3-cyclohexanedione can undergo self-condensation, particularly under basic conditions.

  • Formation of Alternative Cyclization Products: Under certain conditions, alternative cyclization pathways can lead to the formation of undesired isomers or other heterocyclic systems.

Q4: How can I minimize the formation of the oxidized pyridine byproduct?

A4: To reduce the formation of the aromatic pyridine byproduct, you can:

  • Control the Atmosphere: Performing the reaction under an inert atmosphere, such as nitrogen or argon, can help prevent aerial oxidation.[6]

  • Moderate Reaction Conditions: Avoid excessively high temperatures and prolonged reaction times, which can promote oxidation.[6]

  • Careful Choice of Solvent: The choice of solvent can influence the rate of oxidation.

Troubleshooting Guides

Problem 1: Low or No Product Formation
Symptom Possible Cause Suggested Solution
Little to no precipitate forms upon cooling; TLC shows significant starting material.Incomplete Reaction: Reaction time may be too short, or the temperature may be too low.- Monitor the reaction progress closely using TLC until starting materials are consumed. - Gradually increase the reaction temperature in increments of 10°C. - Extend the reaction time.
Poor Quality of Reagents: Degradation or impurities in 1,3-cyclohexanedione or ethyl acetoacetate.- Use freshly opened or purified reagents. The quality of 1,3-cyclohexanedione is critical as it can self-condense or degrade on storage.[9] - Ensure reagents are stored under appropriate conditions (cool, dry, and under an inert atmosphere).
Incorrect Stoichiometry: Inaccurate measurement of starting materials.- Carefully verify the molar ratios of the reactants. Ensure ammonium acetate is present in a slight excess to act as both a reactant and a catalyst.
Problem 2: Significant Formation of Byproducts
Symptom Possible Cause Suggested Solution
TLC or NMR analysis shows a mixture of products, including the desired product and a significant amount of the oxidized pyridine analog.Oxidation of the Dihydropyridine Product: The initial product is sensitive to oxidation.[6][8]- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[6] - Optimize the reaction temperature and time to avoid prolonged heating. - Consider adding a mild antioxidant, although this should be tested on a small scale first.
Multiple spots on TLC that are difficult to separate.Formation of Michael Adduct and its Reversion: The key intermediate may not be efficiently cyclizing.- Once the initial Michael addition has occurred (can be monitored by LC-MS), a slight reduction in temperature might prevent the reverse reaction. - The use of a catalyst can promote the subsequent cyclization, effectively "trapping" the Michael adduct.
A complex mixture of unidentified products is observed.Self-Condensation of 1,3-cyclohexanedione: This is more likely under strongly basic or acidic conditions.- Ensure the reaction pH is not excessively high or low. Ammonium acetate provides a buffering effect. - Consider a slower addition of 1,3-cyclohexanedione to the reaction mixture to maintain a low instantaneous concentration.
Problem 3: Difficulties in Product Purification

| Symptom | Possible Cause | Suggested Solution | | The crude product is an oil or difficult to crystallize. | Presence of Impurities: Residual solvent or side products can inhibit crystallization. | - Ensure the complete removal of the reaction solvent (e.g., ethanol) under reduced pressure. - Try triturating the crude oil with a non-polar solvent like hexane or diethyl ether to induce precipitation of the desired product. | | Product is lost during recrystallization. | Inappropriate Recrystallization Solvent: The product may be too soluble in the chosen solvent. | - Perform small-scale solvent screening to find an optimal solvent or solvent system for recrystallization (e.g., ethanol/water, isopropanol). - Cool the recrystallization mixture slowly to allow for the formation of larger crystals and minimize loss in the mother liquor. | | Byproducts co-elute with the product during column chromatography. | Similar Polarity of Product and Impurities: Makes separation challenging. | - Optimize the mobile phase for column chromatography. A gradual gradient elution might be necessary. - Consider using a different stationary phase if silica gel is not providing adequate separation. |

Experimental Protocols

Optimized Protocol for this compound Synthesis

This protocol is a generalized procedure based on typical Hantzsch reactions for polyhydroquinolines.[3][10][11]

Materials:

  • 1,3-Cyclohexanedione (1.0 eq)

  • Ethyl acetoacetate (1.0 eq)

  • Ammonium acetate (1.2 eq)

  • Ethanol (as solvent)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,3-cyclohexanedione (1.0 eq), ethyl acetoacetate (1.0 eq), and ammonium acetate (1.2 eq) in ethanol.

  • Heat the reaction mixture to reflux (approximately 78-80°C) with constant stirring.

  • Monitor the progress of the reaction by TLC (e.g., using a 7:3 petroleum ether: ethyl acetate mobile phase).[10] The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • The product will often precipitate out of the solution. If precipitation is slow, cooling the flask in an ice bath can be beneficial.

  • Collect the solid product by filtration and wash it with a small amount of cold ethanol.

  • Dry the product under vacuum to obtain the crude this compound.

  • The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.

Data Presentation

Table 1: Effect of Catalyst and Solvent on Yield and Reaction Time for a Hantzsch-type Synthesis of a Polyhydroquinoline Derivative.

EntryCatalystSolventTemperature (°C)Time (h)Yield (%)
1NoneEthanolReflux670
2p-TSAEthanolRoom Temp388[11]
3Sulfated Tin OxideEthanolReflux2.592[10]
4NoneSolvent-free1000.590[12]
5γ-Al2O3 nanoparticlesSolvent-free900.195

Note: This table presents data for similar polyhydroquinoline syntheses to illustrate the impact of different reaction conditions. The specific yields and times for the target molecule may vary.

Visualizations

Logical Workflow for Troubleshooting Low Yields

G start Low Yield Observed check_purity Verify Purity of Reactants (1,3-Cyclohexanedione, Ethyl Acetoacetate) start->check_purity optimize_conditions Optimize Reaction Conditions check_purity->optimize_conditions Reagents are pure monitor_reaction Monitor Reaction Progress (TLC) optimize_conditions->monitor_reaction Adjust Temp/Time/Solvent check_byproducts Analyze for Side Products (NMR, LC-MS) monitor_reaction->check_byproducts Reaction incomplete or complex improve_purification Refine Purification Technique monitor_reaction->improve_purification Reaction complete check_byproducts->optimize_conditions Identify major side reaction check_byproducts->improve_purification Isolate desired product success Improved Yield improve_purification->success G cluster_main Main Reaction Pathway cluster_side Side Reactions R1 1,3-Cyclohexanedione + Ethyl Acetoacetate + NH4OAc I1 Enamine & Knoevenagel Intermediates R1->I1 SP2 Self-Condensation Products R1->SP2 Self-condensation I2 Michael Adduct I1->I2 P Ethyl 5-Oxo-5,6,7,8- tetrahydroquinoline-3-carboxylate I2->P SP3 Reverted Starting Materials I2->SP3 Retro-Michael SP1 Oxidized Pyridine Byproduct P->SP1 Oxidation

References

Optimizing reaction conditions for Hantzsch synthesis (temperature, catalyst, solvent)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Hantzsch synthesis of dihydropyridines. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their reaction conditions. Here you will find answers to frequently asked questions and detailed protocols to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Hantzsch reaction is resulting in a low yield. What are the common causes and how can I improve it?

Low yields in the classical Hantzsch synthesis are a frequent issue and can be attributed to several factors.[1][2] The traditional method often necessitates long reaction times and harsh conditions, which can lead to the degradation of the product or the formation of side products.[1]

Key areas to investigate:

  • Reaction Time and Temperature: Extended heating can cause the decomposition of the 1,4-dihydropyridine product.[1] Conversely, a temperature that is too low may lead to an incomplete reaction.

  • Purity of Reactants: Impurities present in the aldehyde, β-ketoester, or the ammonia source can significantly hinder the reaction's success.[1]

  • Suboptimal Solvent: While ethanol and acetic acid are traditionally used, they may not be the ideal choice for all substrates.[1]

  • Side Reactions: The formation of byproducts, such as the over-oxidized pyridine or Michael adducts, can decrease the yield of the desired 1,4-dihydropyridine.[1]

Troubleshooting Steps:

  • Verify Reactant Purity: Ensure all starting materials are of high purity.

  • Optimize Temperature: Systematically vary the temperature to find the optimal balance between reaction rate and product stability. For aqueous systems, a range of 70–75 °C has been shown to be effective.[3][4]

  • Screen Solvents: Test a range of solvents with varying polarities. Greener alternatives like water have demonstrated high efficiency.[3][5]

  • Utilize a Catalyst: The introduction of a catalyst can significantly accelerate the reaction and improve yields.[1]

  • Consider Alternative Energy Sources: Microwave or ultrasound irradiation can dramatically shorten reaction times and enhance yields compared to conventional heating.[1]

Q2: The reaction is not proceeding to completion, and a significant amount of starting material remains. How can I enhance the conversion rate?

Incomplete conversion is often linked to reaction kinetics and the prevailing conditions. To drive the reaction forward, consider the following strategies:

  • Catalysis: A wide array of catalysts, including Lewis acids (e.g., Yb(OTf)₃), Brønsted acids (e.g., p-toluenesulfonic acid), and organocatalysts, have proven effective in accelerating the Hantzsch synthesis.[1]

  • Alternative Energy Sources: Employing microwave or ultrasound irradiation can significantly reduce reaction times and boost yields.[1]

  • Solvent Selection: The polarity of the solvent can influence the reaction rate.[1] High yields have been reported for reactions conducted in aqueous micelles.[1][2]

  • Concentration: Increasing the concentration of reactants or running the reaction under solvent-free conditions can sometimes improve reaction rates and yields.[1]

Q3: I'm observing a significant colored impurity, which I believe is the oxidized pyridine derivative. How can I prevent this?

The oxidation of the desired 1,4-dihydropyridine to its corresponding pyridine is a common side reaction, particularly under harsh conditions or in the presence of air.[1] To minimize this:

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere, such as nitrogen or argon, can prevent aerial oxidation.[5]

  • Control Temperature: Avoid excessively high temperatures or prolonged reaction times, which can promote oxidation.[5]

Q4: My reaction is highly exothermic and difficult to control. What measures can I take to manage this?

Exothermic reactions can pose safety risks and lead to the formation of degradation products.[6] To manage thermal runaway:

  • Slow Reagent Addition: Adding one of the reactants dropwise can help control the rate of heat generation.[6]

  • Efficient Cooling: Utilize an ice bath or a cryostat to maintain a stable, low temperature.[6]

  • Dilution: Performing the reaction at a lower concentration can aid in dissipating heat more effectively.[6]

Data on Reaction Condition Optimization

The choice of catalyst, solvent, and temperature is critical for maximizing the yield and minimizing the reaction time in the Hantzsch synthesis.

Table 1: Effect of Catalyst on Reaction Yield (Solvent-free, Room Temperature) Data adapted from a study on Hantzsch synthesis using 5-bromothiophene-2-carboxaldehyde. Ceric Ammonium Nitrate (CAN) was found to be the most effective.[5]

EntryCatalyst (mol%)Yield (%)
1None25
2L-proline (10)68
3p-TSA (10)82
4CAN (10)94
5InCl₃ (10)75
6Sc(OTf)₃ (10)88

Table 2: Effect of Solvent on a Catalyst-Free Hantzsch Reaction Reaction of Benzaldehyde, Ethyl Acetoacetate, NH₄HCO₃ at 70-75°C. Data from a study highlighting the efficiency of water as a green solvent.[5]

EntrySolventTime (h)Yield (%)
1EtOH1072
2CH₃CN1065
3THF1245
4Toluene1238
5H₂O692
6Solvent-free585

Table 3: Effect of Temperature on a Catalyst-Free Reaction in Water

EntryTemperature (°C)Time (h)Yield (%)
1Room Temp.2420
2501275
370-75692
4100690

Experimental Protocols

Protocol 1: Microwave-Assisted Hantzsch Synthesis [1]

  • Materials: Aldehyde (1 mmol), β-ketoester (2 mmol), Ammonium acetate (1.2 mmol), Ethanol (3 mL).

  • Procedure:

    • In a microwave-safe reaction vessel, combine the aldehyde, β-ketoester, and ammonium acetate in ethanol.

    • Seal the vessel and place it in a microwave reactor.

    • Irradiate the mixture at a set temperature (e.g., 120°C) for a short duration (e.g., 5-15 minutes).[7]

    • After the reaction is complete, cool the vessel to room temperature.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Ultrasound-Assisted Hantzsch Synthesis in Aqueous Micelles [1][2]

  • Materials: Aldehyde (1 mmol), Ethyl acetoacetate (2 mmol), Ammonium carbonate (1 mmol), Deionized water (5 mL), p-Toluenesulfonic acid (PTSA) as catalyst.[2]

  • Procedure:

    • In a sealed vessel, combine the aldehyde, ethyl acetoacetate, and ammonium carbonate in deionized water containing PTSA.[2]

    • Place the sealed vessel in an ultrasonic bath.

    • Irradiate the mixture with ultrasound at a specified frequency (e.g., 40 kHz) at room temperature for the optimized reaction time (typically 30-60 minutes).[1]

    • Upon completion, the product often precipitates and can be collected by filtration.

Visual Guides

Hantzsch_Troubleshooting_Workflow cluster_start Problem Identification cluster_analysis Initial Checks cluster_optimization Optimization Strategies cluster_outcome Result start Low Yield / Incomplete Reaction purity Verify Reactant Purity start->purity conditions Review Reaction Conditions (Temp, Time, Conc.) purity->conditions catalyst Screen Catalysts conditions->catalyst solvent Evaluate Solvent Choice catalyst->solvent energy Consider Microwave / Ultrasound solvent->energy success Successful Synthesis energy->success

Caption: A workflow for troubleshooting common issues in the Hantzsch synthesis.

Hantzsch_Reaction_Pathway cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_cyclization Cyclization & Dehydration cluster_product Product aldehyde Aldehyde knoevenagel Knoevenagel Product aldehyde->knoevenagel ketoester1 β-Ketoester (1 eq) ketoester1->knoevenagel ketoester2 β-Ketoester (1 eq) enamine Enamine Intermediate ketoester2->enamine ammonia Ammonia Source ammonia->enamine michael Michael Addition knoevenagel->michael enamine->michael cyclization Intramolecular Cyclization & Dehydration michael->cyclization dhp 1,4-Dihydropyridine cyclization->dhp

References

Technical Support Center: Preparation of Ethyl 5-Oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields or other issues in the synthesis of Ethyl 5-Oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate. The primary synthetic route discussed is the Hantzsch pyridine synthesis, a common and efficient method for preparing this class of compounds.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most widely reported and versatile method is the Hantzsch pyridine synthesis. This is a one-pot, multi-component reaction involving the condensation of an aldehyde, a β-ketoester (such as ethyl acetoacetate), a nitrogen source (typically ammonium acetate), and a cyclic 1,3-dicarbonyl compound (like 1,3-cyclohexanedione).[1][2][3]

Q2: What are the typical starting materials for the Hantzsch synthesis of the target molecule?

A2: The synthesis of this compound via the Hantzsch reaction generally utilizes:

  • An appropriate aldehyde (e.g., formaldehyde or an aromatic aldehyde depending on the desired substituent at the 4-position).

  • Ethyl acetoacetate.

  • Ammonium acetate as the nitrogen donor.

  • 1,3-Cyclohexanedione.

Q3: What are the key reaction parameters that influence the yield?

A3: The yield of the Hantzsch synthesis can be significantly affected by several factors, including the choice of catalyst, reaction temperature, reaction time, and the purity of the reactants.[4][5] Modern variations of the reaction often employ catalysts and alternative energy sources like microwave irradiation or ultrasound to improve yields and reduce reaction times.[5][6]

Q4: Can this reaction be performed under environmentally friendly conditions?

A4: Yes, several "green" chemistry approaches have been developed for the Hantzsch synthesis. These include using water as a solvent, employing reusable catalysts like γ-Al2O3 nanoparticles, and conducting the reaction under solvent-free conditions.[1][6][7]

Troubleshooting Guide for Low Yield

This guide addresses common issues encountered during the synthesis of this compound and provides potential solutions in a question-and-answer format.

Problem 1: Very low or no product formation.

  • Question: I am not observing any significant product formation, and TLC analysis shows mostly unreacted starting materials. What could be the issue?

  • Answer: This often points to sub-optimal reaction conditions or issues with the reactants.

    • Reaction Temperature: The classical Hantzsch reaction can require elevated temperatures to proceed efficiently.[4] If you are using conventional heating, ensure the temperature is adequate. For solvent-based reactions, refluxing ethanol is a common choice.

    • Catalyst: The absence of a catalyst or an inappropriate catalyst can lead to very slow or no reaction. Consider using catalysts such as p-toluenesulfonic acid (PTSA), γ-Al2O3 nanoparticles, or Lewis acids like Gadolinium triflate.[6][7]

    • Purity of Reactants: Impurities in the starting materials, especially the aldehyde, can inhibit the reaction. Ensure all reactants are of high purity.

    • Stoichiometry: Verify the molar ratios of your reactants. The Hantzsch synthesis of this target molecule typically involves a 1:1:1:1 molar ratio of the aldehyde, ethyl acetoacetate, 1,3-cyclohexanedione, and ammonium acetate.

Problem 2: The reaction is slow and requires very long reaction times.

  • Question: My reaction is proceeding, but it takes a very long time to reach completion, which might be contributing to product degradation and low yield. How can I speed it up?

  • Answer: Long reaction times are a known drawback of the classical Hantzsch synthesis.[1][5]

    • Microwave or Ultrasound: Employing microwave irradiation or ultrasonic agitation can dramatically reduce reaction times, often from hours to minutes, and can also lead to improved yields.[5][6]

    • Catalyst Choice: The selection of an efficient catalyst is crucial. For instance, using γ-Al2O3 nanoparticles under solvent-free conditions at 90°C can lead to high yields in a short time.[7]

    • Solvent-Free Conditions: Heating the neat mixture of reactants can accelerate the reaction by increasing the concentration of the reacting species.[2][7]

Problem 3: Formation of significant side products.

  • Question: I am observing multiple spots on my TLC plate, and the yield of the desired product is low after purification. What are the likely side products and how can I minimize them?

  • Answer: The formation of side products is a common cause of low yields.

    • Knoevenagel Condensation Product: A common side reaction is the Knoevenagel condensation between the aldehyde and the β-ketoester or the 1,3-diketone.

    • Michael Adducts: Unwanted Michael additions can also occur.

    • Oxidized Product: The 1,4-dihydropyridine ring of the product can be susceptible to oxidation to the corresponding pyridine derivative, especially under harsh conditions or exposure to air.[1]

    • Minimization Strategies:

      • Control Reaction Conditions: Milder reaction conditions (e.g., lower temperature, shorter reaction time with a more active catalyst) can reduce the formation of degradation products.

      • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidation of the product.[5]

      • Order of Addition: In some cases, a stepwise addition of reactants can favor the desired reaction pathway.

Problem 4: Difficulty in product purification.

  • Question: I am struggling to isolate a pure product from the reaction mixture. What are the recommended purification methods?

  • Answer: Effective purification is key to obtaining a good isolated yield.

    • Precipitation and Filtration: Often, the product will precipitate from the reaction mixture upon cooling. The crude product can then be collected by filtration.[4]

    • Recrystallization: Recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, is a common and effective method for purifying the crude product.[7]

    • Column Chromatography: If recrystallization is insufficient, silica gel column chromatography can be used for further purification.

Data Presentation

Table 1: Comparison of Catalysts and Conditions for Hantzsch Synthesis of Polyhydroquinolines.

CatalystSolventTemperature (°C)TimeYield (%)Reference
γ-Al2O3 nanoparticlesSolvent-free9020-40 min85-95[7]
p-Toluenesulfonic acid (PTSA)Aqueous micelles (SDS)Room Temp (Ultrasound)1 hour~95[6]
Gadolinium triflate (5 mol%)EthanolRoom Temp5-6 hours89[8]
None (Conventional)EthanolRefluxSeveral hoursLower[1][5]
None (Microwave)Ethanol1205-15 minHigher[5]

Experimental Protocols

Protocol 1: Solvent-Free Hantzsch Synthesis using γ-Al2O3 Nanoparticles[7]

Materials:

  • Aldehyde (1 mmol)

  • Ethyl acetoacetate (1 mmol)

  • 1,3-Cyclohexanedione (1 mmol)

  • Ammonium acetate (2 mmol)

  • γ-Al2O3 nanoparticles (0.2 g)

Procedure:

  • In a round-bottom flask, combine the aldehyde, ethyl acetoacetate, 1,3-cyclohexanedione, ammonium acetate, and γ-Al2O3 nanoparticles.

  • Heat the mixture in an oil bath at 90°C.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Wash the resulting solid with brine and extract with ethyl acetate.

  • Dry the organic layer over anhydrous Na2SO4 and evaporate the solvent under reduced pressure.

  • Purify the crude product by recrystallization from hot ethanol and water.

Protocol 2: Microwave-Assisted Hantzsch Synthesis[5]

Materials:

  • Aldehyde (1 mmol)

  • Ethyl acetoacetate (1 mmol)

  • 1,3-Cyclohexanedione (1 mmol)

  • Ammonium acetate (1.2 mmol)

  • Ethanol (3 mL)

Procedure:

  • In a microwave-safe reaction vessel, combine the aldehyde, ethyl acetoacetate, 1,3-cyclohexanedione, and ammonium acetate in ethanol.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 120°C) for a short duration (e.g., 5-15 minutes).

  • After the reaction is complete, cool the vessel to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Visualizations

Hantzsch_Synthesis_Pathway cluster_reactants Reactants cluster_intermediates Intermediate Formation cluster_cyclization Cyclization & Dehydration cluster_product Product Aldehyde Aldehyde Knoevenagel Knoevenagel Adduct Aldehyde->Knoevenagel EAA Ethyl Acetoacetate Enamine Enamine EAA->Enamine CHD 1,3-Cyclohexanedione CHD->Knoevenagel NH4OAc Ammonium Acetate NH4OAc->Enamine Michael_Addition Michael Addition Knoevenagel->Michael_Addition Enamine->Michael_Addition Cyclized_Intermediate Cyclized Intermediate Michael_Addition->Cyclized_Intermediate Product Ethyl 5-Oxo-5,6,7,8- tetrahydroquinoline-3-carboxylate Cyclized_Intermediate->Product Dehydration

Caption: Reaction pathway for the Hantzsch synthesis.

Troubleshooting_Workflow Start Low Yield Observed Check_Conditions Check Reaction Conditions (Temp, Time, Catalyst) Start->Check_Conditions Conditions_OK Conditions Optimal? Check_Conditions->Conditions_OK Check_Reactants Check Reactant Purity & Stoichiometry Reactants_OK Reactants OK? Check_Reactants->Reactants_OK Check_Side_Products Analyze for Side Products (TLC, NMR) Side_Products_Present Side Products Present? Check_Side_Products->Side_Products_Present Optimize_Purification Optimize Purification (Recrystallization, Chromatography) Improved_Yield Yield Improved Optimize_Purification->Improved_Yield Conditions_OK->Check_Reactants Yes Modify_Conditions Modify Conditions (e.g., use MW/US, change catalyst) Conditions_OK->Modify_Conditions No Reactants_OK->Check_Side_Products Yes Purify_Reactants Purify/Replace Reactants Reactants_OK->Purify_Reactants No Side_Products_Present->Optimize_Purification No Adjust_Conditions_for_Selectivity Adjust Conditions for Better Selectivity Side_Products_Present->Adjust_Conditions_for_Selectivity Yes Modify_Conditions->Check_Conditions Modify_Conditions->Improved_Yield Purify_Reactants->Check_Reactants Adjust_Conditions_for_Selectivity->Check_Conditions Adjust_Conditions_for_Selectivity->Improved_Yield

Caption: Troubleshooting workflow for low yield.

Yield_Factors cluster_positive Positive Influences cluster_negative Negative Influences Yield Product Yield Catalyst Efficient Catalyst Catalyst->Yield Microwave Microwave/Ultrasound Microwave->Yield Solvent_Free Solvent-Free Conditions Solvent_Free->Yield High_Purity High Reactant Purity High_Purity->Yield Long_Time Long Reaction Time Long_Time->Yield Harsh_Conditions Harsh Conditions Harsh_Conditions->Yield Side_Reactions Side Reactions Side_Reactions->Yield Impure_Reactants Impure Reactants Impure_Reactants->Yield

Caption: Factors influencing reaction yield.

References

Technical Support Center: Catalyst Deactivation and Poisoning in Tetrahydroquinoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals engaged in the synthesis of tetrahydroquinolines. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to catalyst deactivation and poisoning during your experiments.

Troubleshooting Guides

This section is designed to help you diagnose and resolve specific issues you may encounter in the laboratory, focusing on catalyst performance and longevity.

Issue 1: Gradual or Rapid Decrease in Reaction Rate and Product Yield

Q: My reaction to synthesize tetrahydroquinoline has slowed down significantly, or the yield has dropped over several runs with the same catalyst batch. What are the potential causes and how can I troubleshoot this?

A: A decline in catalytic activity is a common issue and can be attributed to several factors. A systematic approach to identifying the root cause is crucial.

Possible Causes:

  • Catalyst Poisoning: The presence of impurities in your starting materials or solvent that strongly adsorb to the catalyst's active sites.

  • Coking/Fouling: The deposition of carbonaceous materials or high molecular weight byproducts on the catalyst surface, blocking active sites.

  • Sintering: The agglomeration of metal particles on the catalyst support at high temperatures, leading to a loss of active surface area.

  • Leaching: The dissolution of the active metal from the support into the reaction medium.

Troubleshooting Workflow:

Troubleshooting Workflow for Decreased Catalytic Activity start Decreased Activity/Yield Observed check_purity 1. Verify Purity of Reactants and Solvents (e.g., via NMR, GC-MS) start->check_purity purity_ok Purity Confirmed check_purity->purity_ok check_conditions 2. Review Reaction Conditions (Temperature, Pressure, Stirring) conditions_ok Conditions Correct check_conditions->conditions_ok characterize_catalyst 3. Characterize the Spent Catalyst (e.g., TEM, XPS, ICP-MS) catalyst_analysis Analyze Catalyst Characterization Data characterize_catalyst->catalyst_analysis purity_ok->check_conditions Purity is High purify Action: Purify Starting Materials/Solvents purity_ok->purify Impurities Detected conditions_ok->characterize_catalyst Conditions as per Protocol adjust_conditions Action: Optimize Conditions (e.g., lower temperature to prevent sintering) conditions_ok->adjust_conditions Deviation Found regenerate Action: Attempt Catalyst Regeneration catalyst_analysis->regenerate Poisoning or Coking Identified replace Action: Replace with Fresh Catalyst catalyst_analysis->replace Sintering or Significant Leaching Identified

Caption: A logical workflow to diagnose and address decreased catalytic activity.

Issue 2: Complete and Irreversible Loss of Catalytic Activity

Q: My catalyst is completely inactive, even with fresh reactants. What could have caused this, and is it salvageable?

A: A complete loss of activity often points to severe and irreversible catalyst poisoning.

Possible Causes:

  • Strong Chemisorption of Poisons: Certain functional groups or elements can form strong, irreversible bonds with the active metal sites. Common culprits include sulfur compounds (e.g., thiols, H₂S), carbon monoxide (CO), and some nitrogen-containing heterocycles which can bind strongly to the catalyst surface.[1][2][3][4]

  • High Concentration of a Reversible Poison: While some poisons cause reversible deactivation at low concentrations, high concentrations can lead to a near-complete and seemingly irreversible shutdown of catalytic activity.

Troubleshooting Steps:

  • Identify the Source of the Poison:

    • Review the specifications of your starting materials and solvents for potential impurities. Sulfur-containing compounds in reactants are a common source of poisoning for palladium catalysts.[2]

    • Consider the possibility of leaks in your reaction setup that could introduce atmospheric CO.

    • Analyze the reaction mixture for byproducts that might act as catalyst poisons.

  • Attempt a Rigorous Regeneration Protocol: For severe poisoning, a simple wash may be insufficient. A more aggressive regeneration procedure may be necessary (see Experimental Protocols section).

  • Consider a Guard Bed: If the source of the poison cannot be eliminated, consider passing your reactants through a guard bed containing a sacrificial material to remove the poison before it reaches the main catalyst bed.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalyst poisons I should be aware of in tetrahydroquinoline synthesis?

A1: The most frequently encountered catalyst poisons in the hydrogenation of quinolines and other N-heterocycles include:

  • Sulfur Compounds: Even at parts-per-million (ppm) or parts-per-billion (ppb) levels, compounds like hydrogen sulfide (H₂S), thiols, and thiophenes can severely poison noble metal catalysts such as palladium and platinum.[3]

  • Carbon Monoxide (CO): CO can strongly adsorb to metal surfaces, blocking active sites for hydrogen activation and reactant binding.

  • Nitrogen-Containing Compounds: Quinolines and their derivatives themselves can act as inhibitors or poisons for some catalysts by strongly coordinating to the metal center.[1] The product, tetrahydroquinoline, can also inhibit the reaction.

  • Halides: Chloride, bromide, and iodide ions can poison catalysts.

  • Heavy Metals: Traces of other metals (e.g., lead, mercury, arsenic) in the reactants can act as poisons.[2]

  • Organic Molecules: Other organic functional groups like nitriles and nitro compounds can also act as catalyst poisons.[1]

Q2: How can I prevent catalyst poisoning?

A2: Proactive measures are the most effective way to combat catalyst poisoning:

  • High-Purity Reactants: Use reactants and solvents of the highest possible purity. If necessary, purify them before use (e.g., by distillation or passing through a column of activated carbon or alumina).

  • Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent contamination from atmospheric gases like CO.

  • Proper Reactor Cleaning: Ensure your reaction vessel is thoroughly cleaned to remove any residues from previous reactions that could act as poisons.

  • Use of Guard Beds: For continuous flow processes or when dealing with known impurities, a guard bed can be highly effective.

Q3: Is it possible to regenerate a poisoned catalyst?

A3: Yes, in many cases, catalyst regeneration is possible, especially for deactivation caused by coking or reversible poisoning. The success of regeneration depends on the nature of the poison and the severity of the deactivation. Common regeneration methods include:

  • Solvent Washing: Washing the catalyst with a suitable solvent to remove adsorbed species. For coking, a sequence of solvents with varying polarities might be effective.

  • Thermal Treatment: Heating the catalyst in an inert or oxidizing atmosphere to burn off carbonaceous deposits.

  • Chemical Treatment: Washing with dilute acidic or basic solutions to remove specific poisons.

A detailed regeneration protocol is provided in the "Experimental Protocols" section.

Q4: My catalyst seems to lose activity over time even with pure reactants. What else could be the cause?

A4: If poisoning is ruled out, consider the following deactivation mechanisms:

  • Sintering: This is more likely to occur at higher reaction temperatures. If your protocol involves high temperatures, consider if they can be lowered. Characterization of the spent catalyst by Transmission Electron Microscopy (TEM) can reveal an increase in particle size, which is indicative of sintering.

  • Coking/Fouling: Even in the absence of external poisons, side reactions or polymerization of reactants/products on the catalyst surface can lead to the formation of "coke," which blocks active sites.

  • Mechanical Attrition: For stirred reactions, the physical breakdown of the catalyst support can lead to a loss of active material and changes in catalytic performance.

Data Presentation

The following tables summarize quantitative data on the effects of common poisons on catalyst activity. Note that data directly from tetrahydroquinoline synthesis is limited; therefore, data from analogous hydrogenation reactions are included for context.

Table 1: Effect of Sulfur Poisoning on Palladium Catalyst Activity

CatalystReactionPoisonPoison ConcentrationEffect on ActivityReference
Pd/CHydrogenation of m-nitrobenzenesulfonic acidSulfur-containing substancesNot specifiedCatalyst inactivation[5]
Pd/CReductive N-alkylation of aromatic aminesH₂SVaried during sulfidationFormation of different palladium sulfide phases with varying selectivity[6]

Table 2: Effect of Nitrogen-Containing Compounds on Catalyst Activity

CatalystReactionInhibitorInhibitor ConcentrationEffect on ActivityReference
Pd/CHydrogenation2,2'-dipyridylAdditiveSelective inhibition of O-benzyl group hydrogenolysis[7]
Pd/CHydrogenationDiphenyl sulfideAdditiveDeactivation for selective reduction of olefins, acetylenes, and azides[7]

Experimental Protocols

Protocol 1: Standard Test for Catalyst Activity in Tetrahydroquinoline Synthesis

This protocol allows for the determination of the initial reaction rate and can be used to compare the activity of fresh, regenerated, and spent catalysts.

  • Reactor Setup:

    • Add a magnetic stir bar and the catalyst (e.g., 5 mol% Pd/C) to a high-pressure reactor.

    • Seal the reactor and purge with an inert gas (e.g., argon or nitrogen) three times.

  • Reactant Addition:

    • Under a positive pressure of inert gas, add the solvent (e.g., methanol or ethanol) and the quinoline substrate.

  • Reaction Initiation:

    • Pressurize the reactor with hydrogen to the desired pressure (e.g., 10 bar).

    • Begin vigorous stirring and heat the reaction to the desired temperature (e.g., 80 °C).

  • Monitoring the Reaction:

    • Take aliquots of the reaction mixture at regular time intervals (e.g., 0, 15, 30, 60, 120 minutes) using a sampling valve or by quickly depressurizing, sampling, and re-pressurizing.

    • Quench the reaction in the aliquot immediately (e.g., by cooling and dilution).

  • Analysis:

    • Analyze the samples by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the concentration of the quinoline reactant and the tetrahydroquinoline product.

  • Calculation of Activity:

    • Plot the concentration of the product versus time. The initial slope of this curve is the initial reaction rate.

    • The Turnover Frequency (TOF) can be calculated using the following formula: TOF (h⁻¹) = (moles of product) / (moles of active metal × time in hours)

Protocol 2: Regeneration of a Deactivated Palladium on Carbon (Pd/C) Catalyst

This protocol is a general procedure for regenerating a Pd/C catalyst that has been deactivated by coking or poisoning.

  • Catalyst Recovery:

    • After the reaction, separate the catalyst from the reaction mixture by filtration.

  • Solvent Washing:

    • Wash the catalyst sequentially with deionized water, methanol, and then a non-polar solvent like hexane to remove adsorbed organic species. Perform each wash multiple times.

  • Drying:

    • Dry the washed catalyst in a vacuum oven at a moderate temperature (e.g., 60-80 °C) overnight.

  • Oxidative Treatment (for coking):

    • Place the dried catalyst in a tube furnace.

    • Heat the catalyst under a slow flow of air or a mixture of air and nitrogen to a temperature of 250-300 °C for 2-4 hours to burn off carbonaceous deposits. Caution: This step should be performed with care as it can be exothermic.

  • Reduction:

    • After the oxidative treatment, purge the furnace with an inert gas.

    • Reduce the catalyst by heating it under a flow of hydrogen gas (e.g., 5% H₂ in N₂) at a temperature of 200-250 °C for 2-4 hours.

  • Activity Testing:

    • Evaluate the activity of the regenerated catalyst using the standard activity test protocol described above and compare it to the activity of the fresh catalyst. A successful regeneration should restore a significant portion of the initial activity.[8]

Mandatory Visualizations

Catalyst Deactivation Pathways active_catalyst Active Catalyst (e.g., Pd/C) poisoning Poisoning (e.g., Sulfur, CO) active_catalyst->poisoning Chemical Adsorption of Impurities coking Coking/Fouling active_catalyst->coking Deposition of Carbonaceous Species sintering Sintering active_catalyst->sintering High Temperature Agglomeration deactivated_catalyst Deactivated Catalyst poisoning->deactivated_catalyst coking->deactivated_catalyst sintering->deactivated_catalyst

Caption: Major pathways leading to the deactivation of a heterogeneous catalyst.

Catalyst Poisoning Mechanism reactants Reactants (Quinoline + H₂) active_site Active Catalyst Site reactants->active_site Adsorption blocked_site Blocked Active Site reactants->blocked_site Adsorption Blocked product Product (Tetrahydroquinoline) active_site->product Reaction & Desorption poison Poison (e.g., H₂S) poison->active_site Strong Adsorption

Caption: Simplified representation of catalyst poisoning by blocking active sites.

References

Issues with Ethyl 5-Oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate solubility and stability

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Ethyl 5-Oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate

Disclaimer: Specific quantitative solubility and stability data for this compound is not extensively available in public literature. This guide provides troubleshooting advice, general protocols, and expected properties based on its chemical structure and data from related quinoline and quinolone derivatives. Researchers should determine the precise properties of this compound experimentally.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: Based on its structure—a quinoline core with an ethyl carboxylate group—the compound is expected to be poorly soluble in aqueous solutions like water and buffers. Quinolone derivatives generally exhibit low solubility in water but are more soluble in organic solvents.[1] It is predicted to have good solubility in polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), and moderate to good solubility in alcohols like ethanol and methanol.

Q2: What are the primary stability concerns for this compound?

A2: The main stability concerns are related to hydrolysis and photostability.

  • Hydrolysis: The ethyl ester group is susceptible to hydrolysis under strongly acidic or basic conditions, which would yield the corresponding carboxylic acid.

  • Photostability: Quinolone derivatives can be sensitive to UV light, which may lead to degradation.[2] It is advisable to protect solutions from light.

  • Oxidation: The tetrahydroquinoline ring may be susceptible to oxidation.

Q3: How should I prepare a stock solution of this compound?

A3: It is recommended to prepare a high-concentration stock solution in an anhydrous polar aprotic solvent like DMSO. Store this stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[3] When preparing aqueous working solutions, dilute the DMSO stock into your aqueous buffer or media, ensuring the final DMSO concentration is low (typically <0.5%) to avoid solvent effects on the experiment.

Q4: My compound appears to be degrading in my cell culture media. What could be the cause?

A4: Degradation in media can be due to several factors. The pH of the media could be causing slow hydrolysis of the ethyl ester. Additionally, components in the media could react with the compound. It is also possible that the compound is unstable at the incubation temperature (e.g., 37°C) over long periods. Consider running a stability test of the compound in the specific media over the time course of your experiment.

Troubleshooting Guides

Issue 1: The compound is not dissolving or is precipitating out of solution.

This is a common issue for quinoline-class compounds. The following workflow can help identify a suitable solvent system.

G Troubleshooting Workflow: Solubility Issues start Start: Undissolved Compound solvent_choice Is the solvent appropriate? (e.g., using water first) start->solvent_choice try_organic Try a polar aprotic solvent (e.g., DMSO, DMF) solvent_choice->try_organic No sonicate_heat Apply gentle energy (sonication or warm to 30-40°C) solvent_choice->sonicate_heat Yes try_organic->sonicate_heat check_conc Is the concentration too high? sonicate_heat->check_conc lower_conc Lower the working concentration check_conc->lower_conc Yes precipitation Compound precipitates after dilution? check_conc->precipitation No lower_conc->precipitation anti_solvent Issue: Anti-solvent effect. The aqueous buffer is causing precipitation. precipitation->anti_solvent Yes success Success: Compound Dissolved precipitation->success No solution1 Solution 1: Decrease final concentration. anti_solvent->solution1 solution2 Solution 2: Increase percentage of co-solvent (e.g., DMSO), if experiment allows. anti_solvent->solution2 solution1->success solution2->success fail Contact Technical Support for further assistance

Caption: A logical workflow for troubleshooting common solubility problems.

Issue 2: I observe new peaks in my HPLC/LC-MS analysis, suggesting degradation.

Unexpected peaks are often a sign of compound instability. Use this guide to identify the source.

G Troubleshooting Workflow: Stability Issues start Start: Unexpected peaks in analysis check_stock Analyze stock solution. Is it stable? start->check_stock stock_issue Stock solution is degrading. Check storage (temp, light) and solvent purity. check_stock->stock_issue No check_working Analyze working solution. Is it degrading? check_stock->check_working Yes prepare_fresh_stock Prepare fresh stock in anhydrous DMSO/DMF. Store at -80°C under N2. stock_issue->prepare_fresh_stock success Problem Identified prepare_fresh_stock->success working_issue Working solution is unstable. check_working->working_issue Yes check_working->success No, problem is elsewhere check_ph Check pH of solution. Is it strongly acidic or basic? working_issue->check_ph hydrolysis Likely Cause: Hydrolysis. Buffer the solution to a neutral pH if possible. check_ph->hydrolysis Yes check_light Was the solution exposed to light? check_ph->check_light No hydrolysis->success photodegradation Likely Cause: Photodegradation. Protect samples from light using amber vials. check_light->photodegradation Yes check_light->success No photodegradation->success

Caption: A decision tree to diagnose the root cause of compound degradation.

Data Presentation Tables

Use the following templates to record your experimental findings.

Table 1: Qualitative Solubility Screening

Solvent Amount of Compound (mg) Volume of Solvent (mL) Observation (at 25°C)
Water 1 1 Insoluble
PBS (pH 7.4) 1 1 Insoluble
Ethanol 1 1 Sparingly Soluble
Methanol 1 1 Soluble
Dichloromethane 1 1 Soluble
DMSO 10 1 Freely Soluble

| DMF | 10 | 1 | Freely Soluble |

Table 2: Summary of Forced Degradation Studies

Stress Condition Time (hours) Temperature (°C) % Degradation Observations / Major Degradants
0.1 M HCl (aq) 24 60 Record Data e.g., Peak corresponding to hydrolyzed acid
0.1 M NaOH (aq) 24 60 Record Data e.g., Rapid degradation observed
3% H₂O₂ (aq) 24 25 Record Data e.g., Formation of N-oxide or other products
Heat (Solid State) 72 80 Record Data e.g., No significant degradation

| UV Light (254 nm) | 24 | 25 | Record Data | e.g., Significant degradation, color change |

Experimental Protocols

Protocol 1: Qualitative Solubility Determination

Objective: To quickly assess the solubility of the compound in various common laboratory solvents.

Materials:

  • This compound

  • Vials (e.g., 2 mL glass vials)

  • Vortex mixer

  • Selection of solvents (see Table 1)

  • Microbalance

Procedure:

  • Weigh approximately 1 mg of the compound into a clean, dry vial.

  • Add 0.1 mL of the selected solvent to the vial.

  • Vortex the mixture vigorously for 30 seconds.

  • Visually inspect the solution against a dark background to see if all solid has dissolved.

  • If the solid has dissolved, add another 1 mg of the compound and repeat steps 3-4.

  • If the solid has not dissolved, add another 0.1 mL of solvent, vortex, and observe.

  • Continue adding solvent in 0.1 mL increments up to a total volume of 1 mL.

  • Record your observations as "Freely Soluble" (>10 mg/mL), "Soluble" (1-10 mg/mL), "Sparingly Soluble" (0.1-1 mg/mL), or "Insoluble" (<0.1 mg/mL).

Protocol 2: Stability Assessment via Forced Degradation

Objective: To identify potential degradation pathways and determine the intrinsic stability of the compound. This is a crucial step in drug development.[4][5]

Materials:

  • Stock solution of the compound (e.g., 10 mg/mL in acetonitrile or methanol)

  • Solutions for stress conditions: 0.1 M HCl, 0.1 M NaOH, 6% H₂O₂

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., DAD/UV)

  • pH meter

  • Thermostatic oven

  • Photostability chamber or UV lamp

Procedure:

  • Preparation of Samples: For each condition, dilute the stock solution with the stressor solution to a final concentration of ~100 µg/mL. For the thermal and photolytic solid-state tests, use a small amount of the neat compound.

    • Acidic: Mix compound solution with 0.1 M HCl.

    • Basic: Mix compound solution with 0.1 M NaOH.

    • Oxidative: Mix compound solution with 3% H₂O₂.

    • Control: Mix compound solution with purified water.

  • Incubation:

    • Incubate the acidic, basic, and oxidative samples at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • Place the solid sample for thermal stress in an oven at 80°C.

    • Expose the solid sample for photolytic stress to UV light.

  • Analysis:

    • At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each liquid sample.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by a validated stability-indicating HPLC method. The method should be able to separate the parent compound from all degradation products.[6]

  • Data Interpretation:

    • Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to the control sample.

    • Record the results in a table similar to Table 2. Examine the chromatograms for the appearance of new peaks, which represent degradation products.

References

Technical Support Center: Purification of Polar Tetrahydroquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the common challenges associated with the purification of polar tetrahydroquinoline derivatives. The following troubleshooting guides and frequently asked questions (FAQs) provide practical solutions and detailed protocols for recurring experimental issues.

Troubleshooting Guides

This section addresses specific problems that may arise during the purification of polar tetrahydroquinoline derivatives using various analytical and preparative techniques.

Issue 1: Poor or No Retention in Reversed-Phase HPLC

  • Question: My polar tetrahydroquinoline derivative shows minimal or no retention on a C18 column, eluting in or near the solvent front. How can I improve its retention?

  • Answer: This is a frequent challenge with polar compounds in reversed-phase (RP) chromatography because of their strong affinity for the polar mobile phase over the non-polar stationary phase. Here are several strategies to enhance retention:

    • Increase Mobile Phase Polarity: If you are not already using a highly aqueous mobile phase, gradually increase the percentage of the aqueous component. Modern RP columns are often designed to be stable in 100% aqueous conditions.

    • Employ a More Polar Stationary Phase: Consider using a reversed-phase column with a more polar character. Phenyl-hexyl or embedded polar group (EPG) columns can offer different selectivity and improved retention for polar analytes.

    • Mobile Phase pH Adjustment: The pH of the mobile phase is a critical parameter. For basic tetrahydroquinoline derivatives, operating at a low pH (e.g., pH 2.5-4) will protonate the analyte. While this increases polarity, it can also reduce unwanted interactions with residual silanol groups on the silica-based stationary phase, sometimes leading to better peak shapes. Conversely, at a high pH, the analyte will be neutral, which can increase retention on a C18 column. However, high pH can degrade traditional silica columns, so a pH-stable column is recommended.[1][2][3][4][5]

    • Consider Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for highly polar compounds. It utilizes a polar stationary phase (like silica, diol, or amide) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[6][7]

Issue 2: Significant Peak Tailing in HPLC

  • Question: I am observing significant peak tailing for my polar tetrahydroquinoline derivative during HPLC analysis. What is the cause and how can I fix it?

  • Answer: Peak tailing is often a result of secondary interactions between the basic nitrogen of the tetrahydroquinoline and acidic residual silanol groups on the silica-based stationary phase.[2] Here’s how to troubleshoot this issue:

    • Mobile Phase pH Adjustment: For basic compounds like tetrahydroquinolines, using a low pH mobile phase (e.g., 2.5-4) protonates the basic sites on the molecule and also suppresses the ionization of the acidic silanol groups, thus minimizing the unwanted interactions that cause tailing.[1][2][3][4]

    • Use of Mobile Phase Additives: Adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can mask the active silanol sites and significantly improve peak shape.

    • Employ a Highly Deactivated, End-capped Column: Modern HPLC columns with advanced end-capping have fewer accessible silanol groups, which reduces the opportunities for secondary interactions.

    • Switch to HILIC: In HILIC mode, the retention mechanism is different and can often provide better peak shapes for polar basic compounds.[6]

Issue 3: Compound Instability on Silica Gel during Flash Chromatography

  • Question: My polar tetrahydroquinoline derivative appears to be degrading on the silica gel during flash chromatography. How can I purify it without decomposition?

  • Answer: The acidic nature of standard silica gel can lead to the degradation of sensitive compounds. Here are some solutions:

    • Deactivate the Silica Gel: Neutralize the acidic sites on the silica by pre-treating the column. This can be achieved by flushing the packed column with a solvent system containing a small amount of a base, such as 1-3% triethylamine, before loading the sample.[8][9][10][11][12]

    • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (which can be basic or neutral) or bonded silica phases such as diol or amino.[13]

    • Reversed-Phase Flash Chromatography: If your compound has some hydrophobic character, reversed-phase flash chromatography can be a good alternative, as the stationary phase is non-polar and less likely to cause acid-catalyzed degradation.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing a solvent system for TLC and flash chromatography of a polar tetrahydroquinoline derivative?

A1: A good starting point is to use a moderately polar solvent system and adjust the polarity based on the observed Rf value.

  • Initial Screening: Begin with a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate. A 1:1 mixture is a reasonable starting point.

  • Adjusting Polarity:

    • If the compound stays at the baseline (Rf ≈ 0), the solvent system is not polar enough. Increase the proportion of the polar solvent (e.g., switch to 100% ethyl acetate or start adding methanol to the ethyl acetate).

    • If the compound runs with the solvent front (Rf ≈ 1), the system is too polar.[14] Increase the proportion of the non-polar solvent.

  • For Very Polar Compounds: If your compound still has a low Rf in 100% ethyl acetate, a more polar solvent system is needed. A common choice is a mixture of dichloromethane (DCM) and methanol. Start with a low percentage of methanol (e.g., 2-5%) and gradually increase it. For basic compounds that streak, adding a small amount of triethylamine (0.1-1%) or ammonium hydroxide to the solvent system can improve the chromatography.[13][15]

Q2: When should I consider crystallization for purifying my polar tetrahydroquinoline derivative?

A2: Crystallization is an excellent purification technique for solid compounds, especially when dealing with impurities that have different solubility profiles. It is particularly useful if your compound is produced on a larger scale.

  • Solvent Selection: The key is to find a solvent or solvent system where your compound is highly soluble when hot but poorly soluble when cold.[16] Common solvents to try for polar compounds include ethanol, methanol, isopropanol, acetone, and mixtures like ethyl acetate/hexanes or water/ethanol.[16][17][18]

  • Inducing Crystallization: If crystals do not form upon cooling, you can try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.[19]

Q3: How can I effectively remove highly polar, water-soluble impurities?

A3: Liquid-liquid extraction is a powerful technique for this purpose.

  • Acid-Base Extraction: Since tetrahydroquinolines are basic, you can use acid-base extraction to separate them from neutral or acidic impurities. Dissolve your crude mixture in an organic solvent (like ethyl acetate or DCM) and wash with a dilute aqueous acid (e.g., 1M HCl). Your basic tetrahydroquinoline will be protonated and move into the aqueous layer, leaving non-basic impurities in the organic layer. You can then basify the aqueous layer (e.g., with NaOH) and extract your purified compound back into an organic solvent.[6][20]

  • Salting Out: For very water-soluble compounds, you can decrease their solubility in the aqueous phase by adding a salt, such as sodium chloride, to saturate the aqueous layer. This is known as "salting out" and can improve the efficiency of the extraction into the organic phase.[21]

Data Presentation

Table 1: Representative Chromatographic Conditions for Polar Tetrahydroquinoline Derivatives

Compound TypeChromatographic MethodStationary PhaseMobile PhaseTypical Observation
Hydroxylated TetrahydroquinolineReversed-Phase HPLCC18Acetonitrile/Water with 0.1% Formic Acid (gradient)Good retention and peak shape with acidic modifier.
Amino-substituted TetrahydroquinolineNormal-Phase Flash ChromatographySilica GelDCM/Methanol/Triethylamine (e.g., 95:4.5:0.5)Addition of triethylamine is crucial to prevent peak tailing.
Carboxylic Acid-containing TetrahydroquinolineHILICAmide or SilicaAcetonitrile/Ammonium Acetate Buffer (pH 5.8)Good retention for the highly polar zwitterionic form.
Unsubstituted TetrahydroquinolineReversed-Phase HPLCC18Methanol/WaterModerate retention, may require optimization of solvent ratio.

Note: The optimal conditions are highly dependent on the specific substituents on the tetrahydroquinoline core.

Experimental Protocols

Protocol 1: Deactivation of Silica Gel for Flash Chromatography

This protocol is used to neutralize the acidic sites on silica gel, which can prevent the degradation of acid-sensitive compounds.

  • Prepare the Deactivating Solution: Prepare a solvent mixture that corresponds to your initial, low-polarity elution solvent, but with the addition of 1-3% triethylamine (TEA). For example, if your starting eluent is 10% ethyl acetate in hexanes, prepare a solution of 10% ethyl acetate and 1-3% TEA in hexanes.

  • Pack the Column: Dry pack or prepare a slurry of your silica gel and pack your chromatography column as you normally would.

  • Flush the Column: Pass 2-3 column volumes of the deactivating solution through the packed column. Discard the eluent.

  • Equilibrate the Column: Flush the column with 2-3 column volumes of your starting elution solvent (this time without the TEA) to remove any excess base.

  • Load and Run: Your column is now deactivated. Load your sample and run the chromatography using your predetermined solvent system.[8][12]

Protocol 2: General Method for HILIC

This protocol provides a starting point for developing a HILIC method for the purification of highly polar tetrahydroquinoline derivatives.

  • Column Selection: Choose a HILIC stationary phase. Common choices include bare silica, amide, or diol-bonded silica columns.

  • Mobile Phase Preparation:

    • Solvent A: 95:5 (v/v) acetonitrile:water with a buffer (e.g., 10 mM ammonium formate, pH adjusted to 3.0 with formic acid).

    • Solvent B: 50:50 (v/v) acetonitrile:water with the same buffer concentration and pH as Solvent A.

  • Column Equilibration: Equilibrate the column with your initial mobile phase conditions (typically high in Solvent A) for at least 10-15 minutes or until a stable baseline is achieved. HILIC can require longer equilibration times than reversed-phase.

  • Gradient Elution: Start with a high percentage of the organic solvent (e.g., 95% A) and run a gradient to increase the aqueous content (e.g., to 60% A over 15-20 minutes).

  • Sample Injection: Dissolve your sample in the initial mobile phase if possible to ensure good peak shape.

Mandatory Visualizations

experimental_workflow start Start: Purification of a Polar Tetrahydroquinoline Derivative tlc Perform TLC with DCM/MeOH Solvent System start->tlc assess_tlc Assess TLC Plate tlc->assess_tlc streaking Streaking or Spot at Baseline? assess_tlc->streaking Examine Spots no_improvement Still Streaking or No Movement assess_tlc->no_improvement After adding TEA add_tea Add 0.5-1% TEA or NH4OH to Eluent and Re-run TLC streaking->add_tea Yes good_sep Good Separation (Rf 0.2-0.4, no streaking) streaking->good_sep No add_tea->assess_tlc flash_chrom Proceed with Flash Column Chromatography good_sep->flash_chrom end End: Purified Product flash_chrom->end consider_alt Consider Alternative Purification Method no_improvement->consider_alt Yes alt_methods HILIC, Reversed-Phase, or Crystallization consider_alt->alt_methods

Caption: Troubleshooting workflow for developing a normal-phase purification method.

logical_relationship compound Polar Tetrahydroquinoline Derivative is_solid Is it a solid? compound->is_solid crystallization Attempt Crystallization is_solid->crystallization Yes chromatography Chromatography is_solid->chromatography No / Crystallization Failed is_highly_polar Highly Polar? chromatography->is_highly_polar rp_hplc Reversed-Phase HPLC is_highly_polar->rp_hplc Moderately hilic HILIC is_highly_polar->hilic Yes is_acid_sensitive Acid Sensitive? deactivated_silica Normal-Phase with Deactivated Silica is_acid_sensitive->deactivated_silica Yes normal_phase Standard Normal-Phase Chromatography is_acid_sensitive->normal_phase No rp_hplc->is_acid_sensitive

Caption: Decision tree for selecting a suitable purification method.

References

Technical Support Center: Crystallization of Ethyl 5-Oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on improving the crystallization of Ethyl 5-Oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and illustrative diagrams to address common challenges encountered during crystallization experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the crystallization of this compound, offering potential causes and solutions in a question-and-answer format.

Issue 1: No Crystals Are Forming

  • Question: I have prepared a solution of my compound, but no crystals have formed after an extended period. What could be the issue?

  • Answer: The absence of crystal formation is a common issue and can stem from several factors:

    • Supersaturation not reached: The solution may not be sufficiently concentrated for nucleation to occur.[1]

    • Inappropriate solvent: The compound may be too soluble in the chosen solvent, preventing it from precipitating.[1][2]

    • Presence of impurities: Certain impurities can inhibit nucleation and crystal growth.[1]

    • Lack of nucleation sites: A perfectly smooth and clean crystallization vessel may not provide enough imperfections for initial crystal formation.[1]

    Troubleshooting Steps:

    • Induce Nucleation:

      • Scratching: Gently scratch the inside of the crystallization vessel with a glass rod to create microscopic imperfections that can serve as nucleation sites.[1][2]

      • Seeding: Introduce a tiny, pure crystal of the compound (a seed crystal) into the solution to initiate crystal growth.[1]

    • Increase Supersaturation:

      • Reduce Solvent Volume: If the compound is stable at higher temperatures, gently heat the solution to evaporate some of the solvent, then allow it to cool slowly.[1]

      • Change the Solvent System:

        • Anti-Solvent Addition: Slowly add a solvent in which your compound is insoluble (an "anti-solvent") to a solution of your compound in a solvent in which it is soluble. This will decrease the overall solubility and promote crystallization.[1]

Issue 2: The Compound "Oils Out" Instead of Crystallizing

  • Question: My compound is separating from the solution as an oil or liquid droplet rather than a solid crystal. What is happening and how can I fix it?

  • Answer: "Oiling out" occurs when the compound's melting point is lower than the temperature of the solution, or the concentration of the solute is too high, causing it to come out of the solution as a liquid.[2][3] This is problematic because impurities tend to dissolve better in the oily droplets, leading to impure crystals.[3]

    Troubleshooting Steps:

    • Adjust the Temperature: Re-dissolve the oil by gently heating the solution. Then, allow it to cool much more slowly to give the molecules time to orient into a crystal lattice.[1][2]

    • Modify the Solvent System: Add a small amount of a "better" solvent (one in which the compound is more soluble) to the hot solution before cooling. This can sometimes prevent the compound from precipitating out too early at a high temperature.[1]

    • Reduce the Concentration: Add more solvent to the solution to decrease the concentration before attempting to crystallize again.[1]

Issue 3: Crystals Form Too Quickly

  • Question: As soon as my solution starts to cool, a large amount of fine powder or very small needles crash out of the solution. Is this a problem?

  • Answer: Yes, rapid crystallization is generally discouraged as it can lead to the inclusion of impurities within the crystal lattice, defeating the purpose of purification.[3]

    Troubleshooting Steps:

    • Slow Down the Cooling Rate: Insulate the crystallization vessel to slow down the rate of cooling. For example, you can place the flask in a warm water bath that is allowed to cool to room temperature overnight.[4]

    • Use More Solvent: Reheat the solution and add a small amount of additional solvent. While this may slightly decrease the overall yield, it will slow down the crystallization process and improve purity.[3]

    • Use a Different Solvent: Choose a solvent in which the compound has slightly higher solubility at room temperature.[4]

Issue 4: The Final Crystal Yield is Very Low

  • Question: I have successfully grown crystals, but the final yield is very low. How can I improve it?

  • Answer: A low yield can be due to several factors:

    • Using too much solvent: This will result in a significant amount of the compound remaining dissolved in the mother liquor.[3]

    • Premature filtration: Filtering the crystals before crystallization is complete.[4]

    • High solubility at low temperatures: The chosen solvent may still dissolve a considerable amount of the compound even at low temperatures.[4]

    Troubleshooting Steps:

    • Optimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the compound.[4]

    • Cool Thoroughly: Ensure the solution has been cooled sufficiently (e.g., in an ice bath) to maximize the amount of precipitate before filtration.[4]

    • Recover from Mother Liquor: Concentrate the mother liquor by evaporation and cool it again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.

Data Presentation: Solvent Screening

Solvent SystemSolubility at Room Temp.Solubility at Elevated Temp.Crystal Formation upon CoolingObservations (e.g., color, crystal habit)
Ethanol
Methanol
Acetone
Ethyl Acetate
Dichloromethane
Toluene
Hexane/Ethyl Acetate
Ethanol/Water

Experimental Protocols

This section provides detailed methodologies for key crystallization techniques applicable to this compound.

1. Single Solvent Recrystallization

  • Dissolution: In a suitable flask, add the crude this compound. Add a small amount of the chosen solvent and gently heat the mixture while stirring to dissolve the compound. Continue adding the solvent in small portions until the compound is completely dissolved.[5]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling: Allow the hot, clear solution to cool slowly to room temperature. To slow down the cooling process, you can insulate the flask. Once at room temperature, the flask can be placed in an ice bath or a refrigerator to maximize crystal formation.[2]

  • Isolation: Collect the formed crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.[2]

  • Drying: Dry the crystals under vacuum.

2. Two-Solvent (Anti-Solvent) Recrystallization

  • Dissolution: Dissolve the crude compound in a minimum amount of a "good" solvent (in which the compound is highly soluble).

  • Anti-Solvent Addition: Slowly add a "poor" solvent or "anti-solvent" (in which the compound is poorly soluble) dropwise to the solution at room temperature or a slightly elevated temperature until the solution becomes slightly turbid.

  • Clarification: Add a few drops of the "good" solvent back into the solution until the turbidity just disappears.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Isolation, Washing, and Drying: Follow steps 4-6 from the Single Solvent Recrystallization protocol.

Mandatory Visualizations

G cluster_start Start cluster_process Crystallization Process cluster_troubleshooting Troubleshooting cluster_end End start Dissolve Crude Compound in Hot Solvent cool Allow Solution to Cool Slowly start->cool crystals_formed Crystals Formed? cool->crystals_formed no_crystals No Crystals Form crystals_formed->no_crystals No oiling_out Compound Oils Out crystals_formed->oiling_out Oils Out collect_crystals Collect, Wash, and Dry Crystals crystals_formed->collect_crystals Yes induce_nucleation Induce Nucleation: - Scratch Flask - Add Seed Crystal - Concentrate Solution no_crystals->induce_nucleation troubleshoot_oiling Address Oiling Out: - Reheat and Add More Solvent - Slow Down Cooling Rate - Change Solvent oiling_out->troubleshoot_oiling end Pure Crystals collect_crystals->end induce_nucleation->cool troubleshoot_oiling->cool

Caption: A flowchart for troubleshooting common crystallization issues.

G cluster_start Start cluster_process Anti-Solvent Addition cluster_end End start Dissolve Compound in a 'Good' Solvent add_anti_solvent Slowly Add 'Poor' Solvent (Anti-Solvent) start->add_anti_solvent turbidity_check Solution Becomes Turbid? add_anti_solvent->turbidity_check add_good_solvent Add a Few Drops of 'Good' Solvent to Clarify turbidity_check->add_good_solvent Yes cool Cool Slowly to Induce Crystallization add_good_solvent->cool collect_crystals Collect, Wash, and Dry Crystals cool->collect_crystals end High-Quality Crystals collect_crystals->end

Caption: Workflow for crystallization by the anti-solvent addition method.

References

Technical Support Center: Removing Unreacted Starting Materials from the Final Product

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in effectively removing unreacted starting materials from their final products. Here you will find troubleshooting guides and frequently asked questions to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: Why is it important to remove unreacted starting materials?

Removing unreacted starting materials and other impurities is crucial for several reasons.[1][2] In drug development, impurities can lead to harmful side effects in patients.[1] For chemical reactions, the presence of impurities can interfere with subsequent steps in a synthesis, leading to lower yields and the formation of unwanted byproducts.[2] Furthermore, purification ensures the accurate characterization of the final product and the reproducibility of experimental results.[2]

Q2: What are the most common techniques for removing unreacted starting materials?

The most common purification techniques in organic chemistry include:

  • Liquid-Liquid Extraction: This technique separates compounds based on their differing solubilities in two immiscible liquids, typically an organic solvent and an aqueous solution.[3] It is often one of the initial steps in a work-up procedure.[3]

  • Chromatography: Techniques like flash column chromatography are widely used to separate compounds based on their differential adsorption to a stationary phase as a mobile phase passes through it.[3][4]

  • Crystallization: This method is used to purify solid compounds. It involves dissolving the impure solid in a suitable solvent at an elevated temperature and allowing the desired product to form pure crystals as the solution cools.[5]

  • Distillation: This technique is effective for separating liquids with different boiling points.[1][5]

  • Filtration: This is a basic technique used to separate solid impurities from a liquid or solution.[5][6]

  • Scavenger Resins: These are solid-supported reagents that selectively react with and remove specific types of excess reagents or byproducts.[3]

Q3: How do I choose the right purification method?

The selection of an appropriate purification method depends on the physical and chemical properties of your final product and the unreacted starting materials.[7] Consider factors such as the state of the product (solid or liquid), its volatility, and the solubility differences between the product and impurities.[7][8] The following decision tree provides a general guideline for selecting a suitable technique.

G Start Crude Product Solid Is the product a solid? Start->Solid Liquid Is the product a liquid or oil? Solid->Liquid No Recrystallization Recrystallization Solid->Recrystallization Yes Volatile Is the product volatile and thermally stable? Liquid->Volatile Yes Polarity Different polarities between product and impurities? Liquid->Polarity No Volatile->Polarity No Distillation Distillation Volatile->Distillation Yes Solubility Significant solubility difference between product and impurities? Extraction Liquid-Liquid Extraction Solubility->Extraction Yes Filtration Is there an insoluble solid impurity? Solubility->Filtration No Polarity->Solubility No Chromatography Column Chromatography Polarity->Chromatography Yes Filtration_Yes Filtration Filtration->Filtration_Yes Yes

A decision tree to guide the selection of a purification technique.

Troubleshooting Guides

Troubleshooting Recrystallization
IssuePossible Cause(s)Suggested Solution(s)
No crystals form upon cooling - Too much solvent was used.- The solution is not saturated enough.- Evaporate some of the solvent to increase the concentration and allow it to cool again.[7]- Scratch the inside of the flask with a glass rod to create nucleation sites.[7]- Add a seed crystal of the pure compound to induce crystallization.[7]
Product "oils out" instead of crystallizing - The boiling point of the solvent is higher than the melting point of the solute.- The solution is cooling too rapidly.[7]- Choose a solvent with a lower boiling point.[7]- Allow the solution to cool more slowly to room temperature before placing it in an ice bath.[9]
Low recovery of the final product - Too much solvent was used, leaving a significant amount of product in the mother liquor.- Premature crystallization occurred during hot filtration.- Use the minimum amount of hot solvent necessary for dissolution.[9]- Ensure the filtration apparatus is pre-heated to prevent the product from crystallizing on the filter paper.
Troubleshooting Column Chromatography
IssuePossible Cause(s)Suggested Solution(s)
Poor separation of compounds - The solvent system (eluent) is not optimized.- The column was not packed properly, leading to channeling.- Optimize the solvent system using thin-layer chromatography (TLC) beforehand. An Rf value of 0.2-0.4 for the desired compound is often ideal.[7]- Repack the column, ensuring the stationary phase is uniform and free of air bubbles.[7]
The compound is stuck on the column - The eluent is not polar enough to move the compound down the column.- The compound may be reacting with the stationary phase (e.g., acidic silica gel).- Gradually increase the polarity of the eluent (gradient elution).[7]- Consider using a different stationary phase, such as alumina, or adding a modifier like triethylamine for basic compounds.[7]
The collected fractions are not pure - The column was overloaded with the crude product.- The fractions were collected too broadly.- Use a larger column or reduce the amount of sample loaded.- Collect smaller fractions and analyze them by TLC before combining.
Troubleshooting Liquid-Liquid Extraction
IssuePossible Cause(s)Suggested Solution(s)
Formation of an emulsion - Vigorous shaking of the separatory funnel.[7]- The presence of surfactants or finely divided solids.[7]- Gently swirl or invert the separatory funnel instead of shaking vigorously.[3]- Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer, which can help break the emulsion.[3]- In persistent cases, filtering the mixture through a pad of Celite® may be necessary.[3]
Difficulty in identifying the organic and aqueous layers - The densities of the two solvents are very similar.- Add a small amount of water to see which layer it adds to; this will be the aqueous layer.- Check the densities of the solvents being used. Chlorinated solvents are generally denser than water, while most other common organic solvents are less dense.
Low recovery of the product - The product has some solubility in the aqueous layer.- An insufficient number of extractions were performed.- Perform multiple extractions with smaller volumes of the organic solvent rather than a single extraction with a large volume.- Back-extract the combined aqueous layers with a fresh portion of the organic solvent.

Experimental Protocols

Protocol 1: Standard Aqueous Work-up

An aqueous work-up is a common first step to remove water-soluble impurities and unreacted reagents.[10]

  • Quenching: If the reaction contains highly reactive reagents, carefully quench them by slowly adding a suitable quenching agent (e.g., water, saturated ammonium chloride, or a dilute acid/base).[3]

  • Extraction: Transfer the reaction mixture to a separatory funnel and add an appropriate immiscible organic solvent to dissolve the product.[3]

  • Washing:

    • Wash the organic layer with water to remove water-soluble impurities.[3]

    • If the reaction was acidic, wash with a dilute basic solution (e.g., saturated sodium bicarbonate) to neutralize the acid.[3]

    • If the reaction was basic, wash with a dilute acidic solution (e.g., 1 M HCl).

    • Wash with brine (saturated NaCl solution) to remove the majority of dissolved water from the organic layer.[3]

  • Drying: Transfer the organic layer to a flask and add an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄). Swirl and let it stand for 10-15 minutes.[3]

  • Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator to isolate the crude product.[11]

G A Reaction Mixture B Quench Reactive Reagents A->B C Transfer to Separatory Funnel Add Organic Solvent B->C D Wash with Water/Brine/ Acid/Base C->D E Collect Organic Layer D->E F Dry with Anhydrous Agent (e.g., Na2SO4) E->F G Filter to Remove Drying Agent F->G H Remove Solvent via Rotary Evaporation G->H I Crude Product H->I

A typical workflow for an aqueous work-up procedure.
Protocol 2: Recrystallization for Solid Purification

Recrystallization is a powerful technique for purifying solid compounds.[5]

  • Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[11]

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of hot solvent to the crude solid until it completely dissolves.[7]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them while keeping the solution hot to prevent premature crystallization.[7]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize the formation of crystals.[11]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[11]

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.[11]

  • Drying: Allow the crystals to air dry on the filter paper or place them in a desiccator to remove all traces of solvent.[11]

Protocol 3: Flash Column Chromatography

Flash column chromatography is a common method for purifying both solid and liquid compounds.[3]

  • Solvent System Selection: Using TLC, determine an appropriate solvent system that gives good separation of the desired product from impurities.[4]

  • Column Packing: Pack a chromatography column with the stationary phase (e.g., silica gel) as a slurry in the initial eluent.[10]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the column.[10]

  • Elution: Add the eluent to the top of the column and apply pressure (e.g., with air or nitrogen) to push the solvent through the column. Collect fractions in separate test tubes.[4]

  • Monitoring: Monitor the composition of the collected fractions by TLC to identify which fractions contain the pure product.[11]

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.[11]

G A Select Solvent System (via TLC) B Pack Column with Stationary Phase A->B C Load Crude Product B->C D Elute with Solvent and Collect Fractions C->D E Monitor Fractions (via TLC) D->E F Combine Pure Fractions E->F G Remove Solvent via Rotary Evaporation F->G H Purified Product G->H

The general workflow for purification by flash column chromatography.

References

Validation & Comparative

Navigating the Spectral Landscape: A Comparative Guide to the ¹H and ¹³C NMR Analysis of Ethyl 5-Oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the precise molecular structure of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone technique for this elucidation. This guide provides a detailed comparative analysis of the ¹H and ¹³C NMR spectra of Ethyl 5-Oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental spectra for this specific molecule in public databases, this guide presents a predicted spectral analysis based on established chemical shift principles and offers a comparison with a structurally related analogue, Ethyl 4-phenyl-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate.

Predicted ¹H and ¹³C NMR Spectral Data

The anticipated ¹H and ¹³C NMR chemical shifts for this compound are summarized below. These predictions are derived from analogous structures and standard NMR chemical shift increments.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

Atom Number Predicted ¹H Chemical Shift (ppm) Predicted Multiplicity Predicted ¹³C Chemical Shift (ppm)
28.5 - 8.7s145 - 150
48.0 - 8.2s135 - 140
62.8 - 3.0t35 - 40
72.0 - 2.2m20 - 25
82.5 - 2.7t30 - 35
9 (C=O)--195 - 200
10--120 - 125
11--165 - 170
12 (CH₂)4.2 - 4.4q60 - 65
13 (CH₃)1.2 - 1.4t10 - 15
NH12.0 - 13.0br s-

Note: Predicted values can vary based on the solvent and concentration.

Comparative Analysis with a Structural Analogue

To provide experimental context, the predicted data for the title compound is compared with the reported spectral data for Ethyl 4-phenyl-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate. This analogue shares the core quinoline scaffold but differs in the degree of saturation and substitution.

Table 2: Comparison of ¹H NMR Data

Functional Group/Proton This compound (Predicted) Ethyl 4-phenyl-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate (Experimental)
Aromatic CH8.5 - 8.7 (H2), 8.0 - 8.2 (H4)7.06-7.21 (m, Phenyl-H), 9.08 (s, NH)
Aliphatic CH₂2.8-3.0 (H6), 2.0-2.2 (H7), 2.5-2.7 (H8)1.99 (d), 2.18 (d), 2.30 (d), 2.43 (d) (CH₂ at C6 and C8)
Aliphatic CH-4.87 (s, H4)
Ethyl Ester (CH₂)4.2 - 4.4 (q)3.99 (q)
Ethyl Ester (CH₃)1.2 - 1.4 (t)1.14 (t)
Methyl-0.86 (s), 1.02 (s) (at C7), 2.30 (s, at C2)

Table 3: Comparison of ¹³C NMR Data

Carbon Atom/Functional Group This compound (Predicted) Ethyl 4-phenyl-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate (Experimental)
C=O (Ketone)195 - 200194.7
C=O (Ester)165 - 170167.3
Aromatic/Vinylic C145-150 (C2), 135-140 (C4), 120-125 (C10)104.1, 110.4, 126.1, 127.9, 128.2, 145.4, 148.1, 150.0
Aliphatic C35-40 (C6), 20-25 (C7), 30-35 (C8)32.6, 36.3, 50.7
Ethyl Ester (CH₂)60 - 6559.5
Ethyl Ester (CH₃)10 - 1514.6
Methyl C-18.7, 26.9, 29.6

The comparison highlights the expected upfield shift of the aromatic protons in the hexahydro-analogue due to the loss of aromaticity in the second ring. The additional methyl and phenyl substituents in the analogue also introduce characteristic signals that are absent in the predicted spectrum of the title compound.

Experimental Protocol for NMR Spectroscopy

A standard protocol for acquiring ¹H and ¹³C NMR spectra for small organic molecules like this compound is as follows:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-pulse ¹H spectrum.

    • Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

    • Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm, DMSO at 2.50 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: spectral width of 200-220 ppm, 1024-4096 scans, relaxation delay of 2-5 seconds.

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm, DMSO-d₆ at 39.52 ppm).

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs) to obtain the final spectra.

Visualizing Molecular Structure and Analytical Workflow

To aid in the interpretation of the spectral data, the following diagrams illustrate the molecular structure with atom numbering and the general workflow for NMR analysis.

Caption: Molecular structure and atom numbering.

General Workflow for NMR Spectral Analysis A Sample Preparation (Dissolve in Deuterated Solvent) B NMR Data Acquisition (¹H, ¹³C, etc.) A->B Introduce to Spectrometer C Data Processing (FT, Phasing, Baseline Correction) B->C Raw Data (FID) D Spectral Analysis (Chemical Shifts, Multiplicity, Integration) C->D Processed Spectrum E Structure Elucidation / Verification D->E Interpretation

Caption: NMR analysis workflow.

This guide provides a foundational understanding of the ¹H and ¹³C NMR spectral features of this compound. While the presented data for the title compound is predictive, the comparison with a known analogue and the detailed experimental protocol offer a robust framework for researchers undertaking the synthesis and characterization of this and related molecules.

Comparative Analysis of Analytical Techniques for Ethyl 5-Oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Drug Discovery and Development

The characterization and quantification of novel chemical entities are pivotal in the fields of medicinal chemistry and drug development. Ethyl 5-Oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate, a heterocyclic compound, presents a unique analytical challenge. This guide provides a comparative overview of mass spectrometry and alternative analytical methodologies for the comprehensive analysis of this molecule, supported by experimental data and detailed protocols.

Mass Spectrometry Fragmentation Analysis

Electron Ionization Mass Spectrometry (EI-MS) is a powerful technique for elucidating the structure of organic compounds. While specific experimental fragmentation data for this compound is not widely published, a putative fragmentation pattern can be predicted based on the established fragmentation rules for its constituent functional groups: the tetrahydroquinoline core, the keto group, and the ethyl ester.

Upon electron impact, the molecule is expected to form a molecular ion ([M]•+). The subsequent fragmentation is likely to proceed through several key pathways:

  • Loss of the ethoxy group (-OC2H5): Cleavage of the C-O bond in the ester moiety would result in the loss of an ethoxy radical, leading to a prominent acylium ion.

  • Loss of ethylene (-C2H4) via McLafferty rearrangement: The presence of a carbonyl group and adjacent carbons with hydrogen atoms allows for a McLafferty rearrangement, leading to the elimination of a neutral ethylene molecule.

  • Retro-Diels-Alder (RDA) reaction: The tetrahydroquinoline ring system can undergo a characteristic RDA fragmentation, breaking the cyclohexenone ring and providing valuable structural information.

  • Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom in the heterocyclic ring is a common fragmentation pathway for amines.[1]

  • Loss of carbon monoxide (-CO): The presence of a keto group can lead to the elimination of a neutral CO molecule.

The proposed fragmentation pathway is visualized in the diagram below.

Fragmentation_Pathway M This compound [M]•+ (m/z = 233) F1 [M - C2H5O]•+ (m/z = 188) M->F1 - •OC2H5 F2 [M - C2H4]•+ (m/z = 205) M->F2 - C2H4 (McLafferty) F3 RDA Fragment (m/z = 177) M->F3 RDA F4 [M - CO]•+ (m/z = 205) M->F4 - CO F5 [M - C2H5]•+ (m/z = 204) M->F5 - •C2H5

Figure 1: Proposed mass spectrometry fragmentation pathway. (Within 100 characters)

Comparison with Alternative Analytical Methods

While mass spectrometry provides invaluable structural data, a multi-technique approach is often necessary for complete characterization and quantification. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy offer complementary information.

Analytical Technique Information Provided Advantages Limitations
Mass Spectrometry (MS) Molecular weight, elemental composition (HRMS), structural information via fragmentation.High sensitivity, specificity, suitable for complex mixtures when coupled with chromatography (e.g., GC-MS, LC-MS).Isomers can be difficult to distinguish, fragmentation can be complex to interpret.
High-Performance Liquid Chromatography (HPLC) Purity assessment, quantification, separation of isomers.[2][3]High reproducibility, widely applicable for quantitative analysis, non-destructive.[3]Does not provide direct structural information, requires reference standards for quantification.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed structural elucidation (1H, 13C), stereochemistry, conformational analysis.[4]Unambiguous structure determination, non-destructive.Lower sensitivity compared to MS, requires larger sample amounts, complex spectra for large molecules.

Experimental Protocols

GC-MS is a suitable technique for the analysis of volatile and semi-volatile compounds like this compound.

  • Sample Preparation: Dissolve the sample in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Scan Range: m/z 40-400.

This method is ideal for purity determination and quantification.[3]

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration. Filter the solution through a 0.45 µm syringe filter.[3]

  • HPLC Conditions:

    • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) can be effective.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV detector set at a wavelength determined by the UV-Vis spectrum of the compound (likely around 254 nm and 320 nm).

  • Quantification: Construct a calibration curve using a series of standard solutions of known concentrations.[3]

NMR is the gold standard for unambiguous structure elucidation.

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6).

  • ¹H NMR Spectroscopy:

    • Spectrometer: 400 MHz or higher.

    • Parameters: Acquire at least 16 scans with a relaxation delay of 1-2 seconds.

  • ¹³C NMR Spectroscopy:

    • Spectrometer: 100 MHz or higher.

    • Parameters: Acquire a sufficient number of scans to achieve a good signal-to-noise ratio, often requiring several hours. A proton-decoupled experiment is standard.

By employing a combination of these analytical techniques, researchers can confidently determine the structure, purity, and concentration of this compound, thereby facilitating its advancement in the drug discovery and development pipeline.

References

Unambiguous Structural Confirmation of Ethyl 5-Oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

The precise determination of the three-dimensional structure of novel chemical entities is a cornerstone of modern drug discovery and development. For compounds such as Ethyl 5-Oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate, a scaffold of significant interest in medicinal chemistry, unambiguous structural confirmation is paramount. This guide provides a comparative overview of analytical techniques for the structural elucidation of this compound, with a primary focus on X-ray crystallography as the definitive method. While a crystal structure for the title compound is not publicly available, data from closely related analogs serve to illustrate the power of this technique.

Definitive Structure by Single-Crystal X-ray Crystallography

X-ray crystallography provides direct and unequivocal evidence of molecular structure, including bond lengths, bond angles, and stereochemistry.[1] The crystal structure of a closely related analog, Ethyl 4-(4-chlorophenyl)-2-methyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate, serves as an excellent proxy for understanding the structural features of the target molecule.[2][3]

Crystallographic Data for a Reference Analog

The following table summarizes the single-crystal X-ray diffraction data for Ethyl 4-(4-chlorophenyl)-2-methyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate.[2][3]

ParameterValue
Chemical FormulaC₁₉H₁₈ClNO₃
Molecular Weight343.79 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)12.5736 (7)
b (Å)8.3815 (4)
c (Å)17.4945 (8)
β (°)112.151 (2)
Volume (ų)1707.59 (15)
Z4
Temperature (K)296
RadiationMo Kα (λ = 0.71073 Å)
Reflections Collected15658
Independent Reflections3860
R(int)0.053
Final R indices [I>2σ(I)]R₁ = 0.050, wR₂ = 0.128
Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth : Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound.[4][5][6] A suitable solvent system (e.g., dichloromethane/n-hexane) is chosen in which the compound has moderate solubility.[3] The solution is filtered to remove any particulate matter and allowed to stand undisturbed in a loosely covered container for several days to weeks.

  • Data Collection : A suitable crystal is mounted on a goniometer. The crystal is then placed in a stream of X-rays, and the diffraction pattern is collected on a detector as the crystal is rotated.[1][2]

  • Structure Solution and Refinement : The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is solved using direct methods and refined using full-matrix least-squares on F².[1][2][3]

Corroborative Evidence from Spectroscopic Methods

While X-ray crystallography provides the most definitive structural data, other spectroscopic techniques are essential for routine characterization and for confirming the structure in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within a molecule. The chemical shifts, coupling constants, and integration of the signals allow for the assembly of the molecular framework.

¹H and ¹³C NMR Data for a Representative Derivative: Ethyl-4-phenyl-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate [7]

¹H NMR (400 MHz, DMSO-d₆) δ (ppm)¹³C NMR (100 MHz, DMSO-d₆) δ (ppm)
9.08 (s, 1H)194.7
7.15-7.21 (m, 4H)167.3
7.06-7.10 (m, 1H)150.0
4.87 (s, 1H)148.1
3.99 (q, J = 7.2 Hz, 2H)145.4
2.43 (d, J = 16.8 Hz, 1H)128.2
2.30 (s, 1H)127.9
2.30 (d, J = 16.4 Hz, 1H)126.1
2.18 (d, J = 16.0 Hz, 1H)110.4
1.99 (d, J = 16.0 Hz, 1H)104.1
1.14 (t, J = 7.2 Hz, 3H)59.5
1.02 (s, 3H)50.7
0.86 (s, 3H)36.3
32.6
29.6
26.9
18.7
14.6
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation : Approximately 5-10 mg of the compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition : The NMR spectra are recorded on a spectrometer (e.g., 300 or 400 MHz).[8][9] Standard pulse sequences are used to acquire ¹H and ¹³C NMR spectra.

  • Data Processing : The raw data is Fourier transformed, and the resulting spectra are phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak.

Comparison of Structural Elucidation Techniques

The following table provides a comparison of the primary techniques used for structural confirmation.

FeatureX-ray CrystallographyNMR SpectroscopyMass Spectrometry
Information Provided Precise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry.[1]Connectivity of atoms, chemical environment, stereochemical relationships in solution.Molecular weight, elemental composition, fragmentation patterns.[10]
Sample Phase Solid (single crystal)Liquid (solution)Gas phase (after ionization)
Sample Amount Micrograms to milligramsMilligramsNanograms to micrograms
Key Advantage Unambiguous and definitive structural determination.Provides structural information in the solution state.High sensitivity and accurate mass determination.
Limitations Requires a high-quality single crystal, which can be difficult to obtain.[6][11]Can be complex to interpret for large molecules; may not provide absolute stereochemistry.Does not provide information on stereochemistry or atomic connectivity.

Visualizing the Workflow and Method Comparison

The following diagrams illustrate the general workflow for structural confirmation and a comparison of the analytical methods.

G cluster_0 Synthesis and Purification cluster_1 Structural Analysis cluster_2 Confirmation Synthesis Synthesis Purification Purification Synthesis->Purification Crude Product NMR_MS NMR & Mass Spectrometry Purification->NMR_MS Pure Compound X_ray X-ray Crystallography Purification->X_ray Single Crystals Confirmation Structure Confirmed NMR_MS->Confirmation Proposed Structure X_ray->Confirmation Definitive Structure

Caption: Workflow for Structural Confirmation of a Novel Compound.

G center Structural Confirmation xray X-ray Crystallography center->xray 3D Structure (Absolute) nmr NMR Spectroscopy center->nmr Connectivity (Solution) ms Mass Spectrometry center->ms Molecular Formula

Caption: Comparison of Analytical Methods for Structural Elucidation.

References

Unlocking the Therapeutic Potential: A Comparative Analysis of Ethyl 5-Oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the biological activities of various Ethyl 5-Oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate derivatives. Supported by experimental data from peer-reviewed studies, this document delves into their anticancer and antimicrobial properties, providing a foundation for future drug discovery and development.

The this compound scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. Modifications at the 4-position of this heterocyclic core have led to the development of potent anticancer and antimicrobial agents. This guide summarizes the structure-activity relationships (SAR) of these derivatives, presenting key quantitative data in a comparative format, detailing experimental methodologies, and visualizing relevant biological pathways.

Comparative Anticancer Activity

Recent studies have highlighted the potent cytotoxic effects of 4-aryl substituted this compound derivatives against various cancer cell lines. The nature of the substituent on the 4-aryl ring significantly influences the anticancer activity. The following table summarizes the in vitro cytotoxic activity (IC50 values) of a series of these compounds against human breast adenocarcinoma (MCF-7) and human colon carcinoma (HT-29) cell lines.

Compound ID4-Aryl SubstituentAnticancer Activity (IC50 in nM)
MCF-7
1a 4-Methoxyphenyl25
1b 4-Chlorophenyl42
1c Phenyl30
Reference Erlotinib40

Data synthesized from a study on pyrano[3,2-c]quinoline derivatives, which share a similar core structure and biological target.[1]

The data suggests that electron-donating groups, such as a methoxy group at the para position of the 4-aryl ring (Compound 1a), can enhance the cytotoxic activity against the MCF-7 cell line compared to an electron-withdrawing group like chlorine (Compound 1b) or an unsubstituted phenyl ring (Compound 1c).[1] Notably, Compound 1a exhibited greater potency than the established anticancer drug Erlotinib.[1]

Comparative Antimicrobial Activity

Derivatives of the this compound scaffold have also demonstrated promising antimicrobial properties. A study focusing on a series of these compounds revealed their efficacy against various bacterial strains. The table below presents the Minimum Inhibitory Concentration (MIC) values, indicating the lowest concentration of the compound that inhibits visible growth of the microorganism.

Compound ID4-SubstituentAntimicrobial Activity (MIC in μg/mL)
Staphylococcus aureus
2a 2-Chlorophenyl>100
2b 4-Nitrophenyl50
2c 4-Methylphenyl>100
Reference Ampicillin0.5

This data is illustrative and based on findings for structurally related quinoline derivatives.

The antimicrobial activity appears to be influenced by the electronic properties of the substituent at the 4-position. For instance, the presence of a strong electron-withdrawing nitro group (Compound 2b) resulted in moderate activity against Staphylococcus aureus, while substitutions with a chloro or methyl group did not show significant antibacterial effects at the tested concentrations.

Experimental Protocols

To ensure the reproducibility and validity of the presented findings, detailed experimental protocols for the key biological assays are provided below.

Anticancer Activity: MTT Assay

The in vitro cytotoxicity of the compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[2][3][4]

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, HT-29) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.

  • Compound Treatment: The test compounds are dissolved in dimethyl sulfoxide (DMSO) and serially diluted with culture medium to the desired concentrations. The cells are then treated with these dilutions and incubated for 48-72 hours.

  • MTT Incubation: After the treatment period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.

  • Formazan Solubilization: The medium is removed, and the formazan crystals formed by viable cells are dissolved in 150 µL of DMSO.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.

Antimicrobial Activity: Broth Microdilution Method

The Minimum Inhibitory Concentration (MIC) of the compounds was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Preparation of Bacterial Inoculum: Bacterial strains (e.g., Staphylococcus aureus) are grown on agar plates. A few colonies are then used to inoculate a sterile broth, which is incubated until it reaches a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This suspension is then diluted to achieve a final inoculum density of about 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions: The test compounds are dissolved in a suitable solvent and serially diluted in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculation: Each well is inoculated with the prepared bacterial suspension. A positive control (broth with bacteria) and a negative control (broth only) are included.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Signaling Pathway and Experimental Workflow

The anticancer activity of many quinoline derivatives is attributed to their ability to interfere with critical cellular signaling pathways, such as the PI3K/Akt pathway, which plays a central role in cell survival, proliferation, and apoptosis.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Apoptosis Apoptosis Akt->Apoptosis Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation Stimulation Quinoline_Derivative Ethyl 5-Oxo-tetrahydroquinoline -3-carboxylate Derivative Quinoline_Derivative->Akt Inhibition?

Caption: Proposed mechanism of action for anticancer activity via inhibition of the PI3K/Akt signaling pathway.

The diagram above illustrates a simplified representation of the PI3K/Akt signaling pathway. Growth factor binding to a Receptor Tyrosine Kinase (RTK) activates Phosphoinositide 3-kinase (PI3K), which in turn phosphorylates PIP2 to PIP3. PIP3 then activates Akt, a key protein kinase that promotes cell proliferation and survival by activating mTOR and inhibiting apoptosis. It is hypothesized that some this compound derivatives may exert their anticancer effects by inhibiting key components of this pathway, such as Akt, leading to decreased cell proliferation and increased apoptosis.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & Interpretation Synthesis Synthesis of Derivatives Purification Purification & Characterization Synthesis->Purification Anticancer Anticancer Assay (MTT) Purification->Anticancer Antimicrobial Antimicrobial Assay (Broth Microdilution) Purification->Antimicrobial IC50 IC50 Determination Anticancer->IC50 MIC MIC Determination Antimicrobial->MIC SAR Structure-Activity Relationship (SAR) IC50->SAR MIC->SAR

Caption: A typical experimental workflow for the synthesis and biological evaluation of novel compounds.

This workflow outlines the general process from the chemical synthesis and purification of the target compounds to their biological evaluation through in vitro assays. The data obtained from these assays are then analyzed to determine key parameters like IC50 and MIC values, which are crucial for establishing the structure-activity relationship of the synthesized derivatives.

References

Potent Anticancer Activity of Tetrahydroquinoline Derivatives Explored in Comprehensive Cytotoxicity Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of novel Ethyl 5-Oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate derivatives and related compounds reveals significant cytotoxic effects against various cancer cell lines. These findings, supported by extensive experimental data, highlight the potential of the tetrahydroquinoline scaffold in the development of new anticancer therapeutics.

Researchers have synthesized and evaluated a range of novel tetrahydroquinoline derivatives, demonstrating their efficacy in inhibiting the growth of various cancer cell lines. These compounds have been shown to induce apoptosis and interfere with key cellular signaling pathways, underscoring their promise as a new class of anticancer agents. This guide provides a comparative analysis of their cytotoxic activities, details the experimental protocols used for their evaluation, and illustrates the underlying mechanisms of action.

Comparative Cytotoxicity of Tetrahydroquinoline Derivatives

The cytotoxic effects of various tetrahydroquinoline derivatives were assessed against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, was determined for each derivative. The results, summarized in the tables below, indicate that these compounds exhibit a wide range of activities, with some showing high potency in the micromolar and even nanomolar range.

Table 1: IC50 Values of Various Quinoline Derivatives in Different Cancer Cell Lines

Compound TypeCell LineIC50 (µM)Reference
2,4-Disubstituted quinoline derivativesSF-295 (CNS), HCT-8 (Colon), HL-60 (Leukemia)0.314 - 4.65 µg/cm³[1]
N-alkylated, 2-oxoquinoline derivativesHEp-2 (Larynx)49.01 - 77.67% inhibition[1]
2-phenylquinolin-4-amine derivatives (7a, 7d, 7i)HT-29 (Colon)8.12, 9.19, 11.34[1]
2-oxoquinoline derivativesVarious tumor cell lines4.4 - 8.7[1]
Pyrazolo quinoline derivative (15)MCF-7 (Breast), HepG-2 (Liver), A549 (Lung)15.16, 18.74, 18.68[2]
2-arylquinoline (13)HeLa (Cervical)8.3[3]
4-acetamido-2-methyl-1,2,3,4-tetrahydroquinoline (18)HeLa (Cervical)13.15[3]
3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one (4a)HCT-116 (Colon), A549 (Lung)~13[4]
4-oxoquinoline-3-carboxamide (16b, 17b)Gastric cancer cell lineSignificant cytotoxic activity[5][6]
Ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates (3a, 3f)HT-29 (Colon)0.023, 0.025[7]

Table 2: Cytotoxicity of Tetrahydroquinoline Derivatives Against Breast Cancer Cell Lines

CompoundCell LineIC50 (µM)Selectivity Index (SI)Reference
Pyrazolo quinoline derivative (15)MCF-715.162.6[2]
2-arylquinolines (4-10)MCF-7, SKBR-3Less sensitive-[3]
Ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates (3a, 3f)MCF-70.025, 0.026-[7]
5,7-dibromo-8-hydroxyquinoline (MC-5-2)MCF-7, MDA-MB-231Significantly higher cytotoxicity than normal cells-[8]
6,8-dibromotetrahydroquinoline (SO-3-3)MCF-7, MDA-MB-231Significantly higher cytotoxicity than normal cells-[8]

Experimental Protocols

The following section details the methodologies employed in the evaluation of the cytotoxic effects of the tetrahydroquinoline derivatives.

Cell Viability and Cytotoxicity Assays

MTT Assay: This colorimetric assay is a standard method for assessing cell metabolic activity, which serves as an indicator of cell viability.[9]

  • Principle: In viable cells, NAD(P)H-dependent cellular oxidoreductase enzymes reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan.[9] This conversion is quantifiable by spectrophotometry.

  • Protocol:

    • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

    • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).

    • MTT Addition: Following treatment, the MTT reagent is added to each well, and the plates are incubated to allow for formazan crystal formation.

    • Solubilization: A solubilizing agent (such as DMSO) is added to dissolve the formazan crystals.

    • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength. The IC50 value is then calculated from the dose-response curve.

SRB (Sulphorhodamine B) Assay: This assay is used to determine cytotoxicity based on the measurement of cellular protein content.

  • Protocol:

    • Following treatment with the compounds, cells are fixed with trichloroacetic acid.

    • The fixed cells are then stained with the SRB dye.

    • Unbound dye is washed away, and the protein-bound dye is solubilized with a Tris base solution.

    • The absorbance is read on a plate reader to determine the relative cell density.[2]

LDH (Lactate Dehydrogenase) Assay: This assay measures the release of the cytosolic enzyme LDH from cells with damaged plasma membranes, providing an indication of cytotoxicity.[1]

  • Protocol:

    • Cells are seeded and treated with the test compounds in a 96-well plate.

    • Control wells for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer) are included.

    • After incubation, a sample of the cell culture medium is transferred to a new plate.

    • The LDH assay reagent is added, and the plate is incubated.

    • The absorbance is measured to quantify the amount of LDH released.

Apoptosis and Cell Cycle Analysis

Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay is used to detect and quantify apoptosis.

  • Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus identifying late apoptotic and necrotic cells.

  • Protocol:

    • Cells are treated with the compounds for a specified time.

    • Both adherent and floating cells are harvested and washed with cold PBS.

    • The cells are then resuspended in an Annexin V binding buffer.

    • FITC-conjugated Annexin V and PI are added to the cell suspension.

    • After a brief incubation in the dark, the cells are analyzed by flow cytometry.[9]

Cell Cycle Analysis: Flow cytometry is also used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Principle: Treatment with cytotoxic compounds can lead to cell cycle arrest at specific checkpoints.

  • Protocol:

    • Following compound treatment, cells are harvested, fixed (e.g., with ethanol), and stained with a fluorescent DNA-binding dye like propidium iodide.

    • The DNA content of individual cells is then measured by flow cytometry, allowing for the quantification of cells in each phase of the cell cycle. Some studies have shown that certain quinoline derivatives can induce cell cycle arrest at the G2/M phase.[4][10]

Visualizing the Mechanisms

To better understand the experimental processes and the molecular pathways affected by these compounds, the following diagrams have been generated.

G cluster_workflow General Experimental Workflow for Cytotoxicity Assessment cluster_assays 4. Cytotoxicity & Mechanistic Assays start Start cell_culture 1. Cancer Cell Line Seeding (e.g., MCF-7, A549, HCT-116) start->cell_culture treatment 2. Treatment with Tetrahydroquinoline Derivatives (Varying Concentrations) cell_culture->treatment incubation 3. Incubation (24, 48, or 72 hours) treatment->incubation mtt MTT/SRB Assay (Cell Viability) incubation->mtt ldh LDH Assay (Membrane Integrity) incubation->ldh apoptosis Apoptosis Assay (Annexin V/PI Staining) incubation->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) incubation->cell_cycle analysis 5. Data Analysis (IC50 Calculation, Statistical Analysis) mtt->analysis ldh->analysis apoptosis->analysis cell_cycle->analysis results Results (Cytotoxicity, Apoptosis Induction, Cell Cycle Arrest) analysis->results end End results->end

Caption: Workflow for assessing the cytotoxicity of tetrahydroquinoline derivatives.

G cluster_pathway Simplified PI3K/Akt/mTOR Signaling Pathway Inhibition growth_factor Growth Factor receptor Receptor Tyrosine Kinase (RTK) growth_factor->receptor pi3k PI3K receptor->pi3k Activates pip3 PIP3 pi3k->pip3 Converts PIP2 to pip2 PIP2 akt Akt pip3->akt Activates mtor mTOR akt->mtor Activates apoptosis Apoptosis akt->apoptosis Inhibits proliferation Cell Growth, Proliferation, Survival mtor->proliferation Promotes inhibitor Tetrahydroquinoline Derivative inhibitor->pi3k Inhibits inhibitor->mtor Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by tetrahydroquinoline derivatives.

The potent cytotoxic effects observed for several of the synthesized tetrahydroquinoline derivatives, combined with their ability to induce apoptosis and modulate critical signaling pathways, make them highly attractive candidates for further development as anticancer drugs. Future studies will likely focus on optimizing the structure of these compounds to enhance their efficacy and selectivity, as well as on in vivo evaluations to confirm their therapeutic potential.

References

In Silico Molecular Docking of Ethyl 5-Oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate with Target Proteins: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in silico molecular docking performance of ethyl 5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate and related quinoline derivatives against various protein targets implicated in cancer. Due to the limited availability of specific docking studies on this compound, this guide leverages data from structurally similar compounds to provide a representative overview of its potential interactions and binding affinities. The information presented herein is intended to guide further research and in silico screening efforts for this class of compounds.

Comparative Docking Performance of Quinoline Derivatives

Quinoline and its derivatives are a versatile class of heterocyclic compounds that have shown promise in medicinal chemistry, particularly in the development of anticancer agents.[1] In silico molecular docking studies are instrumental in predicting the binding modes and affinities of these compounds with their protein targets. The following tables summarize the docking scores of various quinoline derivatives against key cancer-related proteins, offering a comparative perspective on their potential efficacy.

Table 1: Comparative Docking Scores of Quinoline Derivatives Against EGFR

Compound ClassSpecific DerivativePDB ID of EGFRDocking Score (kcal/mol)Reference
Quinoline AnaloguesCompound 5jNot SpecifiedNot Specified (Maximum Score in Series)[2]
Quinoline DerivativesCompound 4fNot SpecifiedNot Specified (Strong Interaction Profile)[3]

Table 2: Comparative Docking Scores of Quinoline Derivatives Against Topoisomerase II

Compound ClassSpecific DerivativePDB ID of Topoisomerase IIDocking Score (kcal/mol)Reference
4-Oxoquinoline-3-carboxamideDerivative 16b3QX3Not Specified[1]
4-Oxoquinoline-3-carboxamideDerivative 17b3QX3Not Specified[1]
Quinoline DerivativesM-series CompoundsNot Specified-9.0 to -10.3[4]

Table 3: Comparative Docking Scores of Quinoline Derivatives Against Other Cancer-Related Targets

Compound ClassTarget ProteinPDB IDDocking Score (kcal/mol)Reference
Quinoline DerivativesBromodomain-containing protein 4 (BRD4)Not Specified-6.6 to -8.0[4]
Quinoline DerivativesATP-binding cassette sub-family G member 2 (ABCG2)Not Specified-8.0 to -10.0[4]
Quinoline-based inhibitorsEphrin B4 (EPHB4) Receptor6FNMHigher than standard drug Erdafitnib[5]
4-hydroxy-2-oxoquinoline-3-carboxamideTubulinNot SpecifiedNot Specified[6]

Experimental Protocols for Molecular Docking

A generalized workflow for in silico molecular docking studies involves several key steps, from ligand and protein preparation to the analysis of docking results.[7]

Ligand and Protein Preparation
  • Ligand Preparation: The 3D structure of the ligand (e.g., this compound) is generated and optimized. This typically involves energy minimization using force fields like MMFF94.

  • Protein Preparation: The 3D crystal structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The protein structure is then prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.

Docking Simulation
  • Software: Various software packages are available for molecular docking, including AutoDock, AutoDock Vina, GOLD, and Schrödinger's Maestro.[7][8]

  • Grid Generation: A grid box is defined around the active site of the protein to specify the search space for the ligand.

  • Docking Run: The docking algorithm explores different conformations of the ligand within the defined grid and calculates the binding energy for each pose. The pose with the lowest binding energy is typically considered the most favorable.

Analysis of Results

The results of the docking simulation are analyzed to understand the binding mode, affinity, and interactions between the ligand and the protein. This includes identifying hydrogen bonds, hydrophobic interactions, and other non-covalent interactions.

Signaling Pathways and Experimental Workflows

To visualize the context of the target proteins and the experimental process, the following diagrams are provided in the DOT language for Graphviz.

Molecular_Docking_Workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis Ligand Ligand Preparation (e.g., Ethyl 5-Oxo-5,6,7,8- tetrahydroquinoline-3-carboxylate) Grid Grid Box Generation (Define Active Site) Ligand->Grid Protein Target Protein Preparation (from PDB) Protein->Grid Dock Molecular Docking (e.g., AutoDock Vina) Grid->Dock Analysis Analysis of Results (Binding Affinity, Interactions) Dock->Analysis Visualization Visualization of Ligand-Protein Complex Analysis->Visualization

Caption: A generalized workflow for in silico molecular docking studies.

Many quinoline derivatives exert their anticancer effects by modulating key signaling pathways involved in cell growth, proliferation, and survival. The Epidermal Growth Factor Receptor (EGFR) and the PI3K/AKT/mTOR pathways are common targets.[9][10]

EGFR_Signaling_Pathway EGF EGF (Ligand) EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription

Caption: Simplified EGFR signaling pathway.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Cell_Growth Cell Growth & Survival mTOR->Cell_Growth

Caption: Simplified PI3K/AKT/mTOR signaling pathway.

References

A Comparative Guide to the Synthesis of Tetrahydroquinolines: Hantzsch and Beyond

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of the tetrahydroquinoline scaffold is a critical step in the creation of a vast array of bioactive molecules. This guide provides a comprehensive comparison of the Hantzsch synthesis with other prominent methods for constructing this important heterocyclic motif. We will delve into the classical Skraup, Doebner-von Miller, and Friedländer reactions, as well as modern domino approaches, offering a side-by-side analysis of their advantages, limitations, and practical applicability, supported by experimental data and detailed protocols.

The tetrahydroquinoline core is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs with a wide range of biological activities. The choice of synthetic route to this valuable N-heterocycle can significantly impact the efficiency, scalability, and substitution patterns achievable in a drug discovery program. While the Hantzsch synthesis is renowned for its utility in preparing dihydropyridines and related polyhydroquinolines, its application and comparison with other established methods for tetrahydroquinoline synthesis warrant a detailed examination.

At a Glance: A Comparative Overview of Tetrahydroquinoline Synthesis Methods

MethodReactantsKey Features & ConditionsAdvantagesDisadvantages
Hantzsch-type Synthesis Aldehyde, β-ketoester (or equivalent), enamine or ammonia sourceOne-pot, multi-component reaction; often catalyzed by acids (e.g., PTSA) or Lewis acids (e.g., Yb(OTf)₃); can be performed under solvent-free or aqueous conditions.[1][2][3]High atom economy; operational simplicity; access to highly substituted polyhydroquinolines.Primarily yields polyhydroquinolines or dihydropyridines which may require a subsequent reduction step to yield tetrahydroquinolines; direct synthesis of simple 1,2,3,4-tetrahydroquinolines is less common.
Skraup Synthesis Aniline, glycerol, oxidizing agent (e.g., nitrobenzene), concentrated sulfuric acidHarsh, strongly acidic conditions; high temperatures; often violent and requires careful control.[4][5]Uses simple and readily available starting materials.Low to moderate yields; limited to simple quinolines which then require reduction; harsh conditions are not suitable for sensitive substrates.[6]
Doebner-von Miller Reaction Aniline, α,β-unsaturated aldehyde or ketoneAcid-catalyzed (Brønsted or Lewis acids); can be performed in a two-phase system to minimize side reactions.[7][8]More versatile than the Skraup synthesis, allowing for a wider range of substituents.Can suffer from polymerization of the carbonyl compound, leading to lower yields.[6]
Friedländer Synthesis 2-aminoaryl aldehyde or ketone, compound with an α-methylene groupCan be catalyzed by acids or bases; modern variations use milder conditions, including catalyst-free in water.[9][10]Generally provides good to excellent yields and allows for diverse substitution patterns; milder conditions compared to Skraup and Doebner-von Miller.[11]The main limitation is the availability of the substituted 2-aminoaryl aldehyde or ketone starting materials.
Povarov (Domino) Reaction Arylamine, aldehyde, dienophile (e.g., electron-rich alkene)Often a one-pot, three-component reaction; catalyzed by Lewis or Brønsted acids.[12][13]High efficiency and stereoselectivity; provides access to complex and highly functionalized tetrahydroquinolines in a single step.[14][15][16]The scope can be dependent on the reactivity of the dienophile.

Delving into the Methodologies: Experimental Protocols

To provide a practical understanding of these synthetic transformations, detailed experimental protocols for representative examples are outlined below.

Hantzsch-type Synthesis of a Polyhydroquinoline Derivative[3]

A one-pot, four-component reaction for the synthesis of a polyhydroquinoline derivative is as follows:

  • Reactants: Aromatic aldehyde (1 mmol), dimedone (1 mmol), ethyl acetoacetate (1 mmol), and ammonium acetate (1.2 mmol).

  • Catalyst: Gadolinium triflate (Gd(OTf)₃) (5 mol%).

  • Solvent: Ethanol.

  • Procedure: A mixture of the aldehyde, dimedone, ethyl acetoacetate, ammonium acetate, and Gd(OTf)₃ in ethanol is stirred at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is evaporated, and the residue is purified by recrystallization.

  • Yield: Typically high, often exceeding 85%.

Skraup Synthesis of Quinoline (precursor to Tetrahydroquinoline)[4]

The classical Skraup synthesis involves the following steps:

  • Reactants: Aniline, glycerol, and nitrobenzene (as the oxidizing agent).

  • Acid: Concentrated sulfuric acid.

  • Procedure: Aniline, glycerol, and nitrobenzene are mixed, and concentrated sulfuric acid is added cautiously with cooling. The mixture is heated, often with a moderator like ferrous sulfate to control the exothermic reaction. After the reaction is complete, the mixture is poured into water and neutralized with a base. The quinoline is then isolated by steam distillation. The resulting quinoline must be subsequently reduced to obtain tetrahydroquinoline.

  • Yield: Variable, often in the range of 40-60% for the quinoline.

Doebner-von Miller Synthesis of a Substituted Quinoline[8]

A representative procedure for the Doebner-von Miller reaction is:

  • Reactants: Aniline and an α,β-unsaturated aldehyde (e.g., crotonaldehyde).

  • Acid: Concentrated hydrochloric acid or other acid catalysts.

  • Procedure: The aniline is dissolved in the acid, and the α,β-unsaturated aldehyde is added portion-wise with stirring and cooling. The reaction mixture is then heated for several hours. After cooling, the mixture is diluted with water and neutralized. The product is extracted with an organic solvent and purified. The resulting quinoline requires a subsequent reduction step.

  • Yield: Moderate to good, depending on the substrates.

Friedländer Synthesis of a Substituted Quinoline[11]

A one-pot Friedländer synthesis can be performed as follows:

  • Reactants: A 2-nitroarylcarbaldehyde and a ketone.

  • Reagents: Iron powder and a catalytic amount of aqueous hydrochloric acid for the in situ reduction of the nitro group.

  • Procedure: The 2-nitroarylcarbaldehyde and ketone are suspended in a suitable solvent (e.g., ethanol). Iron powder and a small amount of aqueous HCl are added, and the mixture is heated to reflux. The reaction is monitored by TLC. After completion, the mixture is filtered, and the solvent is removed. The residue is then taken up in an organic solvent and washed with water. The organic layer is dried and concentrated to give the crude product, which is purified by chromatography or recrystallization.

  • Yield: Generally good to excellent, often in the range of 58-100%.

Domino (Povarov) Synthesis of a Polysubstituted Tetrahydroquinoline[15]

A domino three-component Povarov reaction can be carried out as follows:

  • Reactants: An arylamine (4.0 mmol), methyl propiolate (2.0 mmol), and an aromatic aldehyde (2.0 mmol).

  • Catalyst: p-Toluenesulfonic acid (0.5 mmol).

  • Solvent: Ethanol (5 mL).

  • Procedure: A solution of the arylamine and methyl propiolate in ethanol is stirred at room temperature overnight. Then, the aromatic aldehyde and p-toluenesulfonic acid are added, and the mixture is stirred for an additional 48 hours at room temperature. The resulting precipitate is collected by filtration and washed to afford the polysubstituted tetrahydroquinoline.[15]

  • Yield: Moderate to good, typically in the range of 41-67%.[15]

Visualizing the Synthetic Pathways

To further elucidate the relationships and workflows of these synthetic methods, the following diagrams are provided.

Synthesis_Comparison_Workflow Workflow Comparison of Tetrahydroquinoline Synthesis Methods cluster_hantzsch Hantzsch-type Synthesis cluster_classical Classical Methods cluster_domino Modern Domino/Povarov Reaction H_start Aldehyde + β-Ketoester + Ammonia Source H_reaction One-Pot Multicomponent Reaction H_start->H_reaction H_product Polyhydroquinoline/ Dihydropyridine H_reaction->H_product H_reduction Reduction Step (if required) H_product->H_reduction H_final Tetrahydroquinoline H_reduction->H_final C_start Aniline Derivatives C_skraup Skraup (Glycerol, H₂SO₄, Oxidant) C_start->C_skraup C_dvm Doebner-von Miller (α,β-Unsaturated Carbonyl) C_start->C_dvm C_friedlander Friedländer (2-Aminoaryl Ketone) C_start->C_friedlander (different starting material) C_quinoline Substituted Quinoline C_skraup->C_quinoline C_dvm->C_quinoline C_friedlander->C_quinoline C_reduction Reduction Step C_quinoline->C_reduction C_final Tetrahydroquinoline C_reduction->C_final D_start Arylamine + Aldehyde + Dienophile D_reaction One-Pot Three-Component [4+2] Cycloaddition D_start->D_reaction D_final Highly Functionalized Tetrahydroquinoline D_reaction->D_final

Caption: A comparative workflow of Hantzsch, classical, and modern domino syntheses for tetrahydroquinolines.

Hantzsch_Mechanism Generalized Hantzsch-type Reaction Pathway aldehyde R-CHO knoevenagel Knoevenagel Condensation (Aldehyde + Ketoester 1) aldehyde->knoevenagel ketoester1 β-Ketoester ketoester1->knoevenagel ketoester2 β-Ketoester enamine Enamine Formation (Ketoester 2 + Ammonia) ketoester2->enamine ammonia NH₃ Source ammonia->enamine michael Michael Addition knoevenagel->michael enamine->michael cyclization Cyclization & Dehydration michael->cyclization product Polyhydroquinoline cyclization->product

Caption: A simplified mechanistic pathway for the Hantzsch-type synthesis of polyhydroquinolines.

Conclusion: Selecting the Optimal Synthetic Strategy

The choice of a synthetic method for tetrahydroquinolines is a critical decision that depends on the desired substitution pattern, the availability of starting materials, and the tolerance for specific reaction conditions.

The Hantzsch-type synthesis offers an efficient, one-pot, multi-component approach to highly substituted polyhydroquinolines. While not always a direct route to 1,2,3,4-tetrahydroquinolines without a subsequent reduction step, its operational simplicity and high atom economy make it an attractive option for building molecular complexity.

The classical Skraup and Doebner-von Miller reactions , while historically significant and useful for preparing simpler quinolines from basic feedstocks, are often hampered by harsh conditions, safety concerns, and moderate yields. They remain relevant for specific applications where the starting materials are readily available and the target molecule is robust.

The Friedländer synthesis represents a significant improvement over the older methods, offering milder conditions, higher yields, and greater versatility in substitution patterns. Its primary limitation lies in the accessibility of the requisite 2-aminoaryl carbonyl compounds.

Modern domino reactions, particularly the Povarov reaction , have emerged as powerful tools for the direct and often stereoselective synthesis of complex and highly functionalized tetrahydroquinolines. These one-pot, multi-component strategies are highly efficient and align well with the principles of green chemistry, making them increasingly popular in contemporary drug discovery.

Ultimately, a thorough evaluation of the target molecule's structure and the available resources will guide the discerning researcher to the most appropriate and effective synthetic pathway for accessing the valuable tetrahydroquinoline scaffold.

References

Benchmarking the Inhibitory Activity of Ethyl 5-Oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate against Known Inhibitors of Hypothetical Kinase 1 (HK1)

Author: BenchChem Technical Support Team. Date: December 2025

As a large language model, I do not have access to real-time, specific experimental data for "Ethyl 5-Oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate" that has not been published or made publicly available.

Therefore, this guide will proceed with a hypothetical scenario to demonstrate the process of benchmarking this compound. We will assume that "this compound," hereafter referred to as Compound X , has been identified as a potential inhibitor of Hypothetical Kinase 1 (HK1) , a key enzyme in a cancer-related signaling pathway.

This guide will compare the hypothetical inhibitory activity of Compound X against two well-established, commercially available kinase inhibitors: Staurosporine (a broad-spectrum kinase inhibitor) and Gefitinib (a selective EGFR kinase inhibitor, which we will assume for this scenario also shows activity against HK1).

This comparison guide provides an objective analysis of the inhibitory performance of this compound (Compound X) against Hypothetical Kinase 1 (HK1). The performance is benchmarked against Staurosporine and Gefitinib, two widely recognized kinase inhibitors. The data presented herein is for illustrative purposes to guide researchers in similar benchmarking studies.

Introduction to Hypothetical Kinase 1 (HK1) Signaling

Hypothetical Kinase 1 (HK1) is a crucial enzyme in the "Growth Factor Signaling Pathway," which, upon activation by an extracellular growth factor, initiates a phosphorylation cascade. This cascade ultimately leads to the activation of transcription factors that promote cell proliferation and survival. Dysregulation of this pathway is implicated in various forms of cancer, making HK1 a prime target for therapeutic intervention. The diagram below illustrates this signaling cascade.

HK1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor HK1 HK1 Receptor->HK1 Activates Substrate Downstream Substrate HK1->Substrate Phosphorylates TF Transcription Factor Substrate->TF Activates CompoundX Compound X CompoundX->HK1 Inhibits Staurosporine Staurosporine Staurosporine->HK1 Gefitinib Gefitinib Gefitinib->HK1 Gene Target Gene Expression TF->Gene Promotes GrowthFactor Growth Factor GrowthFactor->Receptor Binds

Caption: Hypothetical Kinase 1 (HK1) signaling pathway and points of inhibition.

Comparative Inhibitory Activity (IC50)

The half-maximal inhibitory concentration (IC50) is a critical measure of an inhibitor's potency. Lower IC50 values indicate higher potency. The IC50 values for Compound X, Staurosporine, and Gefitinib against HK1 were determined using an in vitro kinase assay, as detailed in the experimental protocols section.

CompoundTargetIC50 (nM) [Hypothetical Data]
This compound (Compound X) HK1 75
StaurosporineHK115
GefitinibHK1120

Based on this hypothetical data, Compound X demonstrates potent inhibitory activity against HK1, being more effective than the established inhibitor Gefitinib, although less potent than the broad-spectrum inhibitor Staurosporine.

Experimental Protocols

The inhibitory activity of the compounds was assessed using a luminescence-based kinase assay that quantifies the amount of ATP remaining in the solution following a kinase reaction. A decrease in ATP consumption corresponds to an increase in kinase inhibition.

  • Reagents and Materials:

    • Recombinant human HK1 enzyme

    • Specific peptide substrate for HK1

    • ATP (Adenosine triphosphate)

    • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

    • Test compounds (Compound X, Staurosporine, Gefitinib) dissolved in DMSO

    • Luminescent kinase assay kit

    • 384-well white microplates

    • Plate reader with luminescence detection capabilities

  • Experimental Workflow:

IC50_Workflow A 1. Compound Dispensing - Serially dilute compounds in DMSO. - Dispense into 384-well plate. B 2. Enzyme/Substrate Addition - Add HK1 enzyme and peptide substrate mixture to each well. A->B C 3. Reaction Initiation - Add ATP to all wells to start the kinase reaction. - Incubate at 30°C for 60 minutes. B->C D 4. Reaction Termination & Detection - Add detection reagent to stop the reaction and generate a luminescent signal. C->D E 5. Data Acquisition - Read luminescence on a plate reader. D->E F 6. Data Analysis - Normalize data (0% and 100% inhibition controls). - Plot dose-response curve and calculate IC50 values. E->F

Caption: Experimental workflow for IC50 determination of HK1 inhibitors.

  • Procedure:

    • A serial dilution of each test compound was prepared in DMSO.

    • The diluted compounds were dispensed into a 384-well plate.

    • A mixture of HK1 enzyme and its specific peptide substrate in the assay buffer was added to each well containing the test compounds.

    • The kinase reaction was initiated by the addition of ATP. The final concentration of ATP was set to its Michaelis constant (Km) for the HK1 enzyme to ensure competitive inhibition could be accurately measured.

    • The plate was incubated for 60 minutes at 30°C to allow the kinase reaction to proceed.

    • Following incubation, a detection reagent from the luminescent assay kit was added to stop the reaction and generate a light signal inversely proportional to the amount of ATP consumed.

    • The luminescence was quantified using a plate reader.

    • The resulting data was normalized using controls for 0% inhibition (DMSO vehicle only) and 100% inhibition (no enzyme).

    • IC50 values were calculated by fitting the normalized data to a four-parameter logistic curve.

Conclusion

This guide outlines a comparative framework for benchmarking the inhibitory activity of a novel compound, this compound (Compound X), against a hypothetical kinase target, HK1. The hypothetical data suggests that Compound X is a potent inhibitor of HK1. The provided experimental protocols and data presentation format serve as a template for researchers in the field of drug discovery to conduct and report similar comparative analyses. Further studies, including selectivity profiling against a panel of other kinases and cell-based assays, are necessary to fully characterize the therapeutic potential of Compound X.

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。